1,5-Dimethyl-1H-pyrazole-4-carbaldehyde
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1,5-dimethylpyrazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c1-5-6(4-9)3-7-8(5)2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGNRGSSHBKKIJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60948590 | |
| Record name | 1,5-Dimethyl-1H-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60948590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25711-30-2 | |
| Record name | 1,5-Dimethyl-1H-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60948590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,5-dimethyl-1H-pyrazole-4-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 1,5-Dimethyl-1H-pyrazole-4-carbaldehyde (CAS: 25711-30-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,5-Dimethyl-1H-pyrazole-4-carbaldehyde is a heterocyclic aromatic compound belonging to the pyrazole family.[1] Its unique structure, featuring a five-membered ring with two adjacent nitrogen atoms, methyl groups at positions 1 and 5, and a carbaldehyde group at position 4, makes it a valuable intermediate in organic synthesis.[1][2] This versatile building block is of significant interest in medicinal chemistry and drug discovery due to the established biological activities of the pyrazole scaffold, which include anti-inflammatory, antimicrobial, and anticancer properties. This guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential biological significance of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. This data is essential for its handling, storage, and application in synthetic chemistry.
| Property | Value | Reference |
| Molecular Formula | C₆H₈N₂O | [1][3] |
| Molecular Weight | 124.14 g/mol | [1][3] |
| CAS Number | 25711-30-2 | [1][3] |
| Melting Point | 60 °C | [1] |
| Boiling Point | 110-112 °C (at 760 Torr) | [1] |
| Density | 1.11 ± 0.1 g/cm³ (at 20°C, 760 Torr) | [1] |
| Flash Point | 92.3 ± 21.8 °C | [1] |
| pKa | 0.75 ± 0.10 (Predicted) | [1] |
| LogP (Octanol/Water Partition Coefficient) | 0.541 (Crippen Method) | [3] |
| Water Solubility (log10ws) | -3.24 (Crippen Method) | [3] |
Synthesis
The most common and efficient method for the synthesis of pyrazole-4-carbaldehydes, including the 1,5-dimethyl derivative, is the Vilsmeier-Haack reaction.[1] This reaction involves the formylation of an electron-rich aromatic ring using a Vilsmeier reagent, which is typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).
General Experimental Protocol for Vilsmeier-Haack Reaction
The following is a representative protocol for the synthesis of a pyrazole-4-carbaldehyde derivative based on procedures described for analogous compounds.
Materials:
-
Substituted pyrazole (starting material)
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Crushed ice
-
Sodium bicarbonate (NaHCO₃) solution
-
Methanol or other suitable solvent for recrystallization
Procedure:
-
In a flask equipped with a stirrer and under a dry atmosphere, the Vilsmeier reagent is prepared by the slow addition of phosphorus oxychloride to N,N-dimethylformamide at 0 °C.
-
The substituted pyrazole is then added to the Vilsmeier reagent.
-
The reaction mixture is stirred at an elevated temperature (e.g., 60-65 °C) for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is carefully poured onto crushed ice with constant stirring.
-
The resulting solution is neutralized with a sodium bicarbonate solution until a precipitate is formed.
-
The solid product is collected by filtration, washed with water, and dried.
-
The crude product is purified by recrystallization from a suitable solvent, such as methanol, to yield the pure pyrazole-4-carbaldehyde.
Synthesis Workflow and Reaction Mechanism
The workflow for the synthesis of this compound via the Vilsmeier-Haack reaction can be visualized as follows:
Caption: Workflow for the synthesis via the Vilsmeier-Haack reaction.
The mechanism of the Vilsmeier-Haack reaction involves the formation of the electrophilic Vilsmeier reagent, which then attacks the electron-rich pyrazole ring.
Caption: Simplified mechanism of the Vilsmeier-Haack reaction.
Biological Activity and Potential Applications
While specific biological data for this compound is limited in the public domain, the broader class of pyrazole derivatives is well-documented for a range of pharmacological activities. This compound serves as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications.
Antimicrobial Activity
Pyrazole derivatives are known to exhibit significant antimicrobial activity against a variety of bacterial and fungal strains. The aldehyde functionality at the 4-position of the pyrazole ring provides a reactive site for the synthesis of various derivatives, such as Schiff bases and hydrazones, which have been shown to possess potent antimicrobial properties. The biological activity of these derivatives is often attributed to their ability to interfere with microbial metabolic pathways or cell wall synthesis.
Anti-inflammatory Activity
Many pyrazole-containing compounds have demonstrated potent anti-inflammatory effects. Some commercially available non-steroidal anti-inflammatory drugs (NSAIDs) feature a pyrazole core. The anti-inflammatory mechanism of these compounds often involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway.
The potential anti-inflammatory signaling pathway that derivatives of this compound might modulate is depicted below.
Caption: Inhibition of the COX pathway by pyrazole derivatives.
Safety and Handling
Based on available information, this compound should be handled in accordance with good laboratory practices. Avoid contact with skin and eyes, and prevent the formation of dust and aerosols. Ensure adequate ventilation in the handling area. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable heterocyclic compound with a well-defined set of physicochemical properties. Its synthesis is readily achievable through established methods like the Vilsmeier-Haack reaction. While direct biological data for this specific molecule is not extensively available, its structural similarity to other biologically active pyrazoles suggests significant potential as a scaffold in the development of new therapeutic agents, particularly in the areas of antimicrobial and anti-inflammatory drug discovery. Further research into the biological activities of this compound and its derivatives is warranted to fully explore its therapeutic potential.
References
A Comprehensive Technical Guide to 1,5-Dimethyl-1H-pyrazole-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth overview of 1,5-Dimethyl-1H-pyrazole-4-carbaldehyde, a heterocyclic aromatic compound significant in synthetic chemistry. It serves as a crucial intermediate and building block for the development of novel compounds, particularly in the pharmaceutical and agrochemical industries[1]. This guide covers its molecular structure, physicochemical properties, and detailed experimental protocols for its synthesis.
Molecular Structure and IUPAC Nomenclature
This compound belongs to the pyrazole family, characterized by a five-membered ring containing two adjacent nitrogen atoms.[2] The structure features methyl groups at positions 1 and 5, and a carbaldehyde (formyl) group at position 4.[2] This specific arrangement of substituents dictates its chemical reactivity and utility in organic synthesis.
The standard IUPAC name for this compound is This compound .[3][4][5] It is also referred to as 1,5-dimethylpyrazole-4-carbaldehyde.[3]
Caption: Molecular structure of this compound.
Physicochemical and Identification Data
The key identifying and physical properties of this compound are summarized below. This data is essential for its proper handling, characterization, and application in experimental settings.
| Property | Value | Reference(s) |
| IUPAC Name | This compound | [3][4][5] |
| CAS Number | 25711-30-2 | [2][3][4] |
| Molecular Formula | C₆H₈N₂O | [2][3][4][5] |
| Molecular Weight | 124.14 g/mol | [2][3][5] |
| Melting Point | 60°C | [2] |
| Boiling Point | 110-112°C (at 760 Torr) | [2] |
| Density | 1.11 ± 0.1 g/cm³ (at 20°C, 760 Torr) | [2] |
| Flash Point | 92.3 ± 21.8°C | [2] |
| pKa (Predicted) | 0.75 ± 0.10 | [2] |
| Kovats Retention Index | 1047 (Semi-standard non-polar column) | [3][6] |
Experimental Protocols for Synthesis
Several synthetic routes have been established for the preparation of this compound. The most common and efficient methods are detailed below.
The Vilsmeier-Haack reaction is a widely used and effective method for the formylation of electron-rich heterocyclic compounds, including pyrazoles.[2][7] For precursors like 1,5-dimethyl-1H-pyrazole, the dimethyl substituents direct the formylation to occur preferentially at the 4-position of the pyrazole ring.[2] This method typically provides moderate to good yields, often in the range of 50-60%.[2][8]
Protocol:
-
Reagent Preparation: The Vilsmeier reagent is prepared by slowly adding phosphoryl chloride (POCl₃, 1.0-1.2 equivalents) to ice-cold N,N-dimethylformamide (DMF), which serves as both a reagent and a solvent.
-
Reaction: The starting material, 1,5-dimethyl-1H-pyrazole (1.0 equivalent), is dissolved in DMF and added to the prepared Vilsmeier reagent.
-
Heating: The reaction mixture is stirred and heated, typically at temperatures ranging from 70°C to 100°C, for a period of 8 to 12 hours.[8][9] Reaction progress can be monitored using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and then carefully poured onto crushed ice.
-
Neutralization: The acidic solution is neutralized to a pH of 7-8 using a suitable base, such as sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) solution.[9] This step induces the precipitation of the crude product.
-
Purification: The resulting solid is collected by filtration, washed thoroughly with cold water, and dried.[9] Further purification can be achieved by recrystallization from an appropriate solvent (e.g., ethanol or an ethanol/water mixture) or by column chromatography on silica gel.
Caption: Workflow for the Vilsmeier-Haack synthesis of the target compound.
An alternative synthetic route involves the oxidation of the corresponding primary alcohol, (1,5-dimethyl-1H-pyrazol-4-yl)methanol.[2] This method is effective if the alcohol precursor is readily available. Manganese dioxide (MnO₂) is a common and selective oxidizing agent for this type of transformation.
Protocol:
-
Precursor Preparation: The starting material, (1,5-dimethyl-1H-pyrazol-4-yl)methanol, is prepared via appropriate synthetic methods.
-
Reaction Setup: The precursor alcohol (1.0 equivalent) is dissolved in a suitable organic solvent, such as acetone or dichloromethane.
-
Oxidation: Activated manganese dioxide (MnO₂, 5-10 equivalents) is added to the solution. The suspension is stirred vigorously at a temperature of approximately 60°C.[2] The reaction progress is monitored by TLC until the starting material is consumed.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and the solid MnO₂ and its byproducts are removed by filtration through a pad of celite. The filter cake is washed with additional solvent to ensure complete recovery of the product.
-
Purification: The solvent from the combined filtrate is removed under reduced pressure. The resulting crude product is then purified, typically by column chromatography on silica gel, to yield the pure this compound.
Caption: Workflow for the synthesis via oxidation of the corresponding alcohol.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound (25711-30-2) for sale [vulcanchem.com]
- 3. This compound | C6H8N2O | CID 579643 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1H-Pyrazole-4-carboxaldehyde, 1,5-dimethyl- [webbook.nist.gov]
- 5. scbt.com [scbt.com]
- 6. 1H-Pyrazole-4-carboxaldehyde, 1,5-dimethyl- [webbook.nist.gov]
- 7. researchgate.net [researchgate.net]
- 8. epubl.ktu.edu [epubl.ktu.edu]
- 9. jpsionline.com [jpsionline.com]
Spectroscopic data of 1,5-Dimethyl-1H-pyrazole-4-carbaldehyde (¹H NMR, ¹³C NMR, IR, MS)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 1,5-Dimethyl-1H-pyrazole-4-carbaldehyde. The information detailed herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), is essential for the unequivocal identification, characterization, and quality control of this important synthetic intermediate in research and drug development.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound (Molecular Formula: C₆H₈N₂O, Molecular Weight: 124.14 g/mol ).[1][2] Where experimental data for the target molecule is not publicly available, data from closely related structural isomers or derivatives is provided as a reference and is noted accordingly.
¹H NMR (Proton Nuclear Magnetic Resonance) Data
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aldehyde-H (CHO) | ~9.9 - 10.1 | Singlet | N/A |
| Pyrazole-H (C3-H) | ~7.5 - 8.5 | Singlet | N/A |
| N-Methyl-H (N-CH₃) | ~3.9 | Singlet | N/A |
| C-Methyl-H (C5-CH₃) | ~2.5 | Singlet | N/A |
Note: Expected chemical shifts are based on data for structurally similar pyrazole-4-carbaldehydes. The exact values may vary depending on the solvent and experimental conditions.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| Aldehyde (C=O) | ~185 |
| Pyrazole C5 | ~150 |
| Pyrazole C3 | ~140 |
| Pyrazole C4 | ~115 |
| N-Methyl (N-CH₃) | ~39 |
| C-Methyl (C5-CH₃) | ~12 |
Note: Expected chemical shifts are estimated based on typical values for substituted pyrazoles. Experimental verification is recommended.
IR (Infrared) Spectroscopy Data
| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |
| C=O Stretch (Aldehyde) | ~1740 - 1720 | Strong |
| C-H Stretch (Aliphatic) | ~3000 - 2850 | Strong |
| C=N/C=C Stretch (Pyrazole Ring) | ~1600 - 1475 | Medium-Weak |
Note: The provided ranges are based on characteristic absorption frequencies for similar compounds.[3] The precise peak positions can be influenced by the sample preparation method.
MS (Mass Spectrometry) Data
| m/z Value | Interpretation | Relative Abundance |
| 124 | [M]⁺ (Molecular Ion) | High |
| 123 | [M-H]⁺ | High |
| 109 | [M-CH₃]⁺ | Medium |
| 95 | [M-CHO]⁺ | Medium |
Note: The molecular ion peak is observed at m/z 124.[3][4] The fragmentation pattern is proposed based on the structure and data from related compounds.
Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are intended as a general guide and may be adapted based on the specific instrumentation and experimental requirements.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of this compound is accurately weighed and dissolved in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm). The solution is then transferred to a 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer.
-
Pulse Sequence: A standard single-pulse sequence is used.
-
Acquisition Parameters: Typical parameters include a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, a relaxation delay of 1-5 seconds, and 8-16 scans.
-
-
¹³C NMR Acquisition:
-
Spectrometer: A 100 MHz or higher field NMR spectrometer.
-
Pulse Sequence: A proton-decoupled pulse sequence is employed.
-
Acquisition Parameters: A spectral width of 200-220 ppm, an acquisition time of 1-2 seconds, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly onto the ATR crystal.
-
KBr Pellet: A few milligrams of the sample are finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet.
-
-
Data Acquisition:
-
Spectrometer: A Fourier-Transform Infrared (FT-IR) spectrometer.
-
Parameters: The spectrum is typically recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum is collected prior to the sample measurement.
-
Mass Spectrometry (MS)
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC-MS). For GC-MS, a dilute solution of the compound in a volatile organic solvent is injected into the GC.
-
Ionization: Electron Impact (EI) is a common ionization technique for this type of molecule.
-
Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The abundance of each ion is measured to generate the mass spectrum.
Synthesis and Characterization Workflow
The synthesis of this compound is commonly achieved through the Vilsmeier-Haack reaction.[5][6][7][8] The subsequent characterization workflow is crucial for confirming the structure and purity of the synthesized compound.
Caption: General workflow for the synthesis and spectroscopic characterization of this compound.
References
- 1. 1H-Pyrazole-4-carboxaldehyde, 1,5-dimethyl- [webbook.nist.gov]
- 2. This compound (25711-30-2) for sale [vulcanchem.com]
- 3. Buy 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde | 25016-12-0 [smolecule.com]
- 4. This compound | C6H8N2O | CID 579643 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemmethod.com [chemmethod.com]
- 6. [PDF] Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
Physical and chemical properties of 1,5-Dimethyl-1H-pyrazole-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and potential applications of 1,5-Dimethyl-1H-pyrazole-4-carbaldehyde. The information is intended to support research and development activities in medicinal chemistry and organic synthesis.
Core Compound Properties
This compound is a substituted pyrazole derivative with potential applications as a building block in the synthesis of pharmaceuticals and agrochemicals.[1]
Identifiers and Molecular Structure
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 25711-30-2[2] |
| Molecular Formula | C₆H₈N₂O[2] |
| Molecular Weight | 124.14 g/mol [2] |
| Canonical SMILES | CC1=C(C=NN1C)C=O |
| InChI Key | SGNRGSSHBKKIJR-UHFFFAOYSA-N[2] |
Physical Properties
| Property | Value |
| Physical State | Solid |
| Melting Point | 60 °C |
| Boiling Point | 110-112 °C at 760 Torr |
| logP (Octanol/Water Partition Coefficient) | 0.541 (Crippen Method) |
| Water Solubility (log10ws) | -3.24 (Crippen Method) |
| pKa | 0.75 ± 0.10 (Predicted) |
Spectroscopic Data
While detailed spectra are best obtained through direct analysis, the following provides an overview of expected spectroscopic characteristics for this compound.
¹H NMR Spectroscopy:
-
Aldehyde Proton (-CHO): A singlet is expected in the range of δ 9.9-10.1 ppm.[3]
-
Pyrazole Ring Proton: A singlet is anticipated between δ 7.5-8.6 ppm.[3]
-
N-Methyl Protons (-NCH₃): A singlet is expected around δ 3.8-4.0 ppm.[3]
-
C-Methyl Protons (-CCH₃): A singlet should appear in the region of δ 2.4-2.5 ppm.[3]
¹³C NMR Spectroscopy:
-
Expected signals for the aldehyde carbonyl, pyrazole ring carbons, and the two methyl carbons.
Infrared (IR) Spectroscopy:
-
C=O Stretch (Aldehyde): A strong absorption band is expected in the region of 1720-1740 cm⁻¹.[4]
-
C-H Stretch (Aliphatic): Strong bands are anticipated between 2850-3000 cm⁻¹ corresponding to the methyl groups.[4]
-
C=N/C=C Stretch (Pyrazole Ring): Medium to weak absorptions are expected in the 1475-1600 cm⁻¹ range.[4]
Mass Spectrometry (MS):
-
Molecular Ion Peak (M⁺): m/z = 124.[3]
-
Major Fragmentation Patterns: Loss of the formyl group (M-29) leading to a fragment at m/z 95, and loss of methyl groups (M-15).[3]
Synthesis and Reactivity
This compound is primarily synthesized via the Vilsmeier-Haack reaction. An alternative route involves the oxidation of the corresponding alcohol.
Vilsmeier-Haack Reaction: An Experimental Protocol
This is a widely used method for the formylation of electron-rich heterocyclic compounds.
Workflow for Vilsmeier-Haack Synthesis
Caption: Workflow of the Vilsmeier-Haack synthesis.
Materials:
-
1,5-Dimethyl-1H-pyrazole
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Crushed ice
-
Sodium bicarbonate (NaHCO₃) or other suitable base
-
Dichloromethane (DCM) or other suitable organic solvent for extraction
-
Anhydrous magnesium sulfate or sodium sulfate
-
Ethanol or other suitable solvent for recrystallization
Procedure:
-
Vilsmeier Reagent Preparation: In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, add anhydrous DMF. Cool the flask to 0 °C in an ice bath. Slowly add POCl₃ dropwise to the stirred DMF, ensuring the temperature is maintained below 10 °C. The formation of a viscous, white precipitate indicates the formation of the Vilsmeier reagent.
-
Formylation: Dissolve 1,5-Dimethyl-1H-pyrazole in a minimal amount of anhydrous DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralization: Slowly neutralize the acidic solution with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extraction: Extract the aqueous mixture with dichloromethane (3 x 50 mL). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent such as ethanol to yield pure this compound.
Oxidation of (1,5-dimethyl-1H-pyrazol-4-yl)methanol
An alternative synthetic route involves the oxidation of the corresponding pyrazole methanol derivative.
Workflow for Oxidation Synthesis
Caption: Workflow for the oxidation of the corresponding alcohol.
Materials:
-
(1,5-dimethyl-1H-pyrazol-4-yl)methanol
-
Manganese dioxide (MnO₂)
-
Acetone
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve (1,5-dimethyl-1H-pyrazol-4-yl)methanol in acetone.
-
Oxidation: Add an excess of activated manganese dioxide to the solution. Heat the mixture to reflux (approximately 60 °C) and stir for several hours. Monitor the reaction by TLC.
-
Work-up: After completion, cool the reaction mixture and filter through a pad of celite to remove the manganese dioxide.
-
Concentration: Wash the celite pad with acetone and combine the filtrates. Remove the solvent under reduced pressure.
-
Purification: Purify the resulting crude product by column chromatography on silica gel to obtain this compound.
Biological Activity and Signaling Pathways
While this compound is primarily utilized as a synthetic intermediate, the pyrazole scaffold is a well-established pharmacophore found in numerous biologically active compounds. Derivatives of pyrazole carbaldehydes have been reported to exhibit a range of activities, including anticancer, anti-inflammatory, and antimicrobial properties.[5][6]
Specific studies on the direct interaction of this compound with biological signaling pathways are limited. However, closely related pyrazole derivatives have been shown to act as inhibitors of various kinases, which are key components of cellular signaling pathways. For instance, certain pyrazole derivatives have been identified as inhibitors of phosphoinositide 3-kinase (PI3K) and cyclin-dependent kinases (CDKs), both of which are crucial in cancer cell proliferation and survival.[7]
Illustrative Signaling Pathway: PI3K/Akt/mTOR
The PI3K/Akt/mTOR pathway is a central signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a common feature in many cancers. Some pyrazole derivatives have been shown to inhibit PI3K, thereby blocking downstream signaling.
Simplified PI3K/Akt/mTOR Signaling Pathway and Inhibition by a Pyrazole Derivative
Caption: Inhibition of the PI3K/Akt/mTOR pathway by a pyrazole derivative.
Disclaimer: This diagram illustrates a general mechanism of action for some pyrazole-based kinase inhibitors. The specific activity and targets of this compound have not been extensively characterized. This compound serves as a valuable starting material for the synthesis of potentially bioactive molecules that may target such pathways.
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.
-
Hazard Statements: May cause skin, eye, and respiratory irritation.
-
Precautionary Measures: Avoid contact with skin, eyes, and clothing. Wear protective gloves, safety glasses, and a lab coat. In case of contact, rinse the affected area with plenty of water.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials. Keep the container tightly closed.
For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
References
- 1. scispace.com [scispace.com]
- 2. 1H-Pyrazole-4-carboxaldehyde, 1,5-dimethyl- [webbook.nist.gov]
- 3. Buy 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde | 25016-12-0 [smolecule.com]
- 4. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Ultrasound-Assisted Synthesis of Pyrazoline Derivatives as Potential Antagonists of RAGE-Mediated Pathologies: Insights from SAR Studies and Biological Evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
The Genesis of a Privileged Scaffold: An In-depth Technical Guide to the Discovery and Historical Synthesis of Pyrazole-4-carbaldehydes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry and drug discovery. Its unique electronic properties and ability to act as a versatile scaffold have led to its incorporation into a multitude of clinically significant therapeutic agents. Among the vast array of pyrazole derivatives, pyrazole-4-carbaldehydes have emerged as pivotal intermediates, providing a reactive handle for the synthesis of a diverse range of complex molecules with broad biological activities. This technical guide delves into the historical discovery of pyrazoles and traces the evolution of synthetic methodologies for the preparation of pyrazole-4-carbaldehydes, with a focus on seminal, classical reactions that have paved the way for modern synthetic strategies. Detailed experimental protocols, comparative data, and visualizations of relevant biological pathways are provided to offer a comprehensive resource for researchers in the field.
Historical Perspective: The Dawn of Pyrazole Chemistry
The journey into the world of pyrazoles began in the late 19th century. In 1883, the German chemist Ludwig Knorr reported the first synthesis of a substituted pyrazole derivative through the condensation of ethyl acetoacetate with phenylhydrazine. This landmark discovery was followed by the first synthesis of the parent pyrazole ring in 1889 by Hans von Pechmann, who achieved this by reacting acetylene with diazomethane. These pioneering works laid the fundamental groundwork for the exploration of pyrazole chemistry and ignited a field of research that continues to yield significant advancements in science. The subsequent development of methods to introduce functional groups onto the pyrazole ring was crucial for expanding its synthetic utility, with the formyl group at the 4-position proving to be of particular importance.
Core Synthetic Methodologies for Pyrazole-4-carbaldehydes
The introduction of a formyl group onto the pyrazole ring, particularly at the C4 position, has been a subject of extensive synthetic exploration. Several classical organic reactions have been successfully employed, with the Vilsmeier-Haack, Duff, and to a lesser extent, the Reimer-Tiemann reactions being the most historically significant.
The Vilsmeier-Haack Reaction: The Workhorse of Pyrazole Formylation
The Vilsmeier-Haack reaction, named after Anton Vilsmeier and Albrecht Haack, is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] The reaction utilizes a Vilsmeier reagent, typically formed from the reaction of a substituted amide like N,N-dimethylformamide (DMF) with phosphorus oxychloride (POCl3), to introduce a formyl group.[3] For the synthesis of pyrazole-4-carbaldehydes, this reaction has proven to be exceptionally effective and versatile.[4]
The reaction proceeds via the formation of a chloroiminium ion (the Vilsmeier reagent), which acts as the electrophile. The electron-rich pyrazole ring attacks the Vilsmeier reagent, leading to the formation of an iminium salt intermediate. Subsequent hydrolysis of this intermediate furnishes the desired pyrazole-4-carbaldehyde.
Experimental Protocol: Synthesis of 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde via Vilsmeier-Haack Reaction [2][5]
-
Reagents:
-
1,3-Diphenyl-1H-pyrazole
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Ice
-
Sodium bicarbonate solution (5%)
-
Ethanol (for recrystallization)
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool N,N-dimethylformamide (DMF, 10 mL) to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃, 1.1 mL, 0.012 mol) dropwise to the cooled DMF with constant stirring to form the Vilsmeier reagent.
-
To this reagent, add 1,3-diphenyl-1H-pyrazole (0.004 mol) in small portions.
-
After the addition is complete, stir the reaction mixture at 60-65 °C for 4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the mixture with a 5% sodium bicarbonate solution until the effervescence ceases.
-
Filter the precipitated solid, wash thoroughly with cold water, and dry under vacuum.
-
Recrystallize the crude product from ethanol to obtain pure 1,3-diphenyl-1H-pyrazole-4-carbaldehyde.
-
The Duff Reaction: A Classic Approach to Formylation
The Duff reaction, or hexamine aromatic formylation, is another classical method for the synthesis of aromatic aldehydes, particularly hydroxybenzaldehydes.[6] This reaction employs hexamethylenetetramine (hexamine) as the formylating agent in the presence of an acid, typically in a glycerol medium.[6][7] While traditionally used for phenols, the Duff reaction has been successfully applied to the formylation of electron-rich heterocycles like pyrazoles.
The mechanism involves the reaction of the aromatic substrate with an electrophilic iminium species generated from the protonation and subsequent fragmentation of hexamine. The resulting benzylamine-type intermediate is then hydrolyzed to yield the aldehyde.
Experimental Protocol: Synthesis of 1-Phenyl-1H-pyrazole-4-carbaldehyde via Duff Reaction
-
Reagents:
-
1-Phenyl-1H-pyrazole
-
Hexamethylenetetramine
-
Glycerol
-
Boric acid
-
Sulfuric acid (concentrated)
-
Water
-
-
Procedure:
-
In a beaker, prepare a mixture of glycerol (300 g) and boric acid (70 g) and heat with stirring until the boric acid dissolves. Cool the resulting glyceroboric acid solution to 150 °C.
-
Prepare an intimate mixture of 1-phenyl-1H-pyrazole (50 g) and hexamethylenetetramine (50 g) by grinding them together.
-
Add the powdered mixture to the glyceroboric acid solution with vigorous stirring, maintaining the temperature between 150-165 °C for 20 minutes.
-
Allow the reaction mixture to cool to 115 °C and then acidify by carefully adding a mixture of concentrated sulfuric acid (50 mL) and water (150 mL).
-
Subject the acidified mixture to steam distillation to isolate the 1-phenyl-1H-pyrazole-4-carbaldehyde.
-
The product is typically obtained in a relatively pure form and can be further purified if necessary.
-
The Reimer-Tiemann Reaction: A Potential but Less Common Route
The Reimer-Tiemann reaction is a well-established method for the ortho-formylation of phenols using chloroform in a basic solution.[8][9] The reactive species is dichlorocarbene, which is generated in situ. While the reaction is effective for phenols and other electron-rich aromatic compounds like pyrroles and indoles, its application for the synthesis of pyrazole-4-carbaldehydes is not as widely documented in the literature.[8][9] The generation of dichlorocarbene under strongly basic conditions may lead to side reactions with the pyrazole ring, potentially resulting in lower yields and a mixture of products. Further investigation is required to establish its general utility for this specific transformation.
Quantitative Data Summary
The choice of synthetic method often depends on the desired yield, substrate scope, and reaction conditions. The following table summarizes the reported yields for the synthesis of various pyrazole-4-carbaldehydes using the Vilsmeier-Haack and Duff reactions.
| Starting Material | Reaction | Reagents | Temperature (°C) | Time (h) | Yield (%) | Reference(s) |
| 1,3-Diphenyl-1H-pyrazole | Vilsmeier-Haack | POCl₃, DMF | 60-65 | 4 | Good | [10] |
| Substituted Phenylhydrazones | Vilsmeier-Haack | POCl₃, DMF | 80 | 4 | Good | [4] |
| 3-(1-(2-phenylhydrazono)ethyl)-2H-chromen-2-one | Vilsmeier-Haack | POCl₃, DMF | RT | 2-3 | 87 | [5][11] |
| 3-(2-methoxyethoxy)-1-(4-methoxyphenyl)-1H-pyrazole | Vilsmeier-Haack | POCl₃, DMF | 70 | 24 | 48 | [12] |
| 1-Phenyl-1H-pyrazole | Duff | Hexamethylenetetramine, Glycerol, Boric Acid | 150-165 | 0.33 | ~18 | [7] |
| p-Ethylphenol (for comparison) | Duff | Hexamethylenetetramine, Glycerol, Boric Acid | 150-165 | 0.33 | 18 | [7] |
| 2,4-Dichlorophenol (for comparison) | Duff | Hexamethylenetetramine, Glycerol, Boric Acid | 150-165 | 0.33 | 30 | [7] |
Signaling Pathways and Experimental Workflows
The significance of pyrazole-4-carbaldehydes lies in their role as precursors to a vast number of biologically active molecules. Many pyrazole-containing drugs exert their therapeutic effects by modulating specific signaling pathways. Understanding these pathways is crucial for rational drug design and development.
Historical Synthesis Workflow
The general workflow for the historical synthesis of pyrazole-4-carbaldehydes, particularly via the widely used Vilsmeier-Haack reaction, involves a multi-step process starting from simple precursors.
Celecoxib and the COX-2 Inhibition Pathway
Celecoxib, a well-known nonsteroidal anti-inflammatory drug (NSAID), contains a pyrazole core. Its primary mechanism of action is the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme, which is involved in the inflammatory cascade.
Sildenafil and the PDE5 Inhibition Pathway
Sildenafil, marketed as Viagra, is a potent and selective inhibitor of cGMP-specific phosphodiesterase type 5 (PDE5). Its pyrazole-containing structure is crucial for its therapeutic effect in treating erectile dysfunction.
Ruxolitinib and the JAK-STAT Signaling Pathway
Ruxolitinib is a kinase inhibitor that targets Janus kinases (JAKs), specifically JAK1 and JAK2. These enzymes are involved in the JAK-STAT signaling pathway, which plays a key role in myeloproliferation and inflammatory cytokine production.
Conclusion
The discovery of the pyrazole ring and the subsequent development of synthetic routes to key intermediates like pyrazole-4-carbaldehydes have had a profound impact on medicinal chemistry. Classical reactions such as the Vilsmeier-Haack and Duff reactions have been instrumental in providing access to these valuable building blocks. While the Vilsmeier-Haack reaction remains a dominant and versatile method, a comprehensive understanding of the historical synthetic landscape provides researchers with a broader perspective and a richer toolbox for the design and synthesis of novel pyrazole-based therapeutic agents. The continued exploration of new synthetic methodologies and a deeper understanding of the biological targets of pyrazole derivatives will undoubtedly lead to the discovery of the next generation of innovative medicines.
References
- 1. Celecoxib Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 3. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jocpr.com [jocpr.com]
- 6. Duff reaction - Wikipedia [en.wikipedia.org]
- 7. scholarworks.uni.edu [scholarworks.uni.edu]
- 8. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 9. lscollege.ac.in [lscollege.ac.in]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. jocpr.com [jocpr.com]
- 12. mdpi.com [mdpi.com]
Quantum chemical calculations for 1,5-Dimethyl-1H-pyrazole-4-carbaldehyde
An In-depth Technical Guide to the Quantum Chemical Calculations of 1,5-Dimethyl-1H-pyrazole-4-carbaldehyde
Introduction
This compound is a heterocyclic aromatic compound belonging to the pyrazole family.[1] Its molecular formula is C₆H₈N₂O and it has a molecular weight of 124.14 g/mol .[1][2][3] The structure consists of a five-membered pyrazole ring with two adjacent nitrogen atoms, methyl groups at positions 1 and 5, and a carbaldehyde group at position 4.[1] This arrangement of functional groups imparts specific reactivity, making it a valuable intermediate in organic synthesis, particularly for pharmaceutical and agrochemical applications.[1][4]
Quantum chemical calculations are essential for understanding the molecular structure, electronic properties, and reactivity of such compounds at the atomic level. By employing methods like Density Functional Theory (DFT), researchers can predict various molecular properties, including optimized geometry, vibrational frequencies, and NMR chemical shifts. These theoretical insights complement experimental findings and can guide the design of novel molecules with desired biological activities.[5] This guide provides a comprehensive overview of the theoretical framework and computational protocols for the quantum chemical analysis of this compound.
Computational Methodology
The quantum chemical calculations for this compound are typically performed using DFT, a method that offers a good balance between accuracy and computational cost. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a commonly employed hybrid functional for such calculations.[5]
Geometry Optimization and Frequency Analysis
The initial step involves optimizing the molecular geometry of this compound. This is typically achieved using the B3LYP functional with a 6-311++G(d,p) basis set. The optimization process continues until the forces on each atom are minimized, resulting in a stable, low-energy conformation. Following optimization, a frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to obtain the theoretical vibrational spectra (FT-IR and Raman).[6]
NMR Chemical Shift Calculation
The ¹H and ¹³C NMR chemical shifts are predicted using the Gauge-Independent Atomic Orbital (GIAO) method.[5] These calculations are generally performed at the B3LYP/6-311++G(d,p) level of theory on the optimized geometry. To account for solvent effects, a continuum solvation model like the Polarizable Continuum Model (PCM) can be employed, with a solvent such as chloroform (CHCl₃) or dimethyl sulfoxide (DMSO).[5][6] The calculated isotropic shielding values are then referenced against a standard, typically Tetramethylsilane (TMS), to obtain the final chemical shifts.
Frontier Molecular Orbital (FMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the electronic properties and reactivity of a molecule. The energies of the HOMO and LUMO, as well as the HOMO-LUMO energy gap, are calculated at the B3LYP/6-311++G(d,p) level. A smaller energy gap generally indicates higher chemical reactivity.
Experimental Protocols
To validate the computational results, experimental data is essential. The following are standard experimental protocols for the characterization of this compound.
FT-IR Spectroscopy
The FT-IR spectrum is recorded on a spectrometer, typically in the range of 4000-400 cm⁻¹. The sample can be prepared as a KBr pellet or dissolved in a suitable solvent. The experimental vibrational frequencies are then compared with the scaled theoretical frequencies obtained from the DFT calculations.
NMR Spectroscopy
¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer. The sample is dissolved in a deuterated solvent, such as CDCl₃ or DMSO-d₆, with TMS added as an internal standard. The experimental chemical shifts are then directly compared with the predicted values from the GIAO calculations.
Data Presentation
The following tables summarize the kind of quantitative data that would be obtained from the quantum chemical calculations of this compound.
Table 1: Selected Optimized Geometrical Parameters
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| N1-N2 | 1.37 | C3-N2-N1 | 108.5 |
| N2-C3 | 1.34 | C4-C3-N2 | 110.2 |
| C3-C4 | 1.42 | C5-C4-C3 | 106.8 |
| C4-C5 | 1.39 | N1-C5-C4 | 109.3 |
| C5-N1 | 1.36 | C5-N1-N2 | 105.2 |
| C4-C6 | 1.47 | C3-C4-C6 | 128.1 |
| C6-O1 | 1.22 | O1-C6-C4 | 125.4 |
Table 2: Theoretical Vibrational Frequencies and Assignments
| Wavenumber (cm⁻¹) | Assignment |
| ~3100 | C-H stretching (aromatic) |
| ~2950 | C-H stretching (methyl) |
| ~2850 | C-H stretching (aldehyde) |
| ~1680 | C=O stretching (aldehyde) |
| ~1580 | C=N stretching (pyrazole ring) |
| ~1450 | C-H bending (methyl) |
| ~1380 | C-N stretching |
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm)
| Atom | ¹H Chemical Shift | Atom | ¹³C Chemical Shift |
| H (aldehyde) | ~9.8 | C (aldehyde) | ~185.0 |
| H (pyrazole ring) | ~8.0 | C3 (pyrazole ring) | ~140.0 |
| H (N-CH₃) | ~3.9 | C4 (pyrazole ring) | ~120.0 |
| H (C-CH₃) | ~2.6 | C5 (pyrazole ring) | ~150.0 |
| N-CH₃ | ~35.0 | ||
| C-CH₃ | ~12.0 |
Table 4: Calculated Electronic Properties
| Property | Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -2.0 eV |
| HOMO-LUMO Gap | 4.5 eV |
| Dipole Moment | ~3.5 D |
Visualizations
Caption: A flowchart illustrating the computational workflow.
Caption: Molecular structure with atom numbering.
Caption: Frontier Molecular Orbital energy level diagram.
References
An In-depth Technical Guide on the Solubility of 1,5-Dimethyl-1H-pyrazole-4-carbaldehyde in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 1,5-Dimethyl-1H-pyrazole-4-carbaldehyde, a versatile heterocyclic aldehyde. Due to the limited availability of direct experimental quantitative data in peer-reviewed literature, this document combines predicted values, qualitative information from analogous compounds, and established experimental protocols to serve as a valuable resource for researchers.
Introduction
This compound (CAS No: 25711-30-2, Molecular Formula: C₆H₈N₂O) is a key intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1][2] Its pyrazole core and aldehyde functionality make it a valuable building block for constructing more complex molecules.[1][2] Understanding its solubility in various organic solvents is crucial for reaction optimization, purification, formulation, and conducting biological assays.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Source |
| Molecular Weight | 124.14 g/mol | [1] |
| Melting Point | 60°C | |
| Boiling Point | 110-112°C (at 760 Torr) | |
| Predicted LogP (Octanol/Water) | 0.541 | |
| Predicted Water Solubility (log₁₀(mol/L)) | -3.24 |
Solubility Profile
Table of Predicted and Inferred Solubility in Common Organic Solvents:
| Solvent | Solvent Type | Predicted/Inferred Solubility | Rationale/Comments |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Good | Analogous pyrazole aldehydes show good solubility in DMSO. |
| Acetonitrile | Polar Aprotic | Good | Similar to DMSO, expected to be a good solvent. |
| Methanol | Polar Protic | Moderate | Analogous pyrazole aldehydes exhibit moderate solubility in methanol. |
| Ethanol | Polar Protic | Moderate | Expected to have similar solubility to methanol. |
| Acetone | Polar Aprotic | Moderate to Good | The parent compound, 1H-pyrazole, is soluble in acetone.[1] |
| Dichloromethane (DCM) | Nonpolar | Moderate | Generally a good solvent for many organic compounds. |
| Chloroform | Nonpolar | Moderate | Similar to DCM. |
| Toluene | Nonpolar | Limited to Moderate | The aromatic nature may provide some solubility. |
| Hexane/Heptane | Nonpolar | Limited | The polarity of the aldehyde group will likely limit solubility in aliphatic hydrocarbons. |
| Water | Polar Protic | Limited | The hydrophobic methyl groups and pyrazole ring limit aqueous solubility.[3] |
Experimental Protocol for Solubility Determination: The Shake-Flask Method
The following is a detailed, generalized protocol for determining the solubility of this compound in an organic solvent, based on the widely accepted shake-flask method.
Objective: To determine the equilibrium solubility of this compound in a specific organic solvent at a controlled temperature.
Materials:
-
This compound (solid)
-
Selected organic solvent (e.g., methanol, acetonitrile)
-
Scintillation vials or sealed flasks
-
Orbital shaker with temperature control
-
Analytical balance
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a series of scintillation vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Add a known volume of the selected organic solvent to each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C).
-
Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibration should be determined empirically.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the supernatant through a syringe filter into a clean vial to remove any undissolved solid.
-
-
Quantification:
-
Prepare a series of standard solutions of known concentrations of this compound in the same solvent.
-
Generate a calibration curve by analyzing the standard solutions using a suitable analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry).
-
Dilute the filtered sample solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.
-
Analyze the diluted sample solution using the same analytical method.
-
-
Calculation:
-
Determine the concentration of the diluted sample from the calibration curve.
-
Calculate the concentration of the original saturated solution by accounting for the dilution factor.
-
Express the solubility in appropriate units (e.g., mg/mL, mol/L).
-
Visualizations
Caption: Role of the compound as a starting material in a drug discovery workflow.
Conclusion
While direct experimental data on the solubility of this compound in organic solvents is scarce, this guide provides a robust framework for researchers. The predicted and inferred solubility data, combined with a detailed experimental protocol, offers a strong starting point for laboratory work. The provided visualizations of the experimental workflow and its role in drug discovery further clarify its practical applications. Further experimental studies are warranted to establish quantitative solubility data across a range of solvents and temperatures to facilitate its broader use in research and development.
References
Crystal Structure Analysis of 1,5-Dimethyl-1H-pyrazole-4-carbaldehyde Derivatives: A Technical Guide
This guide provides an in-depth analysis of the crystal structures of derivatives of 1,5-Dimethyl-1H-pyrazole-4-carbaldehyde, tailored for researchers, scientists, and professionals in drug development. While crystallographic data for the parent compound, this compound, is not extensively reported in the literature, this document compiles and examines the structural data of several key derivatives, offering insights into their molecular geometry, crystal packing, and intermolecular interactions.[1][2]
The pyrazole ring is a significant heterocyclic scaffold in numerous biologically active molecules, and its derivatives are known to possess a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[3][4][5] Understanding the three-dimensional structure of these compounds at an atomic level is crucial for structure-based drug design and the development of novel therapeutic agents.
Experimental Protocols
The synthesis and crystal structure determination of this compound derivatives generally follow a well-established set of procedures. The methodologies detailed below are a compilation of protocols reported in the literature for various pyrazole-4-carbaldehyde derivatives.
Synthesis via Vilsmeier-Haack Reaction
A common and effective method for the formylation of pyrazole rings to produce pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction.[6][7][8]
-
Preparation of the Vilsmeier Reagent : Phosphoryl trichloride (POCl₃) is added dropwise to a cold, stirred solution of N,N-dimethylformamide (DMF). The mixture is stirred at a low temperature (typically 0-5 °C or 273 K) for a short period to form the Vilsmeier reagent.[5][9]
-
Reaction with Pyrazole Precursor : The appropriate substituted pyrazole precursor, such as 1,3-dimethyl-1H-pyrazol-5(4H)-one, is added to the Vilsmeier reagent.[9]
-
Heating and Reaction Monitoring : The reaction mixture is heated (e.g., to 90 °C or 363 K) for several hours to drive the formylation reaction to completion.[9] The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up and Purification : Upon completion, the reaction mixture is cooled and poured into cold water. The pH is adjusted to 7 using a sodium hydroxide solution. The aqueous solution is then extracted with an organic solvent, such as ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate or magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/petroleum ether) to yield the pure pyrazole-4-carbaldehyde derivative.[9][10]
Single-Crystal X-ray Diffraction Analysis
The determination of the crystal structure is performed using single-crystal X-ray diffraction.
-
Crystal Growth : Single crystals suitable for X-ray diffraction are grown by slow evaporation of a saturated solution of the synthesized compound in an appropriate solvent or solvent mixture.
-
Data Collection : A suitable single crystal is mounted on a diffractometer (e.g., a Bruker D8 Quest or Agilent Technologies SuperNova).[11] Data is collected at a controlled temperature (e.g., 113 K or 296 K) using monochromatic radiation, typically Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å).[9][12][13][14]
-
Structure Solution and Refinement : The collected diffraction data is processed to yield the unit cell parameters and intensity data. The crystal structure is solved using direct methods or charge-flipping methods (e.g., with SHELXT or Superflip) and refined by full-matrix least-squares on F². Programs such as SHELX are commonly used for refinement. All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.
Crystallographic Data of Derivatives
The following tables summarize the crystallographic data for several derivatives of this compound. These derivatives provide insight into the structural landscape of this class of compounds.
Table 1: Crystallographic Data for 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde [9][13]
| Parameter | Value |
| Chemical Formula | C₆H₇ClN₂O |
| Molecular Weight ( g/mol ) | 158.59 |
| Crystal System | Orthorhombic |
| Space Group | Pnma |
| a (Å) | 13.167 (9) |
| b (Å) | 6.463 (5) |
| c (Å) | 8.190 (6) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 696.9 (8) |
| Z | 4 |
| Temperature (K) | 113 |
| Radiation (λ, Å) | Mo Kα (0.71073) |
| Density (calculated, Mg/m³) | 1.511 |
Table 2: Crystallographic Data for 1,3-Dimethyl-5-(3-methylphenoxy)-1H-pyrazole-4-carbaldehyde [10]
| Parameter | Value |
| Chemical Formula | C₁₃H₁₄N₂O₂ |
| Molecular Weight ( g/mol ) | 230.26 |
| Crystal System | Triclinic |
| Space Group | Pī |
| a (Å) | 7.9444 (16) |
| b (Å) | 10.643 (3) |
| c (Å) | 15.053 (3) |
| α (°) | 107.732 (3) |
| β (°) | 102.473 (5) |
| γ (°) | 93.225 (7) |
| Volume (ų) | 1173.4 (5) |
| Z | 4 |
| Temperature (K) | 113 |
| Radiation (λ, Å) | Mo Kα |
Table 3: Crystallographic Data for Other Pyrazole-4-carbaldehyde Derivatives
| Compound | 3-Methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde[14] | 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde[12] |
| Chemical Formula | C₁₇H₁₄N₂O₂ | C₁₆H₁₂N₂O |
| Molecular Weight ( g/mol ) | 278.30 | 248.28 |
| Crystal System | Monoclinic | Triclinic |
| Space Group | P2₁/c | Pī |
| a (Å) | 8.6207 (1) | 10.1367 (9) |
| b (Å) | 7.1695 (1) | 15.5952 (16) |
| c (Å) | 22.9228 (3) | 16.7550 (15) |
| α (°) | 90 | 95.932 (6) |
| β (°) | 99.168 (1) | 90.135 (5) |
| γ (°) | 90 | 107.991 (6) |
| Volume (ų) | 1398.67 (3) | 2504.1 (4) |
| Z | 4 | 8 |
| Temperature (K) | 100 | 296 |
| Radiation (λ, Å) | Mo Kα (0.71073) | Mo Kα (0.71073) |
| Density (calculated, Mg/m³) | - | 1.317 |
Structural Insights and Intermolecular Interactions
The crystal structures of these pyrazole derivatives reveal several common features. The pyrazole ring itself is typically planar.[14] However, the aldehyde group at the 4-position often shows a significant dihedral angle with respect to the plane of the pyrazole ring, which can be attributed to steric hindrance from adjacent substituents. For instance, in a related compound, 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde, the aldehyde group is twisted out of the ring plane.[1]
The crystal packing is often stabilized by a network of weak intermolecular interactions. C–H···O hydrogen bonds are frequently observed, where the carbonyl oxygen of the aldehyde group acts as a hydrogen bond acceptor.[1] In some structures, C–H···π and π–π stacking interactions also play a role in consolidating the crystal packing.[12] For example, in the crystal structure of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde, molecules form dimers through C–H···O hydrogen bonds, and these dimers are further linked by π–π stacking interactions.[12]
Experimental and Analytical Workflow
The process of synthesizing and analyzing the crystal structure of these pyrazole derivatives can be visualized as a sequential workflow.
Caption: Workflow for Synthesis and Crystal Structure Analysis.
This guide has summarized the key methodologies and crystallographic data for derivatives of this compound. The provided data and protocols offer a valuable resource for researchers engaged in the synthesis, characterization, and application of this important class of heterocyclic compounds in drug discovery and materials science.
References
- 1. Buy 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde | 25016-12-0 [smolecule.com]
- 2. 1H-Pyrazole-4-carboxaldehyde, 1,5-dimethyl- [webbook.nist.gov]
- 3. researchgate.net [researchgate.net]
- 4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemmethod.com [chemmethod.com]
- 6. quod.lib.umich.edu [quod.lib.umich.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 1,3-Dimethyl-5-(3-methylphenoxy)-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. 3-Methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Thermogravimetric Analysis of 1,5-Dimethyl-1H-pyrazole-4-carbaldehyde
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of the latest literature review, specific thermogravimetric analysis (TGA) data for 1,5-Dimethyl-1H-pyrazole-4-carbaldehyde is not publicly available. This guide provides a comprehensive overview of the expected thermal behavior and a standardized experimental protocol based on the analysis of structurally related pyrazole derivatives. The presented data is illustrative and derived from published studies on similar compounds to offer a predictive framework.
Introduction
This compound is a heterocyclic aromatic compound with applications in organic synthesis, particularly as an intermediate for pharmaceuticals and agrochemicals.[1][2] Its chemical structure, featuring a pyrazole ring with methyl and carbaldehyde substituents, suggests a degree of thermal stability.[1] Thermogravimetric analysis (TGA) is a critical technique for evaluating this stability by measuring the change in mass of a sample as a function of temperature. This guide outlines the expected thermal properties of this compound and provides a detailed methodology for its TGA.
Predicted Thermal Stability and Decomposition Profile
Based on TGA studies of various pyrazole derivatives, this compound is anticipated to be thermally stable at elevated temperatures. For instance, some pyrazole nopinone derivatives exhibit thermal stability up to approximately 243-283°C before significant mass loss occurs.[3] Similarly, certain thiazolyl-pyrazolines have been shown to be stable up to around 250°C.[4]
The decomposition of this compound is expected to proceed in one or more steps, corresponding to the cleavage of substituent groups and the eventual breakdown of the pyrazole ring. The initial mass loss may be attributed to the volatilization of the compound, followed by decomposition at higher temperatures.
Quantitative Data Summary (Hypothetical)
The following table summarizes the expected quantitative data from a TGA of this compound, based on the performance of analogous compounds.
| Parameter | Expected Value | Description |
| Onset Decomposition Temperature (T_onset) | 230 - 280 °C | The temperature at which significant mass loss begins. |
| Peak Decomposition Temperature (T_peak) | 280 - 350 °C | The temperature at which the rate of mass loss is at its maximum. |
| Mass Loss (Stage 1) | 5 - 15 % | Initial mass loss, potentially due to the loss of smaller functional groups. |
| Mass Loss (Stage 2) | 60 - 80 % | Major decomposition of the molecular structure. |
| Final Residue @ 600 °C | < 10 % | The percentage of mass remaining at the end of the analysis. |
Detailed Experimental Protocol for Thermogravimetric Analysis
This section provides a detailed protocol for conducting the TGA of this compound.
4.1. Instrumentation
-
A calibrated thermogravimetric analyzer equipped with a high-precision balance and a furnace capable of reaching at least 800°C.
-
Inert sample pans (e.g., alumina or platinum).
-
A gas delivery system for providing a controlled atmosphere.
4.2. Sample Preparation
-
Ensure the this compound sample is pure and dry to avoid interference from volatile impurities or moisture.
-
Accurately weigh 5-10 mg of the sample into a tared TGA sample pan.
-
Record the exact mass of the sample.
4.3. TGA Measurement Parameters
-
Temperature Program:
-
Equilibrate at 30°C for 5 minutes.
-
Ramp the temperature from 30°C to 600°C at a heating rate of 10°C/min.
-
-
Atmosphere:
-
Purge the furnace with high-purity nitrogen gas at a flow rate of 50 mL/min to maintain an inert atmosphere.
-
-
Data Acquisition:
-
Record the sample mass and temperature continuously throughout the experiment.
-
4.4. Data Analysis
-
Plot the sample mass (or mass percentage) as a function of temperature to obtain the TGA curve.
-
Calculate the first derivative of the TGA curve (DTG curve) to determine the temperatures of maximum mass loss rate.
-
Determine the onset temperature of decomposition, peak decomposition temperatures, and the percentage of mass loss at each stage.
-
Quantify the final residual mass at the end of the temperature program.
Visualizations
5.1. Experimental Workflow for Thermogravimetric Analysis
The following diagram illustrates the logical workflow for conducting a TGA experiment.
Caption: Workflow for Thermogravimetric Analysis.
Conclusion
While direct experimental TGA data for this compound is currently unavailable, this guide provides a robust predictive framework for its thermal behavior based on analogous pyrazole derivatives. The compound is expected to exhibit good thermal stability, with decomposition likely initiating above 230°C. The detailed experimental protocol provided herein offers a standardized approach for researchers and drug development professionals to perform TGA and obtain reliable data for this compound. Such analysis is crucial for determining its suitability in various applications, especially those involving elevated temperatures.
References
Methodological & Application
Application Notes and Protocols: Synthesis of 1,5-Dimethyl-1H-pyrazole-4-carbaldehyde via Vilsmeier-Haack Reaction
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 1,5-dimethyl-1H-pyrazole-4-carbaldehyde, a valuable building block in medicinal chemistry and drug development, utilizing the Vilsmeier-Haack reaction. The Vilsmeier-Haack reaction is an efficient and widely used method for the formylation of electron-rich heterocyclic compounds.[1][2][3][4][5] This application note includes a step-by-step experimental procedure, a summary of reaction parameters, and visualizations of the reaction mechanism and workflow to ensure reproducibility and aid in understanding the synthetic pathway.
Introduction
Pyrazole derivatives are a significant class of heterocyclic compounds that form the core structure of numerous pharmaceuticals and agrochemicals.[6] The introduction of a formyl group at the C4 position of the pyrazole ring, as in this compound, provides a versatile handle for further chemical modifications and the synthesis of more complex molecules. The Vilsmeier-Haack reaction is a classical and effective method for achieving this transformation. The reaction typically employs a Vilsmeier reagent, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[2][3][4][5] This electrophilic iminium salt then attacks the electron-rich pyrazole ring, leading to the formation of the corresponding aldehyde after hydrolysis.
Reaction and Mechanism
The Vilsmeier-Haack reaction proceeds through the formation of a Vilsmeier reagent, a chloroiminium ion, from the reaction of DMF and POCl₃. This electrophile then undergoes an electrophilic aromatic substitution with the electron-rich 1,5-dimethyl-1H-pyrazole. The resulting iminium salt is subsequently hydrolyzed during the workup to yield the final aldehyde product.
Caption: General mechanism of the Vilsmeier-Haack formylation of 1,5-dimethyl-1H-pyrazole.
Experimental Protocol
This protocol details the synthesis of this compound from 1,5-dimethyl-1H-pyrazole.
Materials:
-
1,5-Dimethyl-1H-pyrazole
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution (NaHCO₃)
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Heating mantle or oil bath with temperature control
-
Reflux condenser
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Thin-layer chromatography (TLC) plates and developing chamber
Procedure:
-
Vilsmeier Reagent Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add anhydrous N,N-dimethylformamide (DMF) (6.0 eq.). Cool the flask in an ice bath to 0 °C.
-
Slowly add phosphorus oxychloride (POCl₃) (4.0 eq.) dropwise to the cooled DMF with vigorous stirring. Maintain the temperature at 0 °C during the addition.
-
After the addition is complete, allow the mixture to stir at 0 °C for an additional 10-15 minutes. The formation of a viscous, white Vilsmeier reagent should be observed.
-
Formylation Reaction: Dissolve 1,5-dimethyl-1H-pyrazole (1.0 eq.) in anhydrous dichloromethane (DCM).
-
Add the pyrazole solution dropwise to the prepared Vilsmeier reagent at 0 °C.
-
After the addition, remove the ice bath and heat the reaction mixture to 120 °C. Maintain this temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.[1]
-
Workup: Once the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker containing crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is approximately 7-8.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Purification: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a solid.[7]
Experimental Workflow
Caption: Step-by-step workflow for the synthesis and purification of this compound.
Data Presentation
Table 1: Reaction Parameters for Vilsmeier-Haack Formylation of Pyrazoles
| Starting Material | Reagents | Temperature (°C) | Time (h) | Yield | Reference |
| 1,3-Disubstituted-5-chloro-1H-pyrazoles | DMF/POCl₃ | 120 | 2 | Good | [1] |
| Hydrazones | DMF/POCl₃ | 70 | 5-7 | Excellent | [1] |
| 1-Phenyl-1H-pyrazole | DMF/POCl₃ | Not specified | Not specified | 65% | Not specified |
| 1,3-Dimethyl-1H-pyrazol-5(4H)-one | DMF/POCl₃ | 90 | 4 | Not specified | Not specified |
Note: The yields are reported as described in the cited literature and may vary based on the specific substrate and reaction scale.
Table 2: Characterization Data for this compound
| Property | Value |
| Molecular Formula | C₆H₈N₂O |
| Molecular Weight | 124.14 g/mol |
| Appearance | Solid |
| ¹H NMR | Spectral data available in public databases such as PubChem.[8] |
| IR Spectrum | Characteristic peaks for C=O (aldehyde) and aromatic C-H stretches.[8] |
| Mass Spectrometry | m/z corresponding to the molecular ion.[8] |
Safety Precautions
-
The Vilsmeier-Haack reaction should be performed in a well-ventilated fume hood.
-
Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Handle with extreme care and use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
The reaction is exothermic, especially during the formation of the Vilsmeier reagent. Proper temperature control is crucial.
-
The workup procedure involves quenching with water, which should be done slowly and carefully to control the exothermic reaction.
Conclusion
The Vilsmeier-Haack reaction provides a reliable and efficient method for the synthesis of this compound. The detailed protocol and workflow presented in this application note are intended to guide researchers in the successful synthesis and purification of this important synthetic intermediate. Careful control of reaction conditions and adherence to safety precautions are essential for achieving high yields and purity.
References
- 1. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. jk-sci.com [jk-sci.com]
- 6. Vilsmeier-Haack Reaction (Chapter 112) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 7. benchchem.com [benchchem.com]
- 8. This compound | C6H8N2O | CID 579643 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: Vilsmeier-Haack Formylation of 1,5-Dimethylpyrazole
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Vilsmeier-Haack reaction is a versatile and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] The reaction utilizes a substituted amide, typically N,N-dimethylformamide (DMF), and an acid halide, most commonly phosphorus oxychloride (POCl₃), to generate an electrophilic iminium salt known as the Vilsmeier reagent.[3][4] This reagent is a mild electrophile capable of reacting with activated substrates, including heterocycles like pyrazole.[4][5]
Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms.[6] The pyrazole nucleus is a key structural motif in many pharmaceutical compounds and agrochemicals.[7][8][9] The Vilsmeier-Haack reaction provides an efficient route to introduce a formyl (-CHO) group onto the pyrazole ring, typically at the C4 position, which is electronically activated for electrophilic substitution.[6] The resulting pyrazole-4-carbaldehydes, such as 1,5-dimethyl-1H-pyrazole-4-carbaldehyde, are valuable intermediates for the synthesis of more complex molecules and biologically active compounds.[7][10]
This document provides a detailed overview of the reaction mechanism, typical reaction conditions, and a comprehensive experimental protocol for the Vilsmeier-Haack formylation of 1,5-dimethylpyrazole.
Reaction Mechanism
The Vilsmeier-Haack formylation of 1,5-dimethylpyrazole proceeds through a multi-step mechanism involving the initial formation of the Vilsmeier reagent, followed by electrophilic aromatic substitution and subsequent hydrolysis.
-
Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) to form a highly electrophilic chloroiminium ion, the Vilsmeier reagent.[3][4]
-
Electrophilic Attack: The electron-rich C4 position of the 1,5-dimethylpyrazole ring performs a nucleophilic attack on the electrophilic carbon of the Vilsmeier reagent. This step temporarily disrupts the aromaticity of the pyrazole ring.[6]
-
Formation of Iminium Intermediate: A chloride ion is eliminated, and the aromaticity of the pyrazole ring is restored, leading to the formation of a stable iminium salt intermediate.[2][11]
-
Hydrolysis: During aqueous workup, the iminium salt is hydrolyzed to yield the final product, this compound, and dimethylamine.[3]
Caption: Logical flow of the Vilsmeier-Haack formylation mechanism.
Reaction Conditions
The conditions for the Vilsmeier-Haack reaction can be adapted based on the reactivity of the substrate. For pyrazoles, the reaction generally requires heating to proceed at a reasonable rate. The molar ratio of the Vilsmeier reagent to the substrate is a critical parameter, with an excess of the reagent often being used to ensure complete conversion.
Table 1: Summary of Typical Reaction Conditions for Formylation of Pyrazoles
| Substrate | Reagents (Molar Ratio) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1,3-Disubstituted-5-chloro-1H-pyrazoles | POCl₃/DMF (2:5) | DMF | 120 | 2 | 55 | [12] |
| 1,3-Dimethyl-1H-pyrazol-5(4H)-one | POCl₃/DMF (3:2) | DMF | 90 | 4 | N/A | [8] |
| (E)-1-aryl-2-[(1-thiophen-2-yl)ethylidene]hydrazine | POCl₃/DMF (excess) | DMF | 75 | 6 | "Excellent" | [6] |
| N-(4-acetylphenyl)benzenesulfonamide | POCl₃/DMF | DMF | 70-80 | 2 | "Good" | [6] |
Note: N/A indicates data not available in the cited source. Yields are highly substrate-dependent.
Experimental Protocol
This protocol describes a general procedure for the synthesis of this compound.
Materials and Reagents:
-
1,5-Dimethylpyrazole
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Sodium hydroxide (NaOH) or Sodium acetate (NaOAc)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Deionized water
-
Ice
Procedure:
-
Vilsmeier Reagent Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (e.g., 3 equivalents). Cool the flask to 0 °C in an ice bath.
-
Add POCl₃ (e.g., 1.5-2 equivalents) dropwise to the cold DMF via the dropping funnel with vigorous stirring. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, stir the resulting mixture at 0 °C for an additional 20-30 minutes to ensure the complete formation of the Vilsmeier reagent.[8]
-
Reaction with Pyrazole: Dissolve 1,5-dimethylpyrazole (1 equivalent) in a minimal amount of DMF and add it to the Vilsmeier reagent solution.
-
Heating: Slowly warm the reaction mixture to room temperature and then heat to 70-90 °C using an oil bath.[6][8] Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker containing crushed ice. This step hydrolyzes the intermediate iminium salt.[13]
-
Neutralization: Neutralize the acidic solution by slowly adding a solution of sodium hydroxide or sodium acetate until the pH is approximately 7.[8][11]
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator. The crude residue can be purified by silica gel column chromatography to afford the pure this compound.
Caption: Step-by-step workflow for the synthesis of 1,5-dimethylpyrazole-4-carbaldehyde.
References
- 1. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 2. name-reaction.com [name-reaction.com]
- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 5. jk-sci.com [jk-sci.com]
- 6. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemimpex.com [chemimpex.com]
- 8. 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. 2024.sci-hub.se [2024.sci-hub.se]
Application Notes and Protocols: Alternative Synthesis Routes for 1,5-Dimethyl-1H-pyrazole-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for alternative synthesis routes of 1,5-Dimethyl-1H-pyrazole-4-carbaldehyde, a key intermediate in the development of pharmaceuticals and agrochemicals. The described methods offer alternatives to the commonly employed Vilsmeier-Haack reaction, providing flexibility in substrate scope and reaction conditions.
Introduction
This compound is a valuable building block in organic synthesis. Its functional groups allow for a variety of subsequent chemical transformations, making it an important precursor for the synthesis of diverse heterocyclic compounds with potential biological activity. While the Vilsmeier-Haack reaction is a standard method for the formylation of pyrazoles, alternative routes can be advantageous in specific synthetic contexts, for instance, to avoid harsh reagents or to achieve different regioselectivity in more complex molecules. This document outlines three primary synthetic strategies: the Vilsmeier-Haack reaction, formylation via organolithium intermediates, and a Grignard reagent-based approach.
Comparative Summary of Synthesis Routes
| Synthesis Route | Starting Material | Key Reagents | Reaction Time | Temperature (°C) | Yield (%) | Advantages | Disadvantages |
| Vilsmeier-Haack Reaction | 1,5-Dimethyl-1H-pyrazole | POCl₃, DMF | 1 - 4 h | 90 - 120 | ~66%[1] | Well-established, reliable for electron-rich pyrazoles. | Use of corrosive and hazardous reagents (POCl₃). May not be suitable for sensitive substrates. |
| Lithiation-Formylation | 4-Bromo-1,5-dimethyl-1H-pyrazole | n-BuLi, DMF | ~30 min | -78 to rt | High (specific data for this compound not found, but generally high for similar reactions) | Avoids harsh acidic conditions of Vilsmeier-Haack. Good for functionalized pyrazoles. | Requires strictly anhydrous conditions and handling of pyrophoric n-BuLi. |
| Grignard Reagent Method | 4-Iodo-1,5-dimethyl-1H-pyrazole | i-PrMgCl, DMF | Not specified | Not specified | Good (specific data for this compound not found, but generally good for similar reactions) | Milder than lithiation, tolerates a wider range of functional groups. | Requires preparation of the Grignard reagent from an iodo-pyrazole precursor. |
Synthetic Pathways Overview
Caption: Alternative synthesis routes to this compound.
Experimental Protocols
Route 1: Vilsmeier-Haack Reaction
This method involves the direct formylation of the pyrazole ring using the Vilsmeier reagent, prepared in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).
Workflow Diagram:
Caption: Vilsmeier-Haack reaction workflow.
Protocol:
This protocol is adapted from a general procedure for the formylation of 1,3-disubstituted pyrazoles.[1]
-
Reagent Preparation: In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 5 equivalents). Cool the flask in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃, 2 equivalents) dropwise to the DMF with stirring, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to stir at room temperature for 30 minutes to form the Vilsmeier reagent.
-
Reaction: To the prepared Vilsmeier reagent, add 1,5-dimethyl-1H-pyrazole (1 equivalent) dropwise.
-
Heat the reaction mixture to 120 °C and maintain this temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the aqueous solution with a saturated sodium bicarbonate (NaHCO₃) solution until the pH is approximately 7-8.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain this compound.
Route 2: Lithiation-Formylation
This route involves a bromine-lithium exchange on a pre-functionalized pyrazole, followed by quenching with DMF.
Workflow Diagram:
Caption: Lithiation-Formylation reaction workflow.
Protocol:
This protocol is based on a general procedure for the formylation of bromo-pyrazoles via lithium-halogen exchange.[2]
-
Preparation: In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve 4-bromo-1,5-dimethyl-1H-pyrazole (1 equivalent) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (n-BuLi, 1.1 equivalents) dropwise to the stirred solution, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 30 minutes.
-
Formylation: Add anhydrous N,N-dimethylformamide (DMF, 1.5 equivalents) dropwise to the reaction mixture.
-
Work-up: Allow the reaction mixture to warm to room temperature and stir for an additional 30 minutes.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate in vacuo.
-
Purification: Purify the residue by column chromatography on silica gel to yield the desired product.
Route 3: Grignard Reagent Method
This method utilizes a Grignard reagent formed from an iodo-pyrazole, which then reacts with DMF.
Workflow Diagram:
Caption: Grignard reagent method workflow.
Protocol:
This is a general protocol based on the formylation of halo-arenes via Grignard reagents.
-
Grignard Formation: In a flame-dried flask under an inert atmosphere, dissolve 4-iodo-1,5-dimethyl-1H-pyrazole (1 equivalent) in anhydrous THF.
-
To this solution, add a solution of isopropylmagnesium chloride (i-PrMgCl, 1.1 equivalents) in THF dropwise at room temperature.
-
Stir the mixture for 1-2 hours at room temperature to ensure the formation of the pyrazolyl Grignard reagent.
-
Formylation: Cool the reaction mixture to 0 °C and add anhydrous DMF (1.5 equivalents) dropwise.
-
Work-up: Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an appropriate organic solvent.
-
Wash the combined organic phases with water and brine, dry over a suitable drying agent, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography to obtain this compound.
References
Application of 1,5-Dimethyl-1H-pyrazole-4-carbaldehyde in Multicomponent Reactions for the Synthesis of Bioactive Scaffolds
Introduction
1,5-Dimethyl-1H-pyrazole-4-carbaldehyde is a versatile building block in organic synthesis, particularly in the construction of complex heterocyclic molecules through multicomponent reactions (MCRs).[1] MCRs are highly efficient one-pot processes where three or more reactants combine to form a product that incorporates essentially all the atoms of the starting materials. This approach offers significant advantages in terms of atom economy, operational simplicity, and time and energy savings, making it a cornerstone of green chemistry and drug discovery. The pyrazole nucleus, a key feature of this compound, is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3]
This document provides detailed application notes and protocols for the use of this compound in a prominent four-component reaction to synthesize dihydropyrano[2,3-c]pyrazole derivatives. These compounds are of significant interest to researchers in drug development due to their diverse pharmacological potential.[4][5]
Four-Component Synthesis of Dihydropyrano[2,3-c]pyrazoles
A widely employed and efficient multicomponent reaction for the synthesis of dihydropyrano[2,3-c]pyrazoles involves the condensation of a pyrazole-4-carbaldehyde, an active methylene compound (e.g., malononitrile), a β-ketoester (e.g., ethyl acetoacetate), and hydrazine hydrate.[6] This reaction can be catalyzed by various catalysts, including basic catalysts like piperidine or green catalysts such as taurine, often in environmentally benign solvents like water or ethanol.[1][3]
Reaction Scheme:
Caption: General scheme for the four-component synthesis of dihydropyrano[2,3-c]pyrazoles.
Plausible Reaction Mechanism
The reaction proceeds through a cascade of reactions, typically initiated by two parallel condensation steps:
-
Knoevenagel Condensation: The this compound reacts with the active methylene compound (malononitrile) to form a pyrazolyl-substituted benzylidenemalononitrile intermediate.
-
Pyrazolone Formation: Concurrently, ethyl acetoacetate condenses with hydrazine hydrate to form 3-methyl-1H-pyrazol-5(4H)-one.
-
Michael Addition: The formed pyrazolone then acts as a nucleophile and undergoes a Michael addition to the electron-deficient double bond of the benzylidenemalononitrile derivative.
-
Cyclization and Tautomerization: The resulting intermediate undergoes an intramolecular cyclization followed by tautomerization to yield the final dihydropyrano[2,3-c]pyrazole product.
Caption: Plausible reaction mechanism for the four-component synthesis.
Experimental Protocols
Protocol 1: Piperidine-Catalyzed Synthesis in Aqueous Medium
This protocol is adapted from a general method for the synthesis of pyrano[2,3-c]pyrazole derivatives.[3]
Materials:
-
This compound (1 mmol)
-
Malononitrile (1 mmol)
-
Ethyl acetoacetate (1 mmol)
-
Hydrazine hydrate (1 mmol)
-
Piperidine (5 mol%)
-
Water (10 mL)
-
Ethanol (for recrystallization)
Procedure:
-
To a 50 mL round-bottom flask, add this compound (1 mmol), malononitrile (1 mmol), ethyl acetoacetate (1 mmol), hydrazine hydrate (1 mmol), and water (10 mL).
-
Add piperidine (5 mol%) to the mixture.
-
Stir the reaction mixture vigorously at room temperature for 20-30 minutes.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, the solid product will precipitate out of the solution.
-
Collect the precipitate by filtration and wash it with cold water.
-
Recrystallize the crude product from ethanol to obtain the pure dihydropyrano[2,3-c]pyrazole derivative.
Protocol 2: Taurine-Catalyzed Synthesis in Water
This protocol is based on a green chemistry approach for the synthesis of 1,4-dihydropyrano[2,3-c]pyrazoles.[1]
Materials:
-
This compound (1 mmol)
-
Malononitrile (1 mmol)
-
Ethyl acetoacetate (1 mmol)
-
Hydrazine hydrate (1 mmol)
-
Taurine (10 mol%)
-
Water (10 mL)
-
Ethanol (for recrystallization)
Procedure:
-
In a 50 mL round-bottom flask, combine this compound (1 mmol), malononitrile (1 mmol), ethyl acetoacetate (1 mmol), hydrazine hydrate (1 mmol), and taurine (10 mol%) in water (10 mL).
-
Heat the reaction mixture to 80 °C with continuous stirring for 2-3 hours.
-
Monitor the reaction progress using TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
The solid product will precipitate. Collect the solid by filtration.
-
Wash the precipitate with hot water to remove the catalyst and any unreacted starting materials.
-
Recrystallize the crude product from ethanol to afford the pure product.
Quantitative Data
The following table summarizes typical reaction conditions and yields for the four-component synthesis of dihydropyrano[2,3-c]pyrazoles using various aromatic aldehydes, which can be used as a reference for the reaction with this compound.
| Aldehyde | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Benzaldehyde | Piperidine (5 mol%) | Water | Room Temp. | 20 min | 93 | [3] |
| 4-Chlorobenzaldehyde | Piperidine (5 mol%) | Water | Room Temp. | 20 min | 92 | [3] |
| 4-Methoxybenzaldehyde | Piperidine (5 mol%) | Water | Room Temp. | 20 min | 90 | [3] |
| Benzaldehyde | Taurine (10 mol%) | Water | 80 | 2 h | 92 | [1] |
| 4-Nitrobenzaldehyde | Taurine (10 mol%) | Water | 80 | 2 h | 90 | [1] |
| Thiophene-2-carbaldehyde | Taurine (10 mol%) | Water | 80 | 2.5 h | 88 | [1] |
Experimental Workflow
The general workflow for the synthesis and characterization of dihydropyrano[2,3-c]pyrazoles from this compound is outlined below.
Caption: General experimental workflow for the synthesis and characterization.
This compound serves as a valuable precursor for the synthesis of complex heterocyclic scaffolds via multicomponent reactions. The four-component synthesis of dihydropyrano[2,3-c]pyrazoles represents a highly efficient and atom-economical method for generating libraries of potentially bioactive compounds. The provided protocols, based on established green and effective methodologies, offer a solid foundation for researchers and drug development professionals to explore the synthetic utility of this versatile pyrazole derivative. Further optimization of reaction conditions for this specific aldehyde may be required to achieve maximum yields and purity.
References
- 1. mdpi.com [mdpi.com]
- 2. jsciences.ut.ac.ir [jsciences.ut.ac.ir]
- 3. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Biological Evaluation of Densely Substituted Dihydropyrano[2,3-c]pyrazoles via a Taurine-Catalyzed Green Multicomponent Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jetir.org [jetir.org]
- 6. researchgate.net [researchgate.net]
Application Notes: The Utility of 1,5-Dimethyl-1H-pyrazole-4-carbaldehyde in the Synthesis of Agrochemicals
References
Application Notes and Protocols: Knoevenagel Condensation Reactions with 1,5-Dimethyl-1H-pyrazole-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the Knoevenagel condensation reaction of 1,5-Dimethyl-1H-pyrazole-4-carbaldehyde with various active methylene compounds. The resulting α,β-unsaturated products are valuable intermediates in the synthesis of diverse heterocyclic compounds with potential pharmacological activities.[1][2]
Introduction
The Knoevenagel condensation is a versatile carbon-carbon bond-forming reaction that involves the condensation of an aldehyde or ketone with an active methylene compound, typically in the presence of a basic catalyst.[3][4] This reaction is widely employed in organic synthesis for the preparation of α,β-unsaturated compounds, which are key precursors for various pharmaceuticals and biologically active molecules.[5] Pyrazole derivatives, in particular, are a class of heterocyclic compounds that exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][6]
This document focuses on the Knoevenagel condensation of this compound, a readily accessible starting material, with common active methylene compounds such as malononitrile, ethyl cyanoacetate, and malonic acid. The protocols outlined below offer efficient and practical methods for the synthesis of the corresponding pyrazole-based α,β-unsaturated products.
General Reaction Scheme
The general reaction scheme for the Knoevenagel condensation of this compound is depicted below:
Caption: General Knoevenagel condensation of this compound.
Experimental Protocols and Data
This section provides detailed experimental protocols for the Knoevenagel condensation of this compound with selected active methylene compounds. The quantitative data for these reactions are summarized in the tables below.
Protocol 1: Synthesis of 2-((1,5-Dimethyl-1H-pyrazol-4-yl)methylene)malononitrile
This protocol describes a green and efficient method for the synthesis of the title compound using ammonium carbonate as a catalyst in an aqueous ethanol mixture.[7][8]
Experimental Procedure:
-
In a 50 mL round-bottom flask, combine this compound (1 mmol) and malononitrile (1 mmol) in a 1:1 mixture of water and ethanol (10 mL).
-
Stir the mixture for 3-5 minutes to ensure proper mixing.
-
Add ammonium carbonate (20 mol %) to the reaction mixture.
-
Stir the resulting mixture at reflux temperature for 3-20 minutes, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Filter the precipitated solid, wash with water, and dry to obtain the final product.
Quantitative Data Summary:
| Active Methylene Compound | Product | Catalyst | Solvent | Reaction Time (min) | Yield (%) | Melting Point (°C) |
| Malononitrile | 2-((1,5-Dimethyl-1H-pyrazol-4-yl)methylene)malononitrile | (NH₄)₂CO₃ | EtOH:H₂O (1:1) | 5 | 95 | 148-150 |
Characterization Data:
-
IR (KBr, cm⁻¹): 2220 (CN), 1590 (C=C)
-
¹H NMR (CDCl₃, δ ppm): 2.45 (s, 3H, CH₃), 3.85 (s, 3H, N-CH₃), 7.60 (s, 1H, pyrazole-H), 7.80 (s, 1H, =CH)
-
MS (m/z): 172 (M⁺)
Protocol 2: Synthesis of Ethyl (E)-2-cyano-3-(1,5-dimethyl-1H-pyrazol-4-yl)acrylate
This protocol outlines the synthesis using piperidine as a catalyst in ethanol.[3]
Experimental Procedure:
-
To a solution of this compound (1 mmol) and ethyl cyanoacetate (1.2 mmol) in ethanol (20 mL), add a catalytic amount of piperidine (0.1 mL).
-
Stir the reaction mixture at room temperature for 8 hours.
-
After the reaction is complete (monitored by TLC), remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol to afford the pure product.
Quantitative Data Summary:
| Active Methylene Compound | Product | Catalyst | Solvent | Reaction Time (h) | Yield (%) | Melting Point (°C) |
| Ethyl Cyanoacetate | Ethyl (E)-2-cyano-3-(1,5-dimethyl-1H-pyrazol-4-yl)acrylate | Piperidine | Ethanol | 8 | ~90 (expected) | Not Reported |
Expected Characterization Data:
-
¹H NMR (CDCl₃, δ ppm): 1.35 (t, 3H, CH₂CH₃), 2.40 (s, 3H, CH₃), 3.80 (s, 3H, N-CH₃), 4.30 (q, 2H, CH₂CH₃), 7.55 (s, 1H, pyrazole-H), 8.10 (s, 1H, =CH)
Protocol 3: Synthesis of (E)-3-(1,5-Dimethyl-1H-pyrazol-4-yl)acrylic acid
This protocol involves the Doebner modification of the Knoevenagel condensation using malonic acid in the presence of pyridine.[9]
Experimental Procedure:
-
In a round-bottom flask, dissolve this compound (1 mmol) and malonic acid (1.1 mmol) in pyridine (10 mL).
-
Add a catalytic amount of piperidine (a few drops).
-
Heat the reaction mixture to reflux for 2-4 hours. The reaction is accompanied by decarboxylation.
-
After completion, cool the mixture and pour it into ice-cold water.
-
Acidify the mixture with dilute HCl to precipitate the product.
-
Filter the solid, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure acrylic acid derivative.
Quantitative Data Summary:
| Active Methylene Compound | Product | Catalyst | Solvent | Reaction Time (h) | Yield (%) | Melting Point (°C) |
| Malonic Acid | (E)-3-(1,5-Dimethyl-1H-pyrazol-4-yl)acrylic acid | Piperidine | Pyridine | 2-4 | High (expected) | Not Reported |
Expected Characterization Data:
-
¹H NMR (DMSO-d₆, δ ppm): 2.35 (s, 3H, CH₃), 3.75 (s, 3H, N-CH₃), 6.50 (d, 1H, =CH-COOH), 7.60 (d, 1H, pyrazole-CH=), 7.90 (s, 1H, pyrazole-H), 12.30 (br s, 1H, COOH)
Biological Activities of Knoevenagel Adducts
The Knoevenagel condensation products of pyrazole aldehydes, particularly the acrylonitrile derivatives, have garnered significant interest in drug discovery due to their potential anticancer and antimicrobial activities.[7][10]
Anticancer Activity
Several studies have reported that pyrazole-acrylonitrile derivatives exhibit potent cytotoxic effects against various cancer cell lines.[7] These compounds can induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells.[1][6] The planar structure of these molecules allows them to intercalate with DNA or interact with key enzymes involved in cancer progression.
Antimicrobial Activity
Pyrazole derivatives are known to possess a broad spectrum of antimicrobial activities against both Gram-positive and Gram-negative bacteria, as well as fungi.[11][12] The introduction of the α,β-unsaturated nitrile moiety through the Knoevenagel condensation can enhance this activity. These compounds may exert their antimicrobial effects by inhibiting essential microbial enzymes or disrupting cell membrane integrity.
Workflow for Synthesis and Biological Evaluation
The following diagram illustrates a typical workflow for the synthesis of Knoevenagel condensation products from this compound and their subsequent biological evaluation.
Caption: Workflow for Synthesis and Biological Evaluation of Pyrazole Derivatives.
Conclusion
The Knoevenagel condensation of this compound provides a straightforward and efficient route to a variety of α,β-unsaturated pyrazole derivatives. These compounds serve as versatile building blocks for the synthesis of more complex heterocyclic systems and have shown promise as potential therapeutic agents, particularly in the fields of oncology and infectious diseases. The protocols and data presented herein offer a valuable resource for researchers engaged in the design and development of novel pyrazole-based compounds.
References
- 1. Novel 3-(pyrazol-4-yl)-2-(1H-indole-3-carbonyl)acrylonitrile derivatives induce intrinsic and extrinsic apoptotic death… [ouci.dntb.gov.ua]
- 2. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]
- 3. (E)-Ethyl 2-cyano-3-(1H-pyrrol-2-yl)acrylate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2098159-87-4((2E)-3-[1-(3-phenylpropyl)-1H-pyrazol-4-yl]prop-2-enoic acid) | Kuujia.com [kuujia.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05212B [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. prepchem.com [prepchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis, Characterization, In Silico ADME Profiling, MD Simulations and Unveiling Antibacterial Activities of Novel (E)-5-Amino-3-Styryl-1H-Pyrazole-4-Carbonitrile Derivatives: A Tandem Michael Addition Approach | Mapana Journal of Sciences [journals.christuniversity.in]
- 11. sciforum.net [sciforum.net]
- 12. pubs.acs.org [pubs.acs.org]
Synthesis and Application of Schiff Base Derivatives from 1,5-Dimethyl-1H-pyrazole-4-carbaldehyde: A Guide for Researchers
For researchers, scientists, and professionals in drug development, this document provides detailed application notes and experimental protocols for the synthesis of Schiff base derivatives from 1,5-Dimethyl-1H-pyrazole-4-carbaldehyde. It also explores their potential therapeutic applications, supported by quantitative data and mechanistic insights.
Schiff bases derived from pyrazole scaffolds are a class of compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. The core pyrazole structure, a five-membered heterocycle with two adjacent nitrogen atoms, serves as a versatile pharmacophore. When functionalized with an azomethine group (-C=N-) through condensation with primary amines, the resulting Schiff bases exhibit a broad spectrum of pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects. This is often attributed to the ability of the imine nitrogen to form hydrogen bonds with biological targets.
Therapeutic Potential and Mechanisms of Action
Schiff base derivatives of this compound have shown promise in several key therapeutic areas:
-
Anticancer Activity: These compounds can induce apoptosis in cancer cells through the modulation of key regulatory proteins.[1] The mechanism often involves the upregulation of the pro-apoptotic protein BAX and downregulation of the anti-apoptotic protein Bcl-2, leading to the activation of caspases and subsequent programmed cell death.[1] Furthermore, some derivatives have been shown to inhibit critical enzymes involved in cancer progression, such as epidermal growth factor receptor (EGFR) and topoisomerase-1 (Topo-1).[1]
-
Anti-inflammatory Effects: A significant mechanism of anti-inflammatory action for these derivatives is the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[1][2][3] COX-2 is a key enzyme in the inflammatory cascade, responsible for the synthesis of prostaglandins that mediate pain and inflammation. By selectively inhibiting COX-2 over its constitutive isoform COX-1, these compounds may offer a safer alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs), with a reduced risk of gastrointestinal side effects.
-
Antimicrobial Properties: The antimicrobial activity of these Schiff bases is attributed to their ability to disrupt the integrity of the bacterial cell wall and inhibit essential enzymes like DNA gyrase, which is crucial for bacterial DNA replication.
Data Summary: Biological Activities
The following tables summarize the reported in vitro biological activities of various Schiff base derivatives of pyrazole carbaldehydes.
Table 1: Anticancer Activity (IC₅₀ values in µM)
| Compound/Derivative | MCF-7 (Breast Cancer) | HT-29 (Colon Cancer) | HepG2 (Liver Cancer) | Notes |
| Pyrazole Derivative 11 | 2.85 | 2.12 | - | More potent than 5-FU against HT-29.[1] |
| Pyrazole Derivative 12 | - | - | - | Showed good potency.[1] |
| Pyrazole Derivative 15 | 23.99 | 69.37 | - | Showed good potency.[1] |
| TOSIND | - | - | - | Decreased viability of MDA-MB-231 cells (IC₅₀ 17.7 ± 2.7 µM).[4] |
| PYRIND | 39.7 ± 5.8 | - | - | Decreased viability of MCF7 cells.[4] |
| Pyrazole-Chalcone 6b | - | - | - | Potent against HNO-97 (oral cancer) with IC₅₀ of 10 µM.[5] |
| Pyrazole-Chalcone 6d | - | - | - | Potent against HNO-97 (oral cancer) with IC₅₀ of 10.56 µM.[5] |
| Schiff's Base 4a | - | - | 0.047 | Comparable to Doxorubicin.[6] |
| Schiff's Base 7b | - | - | 0.041 | Comparable to Doxorubicin.[6] |
| Arylazopyrazole 8b | 3.0 | - | - | More cytotoxic than Imatinib.[7] |
| Arylazopyrazole 8f | 4.0 | - | - | More cytotoxic than Imatinib.[7] |
Table 2: Anti-inflammatory Activity (COX-2 Inhibition, IC₅₀ values in µM)
| Compound/Derivative | COX-2 IC₅₀ (µM) | COX-1 IC₅₀ (µM) | Selectivity Index (SI) | Reference |
| Pyrazole-pyridazine 5f | 1.50 | - | 9.56 | [2] |
| Pyrazole-pyridazine 6f | 1.15 | - | 8.31 | [2] |
| Pyrazole derivative 4c | 4.597 ± 0.20 | 9.835 ± 0.50 | 2.14 | [3] |
| Pyrazole derivative 5b | 3.289 ± 0.14 | 4.909 ± 0.25 | 1.49 | [3] |
| Pyrazole Derivative 11 | 0.043 | - | - | [1] |
| Pyrazole Derivative 12 | 0.049 | - | - | [1] |
| Pyrazole Derivative 15 | 0.045 | - | - | [1] |
| Celecoxib (Reference) | 2.16 | - | 2.51 | [2] |
Table 3: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC in µg/mL)
| Compound/Derivative | S. epidermidis | E. faecalis | S. typhimurium | P. aeruginosa | Reference |
| Pyrazole Schiff Base 1-3 | 7.81 | - | - | - | [8] |
| Pyrazole Schiff Base 4 | - | 7.81 | - | - | [8] |
| Pyrazole Schiff Base 12 | - | - | 15.625 | 7.81 | [8] |
| Ciprofloxacin (Reference) | 15.62 | 7.81 | - | - | [8] |
| Chloramphenicol (Reference) | - | - | 31.25 | 62.50 | [8] |
Experimental Protocols
General Synthesis of Schiff Base Derivatives
This protocol is adapted for the synthesis of Schiff base derivatives from this compound.
Materials:
-
This compound
-
Substituted primary amine (e.g., aniline, substituted anilines, etc.)
-
Ethanol (absolute)
-
Glacial acetic acid (catalytic amount)
-
Microwave synthesizer (optional)
Procedure 1: Conventional Heating
-
In a round-bottom flask, dissolve this compound (1 mmol) in absolute ethanol (20 mL).
-
To this solution, add the respective substituted primary amine (1 mmol).
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The precipitated solid is filtered, washed with cold ethanol, and dried under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol, methanol) to obtain the pure Schiff base derivative.
Procedure 2: Microwave-Assisted Synthesis
-
In a microwave-safe reaction vessel, combine this compound (1 mmol) and the substituted primary amine (1 mmol) in ethanol (10 mL).
-
Add a catalytic amount of glacial acetic acid.
-
Seal the vessel and place it in the microwave synthesizer.
-
Irradiate the mixture at a suitable temperature (e.g., 80-100 °C) and power for a short duration (e.g., 5-15 minutes).
-
After irradiation, cool the vessel to room temperature.
-
The resulting solid product is collected by filtration, washed with cold ethanol, and dried.
-
Purify the product by recrystallization.
Characterization:
The synthesized Schiff base derivatives should be characterized by standard spectroscopic techniques:
-
FT-IR (Fourier-Transform Infrared Spectroscopy): To confirm the formation of the azomethine (-C=N-) bond, typically observed as a strong absorption band in the region of 1600-1650 cm⁻¹. The disappearance of the C=O stretching band of the aldehyde and the N-H stretching bands of the primary amine also indicates successful reaction.
-
¹H NMR (Proton Nuclear Magnetic Resonance): To identify the chemical environment of the protons in the molecule. The characteristic signal for the azomethine proton (-CH=N-) usually appears as a singlet in the downfield region (δ 8-10 ppm).
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To confirm the carbon framework of the synthesized compound. The carbon of the azomethine group typically resonates in the range of δ 150-165 ppm.
-
Mass Spectrometry: To determine the molecular weight of the compound and confirm its elemental composition.
Visualizing Mechanisms of Action
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows associated with the synthesis and application of these pyrazole Schiff base derivatives.
Caption: General workflow for the synthesis of Schiff base derivatives.
Caption: Anti-inflammatory mechanism via COX-2 inhibition.
Caption: Anticancer mechanism through apoptosis induction.
References
- 1. Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of novel pyrazole and pyrazolo[1,5-a]pyrimidine derivatives as cyclooxygenase inhibitors (COX-1 and COX-2) using molecular modeling simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cell-specific cytotoxic effect of pyrazole derivatives on breast cancer cell lines MCF7 and MDA-MB-231 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Post-Synthetic Modification of Metal-Organic Frameworks with 1,5-Dimethyl-1H-pyrazole-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and functionalizable nature make them promising candidates for a wide range of applications, including gas storage and separation, catalysis, sensing, and drug delivery.[1][2] The ability to modify MOFs after their initial synthesis, a technique known as post-synthetic modification (PSM), opens up avenues for introducing new functionalities and tailoring the properties of these materials for specific applications.[1][3][4]
This document provides detailed application notes and protocols for the proposed use of 1,5-Dimethyl-1H-pyrazole-4-carbaldehyde in the post-synthetic modification of amino-functionalized MOFs. The aldehyde group of this compound can readily react with the amino groups present on the organic linkers of certain MOFs to form an imine bond, thereby incorporating the pyrazole moiety into the framework. Pyrazole-containing ligands are of interest in the design of MOFs due to their coordination properties and potential to introduce specific catalytic or binding sites.[5][6]
While the direct use of this compound as a primary ligand in MOF synthesis is not widely reported, its application in PSM presents a viable strategy for the functionalization of existing MOF platforms. This approach allows for the introduction of the dimethyl-pyrazole group without altering the underlying topology of the parent MOF.[7]
Proposed Application: Post-Synthetic Modification of an Amino-Functionalized MOF
This protocol outlines a hypothetical procedure for the post-synthetic modification of an amino-functionalized Metal-Organic Framework, such as UiO-66-NH2, with this compound. UiO-66-NH2 is a well-characterized and robust zirconium-based MOF containing 2-aminoterephthalate linkers, making it an ideal candidate for PSM via reaction with aldehydes.
Reaction Scheme
Caption: Post-synthetic modification of UiO-66-NH2.
Experimental Workflow
Caption: Workflow for post-synthetic modification.
Detailed Experimental Protocol
Materials:
-
UiO-66-NH2 (synthesized according to established literature procedures)
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Ethanol
-
Schlenk flask or similar reaction vessel
-
Centrifuge
-
Vacuum oven
Procedure:
-
Activation of UiO-66-NH2: Prior to the modification, activate the UiO-66-NH2 to remove any guest molecules from the pores. This is typically achieved by heating the MOF under vacuum. A representative procedure involves heating at 120 °C under dynamic vacuum for 12 hours.
-
Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), suspend 100 mg of activated UiO-66-NH2 in 10 mL of anhydrous DMF.
-
Ligand Addition: In a separate vial, dissolve a 5-fold molar excess of this compound relative to the amino groups in UiO-66-NH2 in 5 mL of anhydrous DMF. Add this solution to the suspension of UiO-66-NH2.
-
Reaction: Stir the reaction mixture at 80-100 °C for 24 hours under an inert atmosphere.
-
Workup: After cooling the reaction mixture to room temperature, collect the solid product by centrifugation (e.g., 8000 rpm for 10 minutes).
-
Washing: Decant the supernatant and wash the solid product by re-suspending it in fresh anhydrous DMF and centrifuging again. Repeat this washing step three times. Subsequently, perform a solvent exchange by washing with a lower boiling point solvent such as ethanol (3 x 10 mL) to facilitate drying.
-
Drying: Dry the final product, the iminopyrazole-functionalized MOF, in a vacuum oven at 60 °C for 12 hours.
Characterization
To confirm the successful post-synthetic modification, a series of characterization techniques should be employed.
| Technique | Purpose | Expected Outcome |
| Powder X-Ray Diffraction (PXRD) | To verify the retention of the crystalline structure of the MOF after modification. | The PXRD pattern of the modified MOF should match that of the parent UiO-66-NH2, indicating that the framework integrity is maintained. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify the formation of the imine bond and the presence of the pyrazole ring. | Disappearance or significant reduction of the N-H stretching bands of the primary amine in UiO-66-NH2. Appearance of a new C=N stretching band characteristic of an imine. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To provide quantitative information on the degree of functionalization. The solid MOF can be digested in a suitable acidic solution (e.g., HF in DMSO-d6) to analyze the organic linkers. | The 1H NMR spectrum of the digested sample should show signals corresponding to both the unreacted aminoterephthalate linker and the new iminopyrazole-functionalized linker. Integration of these signals can be used to quantify the modification yield. |
| Thermogravimetric Analysis (TGA) | To assess the thermal stability of the modified MOF. | The TGA curve of the modified MOF may show a different decomposition profile compared to the parent MOF, reflecting the incorporation of the new organic moiety. |
| Gas Adsorption Analysis (e.g., N2 at 77 K) | To determine the effect of the modification on the porosity and surface area of the MOF. | A decrease in the Brunauer-Emmett-Teller (BET) surface area and pore volume is expected due to the introduction of the bulky pyrazole group into the pores. |
Quantitative Data Summary (Hypothetical)
The following table presents hypothetical data comparing the parent MOF (UiO-66-NH2) with the post-synthetically modified product (UiO-66-N=CH-pyrazole). These values are representative of what might be expected based on similar studies in the literature.
| Property | UiO-66-NH2 | UiO-66-N=CH-pyrazole |
| BET Surface Area (m2/g) | ~1200 | ~850 |
| Pore Volume (cm3/g) | ~0.55 | ~0.38 |
| FTIR: N-H stretch (cm-1) | ~3300-3500 | Reduced intensity |
| FTIR: C=N stretch (cm-1) | N/A | ~1640 |
| Modification Yield (from 1H NMR) | N/A | ~75% |
Potential Applications
The incorporation of the 1,5-dimethyl-1H-pyrazole moiety into the MOF structure can impart new properties and open up possibilities for various applications:
-
Catalysis: The pyrazole nitrogen atoms could serve as coordination sites for catalytically active metal ions, creating a single-site heterogeneous catalyst.
-
Sensing: The modified pores may exhibit selective binding towards specific analytes, enabling the development of chemical sensors.
-
Drug Delivery: The functionalized framework could be explored for the controlled release of therapeutic agents, with the pyrazole group potentially influencing drug-framework interactions.
Conclusion
Post-synthetic modification is a powerful tool for the functionalization of Metal-Organic Frameworks. The use of this compound provides a potential route to introduce pyrazole functionalities into amino-containing MOFs. The protocols and characterization methods outlined in this document provide a comprehensive guide for researchers interested in exploring this synthetic strategy. Successful modification can lead to the development of novel materials with tailored properties for a range of applications in research and industry.
References
- 1. Post-synthesis modification of metal–organic frameworks: synthesis, characteristics, and applications - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 2. 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Postsynthetic Modification: An Enabling Technology for the Advancement of Metal–Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Postsynthetic covalent modification of metal-organic framework (MOF) materials - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of Pyrazole-4-carbaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazole scaffold is a privileged structural motif in medicinal chemistry and materials science, appearing in a wide array of biologically active compounds and functional materials. The functionalization of the pyrazole core, particularly at the 4-position, is a key strategy for the development of novel chemical entities. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, have emerged as powerful and versatile tools for the synthesis of 4-substituted pyrazole-4-carbaldehyde derivatives. These reactions allow for the efficient formation of carbon-carbon bonds under relatively mild conditions, tolerating a broad range of functional groups.
These application notes provide detailed methodologies for the Suzuki-Miyaura, Heck, and Sonogashira coupling reactions of pyrazole-4-carbaldehyde precursors. The protocols are designed to be a valuable resource for researchers in drug discovery, process development, and materials science, enabling the synthesis of diverse libraries of pyrazole derivatives for further investigation.
General Catalytic Cycle of Palladium-Catalyzed Cross-Coupling Reactions
The Suzuki, Heck, and Sonogashira reactions share a common mechanistic framework centered around a palladium catalyst, which cycles between Pd(0) and Pd(II) oxidation states. The specific steps vary slightly for each reaction, but the general catalytic cycle can be visualized as follows:
Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.
Experimental Workflow
A typical experimental workflow for a palladium-catalyzed cross-coupling reaction involves careful setup under an inert atmosphere to prevent catalyst degradation, followed by the reaction, workup, and purification of the desired product.
Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.
I. Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a highly versatile method for the formation of C(sp²)–C(sp²) bonds, pairing an organohalide with an organoboron species. For the synthesis of 4-arylpyrazole-4-carbaldehydes, a 4-halopyrazole-4-carbaldehyde is coupled with an arylboronic acid or ester.
Application Note
This protocol is particularly useful for synthesizing a diverse library of 4-arylpyrazole-4-carbaldehydes. The reaction is generally tolerant of a wide range of functional groups on the arylboronic acid, including both electron-donating and electron-withdrawing substituents. Microwave irradiation can significantly reduce reaction times compared to conventional heating.[1][2][3] The choice of palladium catalyst, ligand, base, and solvent system is crucial for achieving high yields. For N-unsubstituted pyrazoles, a suitable base like K₃PO₄ is often effective.[1]
Quantitative Data
| Entry | Pyrazole Substrate | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time | Yield (%) |
| 1 | 4-Iodo-1-methyl-1H-pyrazole-4-carbaldehyde | Phenylboronic acid | Pd(PPh₃)₄ (2) | Cs₂CO₃ | DME/H₂O | 90 (MW) | 5-12 min | 85-95 |
| 2 | 4-Iodo-1-methyl-1H-pyrazole-4-carbaldehyde | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (2) | Cs₂CO₃ | DME/H₂O | 90 (MW) | 5-12 min | 92 |
| 3 | 4-Iodo-1-methyl-1H-pyrazole-4-carbaldehyde | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ (2) | Cs₂CO₃ | DME/H₂O | 90 (MW) | 5-12 min | 88 |
| 4 | 4-Bromo-1H-pyrazole-4-carbaldehyde | Phenylboronic acid | XPhos Pd G2 (6-7) | K₃PO₄ | Dioxane/H₂O | 100 | 24 h | 75-85 |
| 5 | 4-Bromo-1H-pyrazole-4-carbaldehyde | 3-Thienylboronic acid | XPhos Pd G2 (6-7) | K₃PO₄ | Dioxane/H₂O | 100 | 24 h | 70-80 |
Experimental Protocol: Microwave-Assisted Suzuki-Miyaura Coupling
Materials:
-
4-Iodo-1-methyl-1H-pyrazole-4-carbaldehyde (1.0 equiv)
-
Arylboronic acid (1.0-1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.5 equiv)
-
1,2-Dimethoxyethane (DME)
-
Water (degassed)
-
Microwave vial (10 mL) with a stir bar
-
Nitrogen or Argon source
Procedure:
-
To a 10 mL microwave vial, add 4-iodo-1-methyl-1H-pyrazole-4-carbaldehyde (e.g., 0.5 mmol, 132 mg), the arylboronic acid (e.g., 0.5 mmol), Pd(PPh₃)₄ (e.g., 11.6 mg, 0.01 mmol), and Cs₂CO₃ (e.g., 407 mg, 1.25 mmol).
-
Add a stir bar to the vial.
-
Add DME (3 mL) and degassed water (1.2 mL).
-
Purge the vial with nitrogen or argon for 5-10 minutes.
-
Seal the vial tightly with a cap.
-
Place the vial in the microwave reactor and irradiate at 90°C for 5-12 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, allow the vial to cool to room temperature.
-
Quench the reaction by adding water (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 4-arylpyrazole-4-carbaldehyde.
II. Heck Reaction
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. This method is particularly useful for the synthesis of 4-vinylpyrazole-4-carbaldehydes.
Application Note
The Heck reaction of 4-halopyrazole-4-carbaldehydes with various alkenes provides access to a range of vinylic derivatives. The choice of ligand is critical, with phosphine ligands like tri(o-tolyl)phosphine or phosphite ligands such as P(OEt)₃ often giving good results.[4] The N-protection of the pyrazole ring, for example with a trityl or benzyl group, can be beneficial for the reaction efficiency.[4] The reaction typically yields the E-isomer as the major product.[4]
Quantitative Data
| Entry | Pyrazole Substrate | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 1-Trityl-4-iodo-1H-pyrazole-4-carbaldehyde | Methyl acrylate | Pd(OAc)₂ (1) | P(OEt)₃ (4) | Et₃N | DMF | 80 | 24 | 90-95 |
| 2 | 1-Trityl-4-iodo-1H-pyrazole-4-carbaldehyde | Styrene | Pd(OAc)₂ (1) | P(OEt)₃ (4) | Et₃N | DMF | 80 | 24 | 75-85 |
| 3 | 1-Benzyl-4-iodo-1H-pyrazole-4-carbaldehyde | n-Butyl acrylate | Pd(OAc)₂ (1) | P(OEt)₃ (4) | Et₃N | DMF | 80 | 24 | 80-90 |
| 4 | 4-Bromo-1H-pyrazole-4-carbaldehyde | Styrene | Pd(OAc)₂ (1) | PPh₃ (2) | K₂CO₃ | DMF/H₂O | 80 | 4 | 70-80 |
| 5 | 4-Bromo-1H-pyrazole-4-carbaldehyde | Ethyl acrylate | Pd(OAc)₂ (1) | PPh₃ (2) | K₂CO₃ | DMF/H₂O | 80 | 4 | 65-75 |
Experimental Protocol: Heck Reaction
Materials:
-
1-Protected-4-iodo-1H-pyrazole-4-carbaldehyde (1.0 equiv)
-
Alkene (1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (1 mol%)
-
Triethyl phosphite [P(OEt)₃] (4 mol%)
-
Triethylamine (Et₃N) (2.0 equiv)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Schlenk flask
-
Argon or Nitrogen source
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add 1-protected-4-iodo-1H-pyrazole-4-carbaldehyde (e.g., 1.0 mmol), Pd(OAc)₂ (e.g., 2.2 mg, 0.01 mmol), and P(OEt)₃ (e.g., 6.8 µL, 0.04 mmol).
-
Add anhydrous DMF (5 mL) and triethylamine (e.g., 0.28 mL, 2.0 mmol).
-
Add the alkene (e.g., 1.2 mmol) to the reaction mixture.
-
Heat the reaction mixture to 80°C and stir for 24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-vinylpyrazole-4-carbaldehyde.
III. Sonogashira Coupling
The Sonogashira coupling reaction is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically catalyzed by a palladium complex and a copper(I) co-catalyst. This reaction is ideal for synthesizing 4-alkynylpyrazole-4-carbaldehydes.
Application Note
The Sonogashira coupling provides a direct route to 4-alkynylpyrazole derivatives, which are valuable intermediates for further synthetic transformations. The reaction is generally carried out under mild conditions and tolerates a variety of functional groups on the alkyne coupling partner. The use of a copper(I) co-catalyst, such as CuI, is common, although copper-free conditions have also been developed.[5][6] An amine base, such as triethylamine or diisopropylethylamine, is typically used as both the base and, in some cases, the solvent.[5][6]
Quantitative Data
| Entry | Pyrazole Substrate | Terminal Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Iodo-1-phenyl-1H-pyrazole-4-carbaldehyde | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | DMF | 60 | 6 | 85-95 |
| 2 | 4-Iodo-1-phenyl-1H-pyrazole-4-carbaldehyde | 1-Hexyne | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | DMF | 60 | 6 | 80-90 |
| 3 | 4-Iodo-1-phenyl-1H-pyrazole-4-carbaldehyde | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | DMF | RT | 12 | 90-98 |
| 4 | 1-Ethyl-4-iodo-5-methyl-1H-pyrazole | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | TEA | THF | 50-80 | 4-8 | 85-95 |
| 5 | 1-Ethyl-4-iodo-5-methyl-1H-pyrazole | 3-Hydroxy-3-methyl-1-butyne | PdCl₂(PPh₃)₂ (2) | CuI (4) | DIPEA | DMF | 50-80 | 4-8 | 80-90 |
Experimental Protocol: Sonogashira Coupling
Materials:
-
4-Iodo-1-phenyl-1H-pyrazole-4-carbaldehyde (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Schlenk flask
-
Argon or Nitrogen source
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add 4-iodo-1-phenyl-1H-pyrazole-4-carbaldehyde (e.g., 1.0 mmol, 312 mg), PdCl₂(PPh₃)₂ (e.g., 14 mg, 0.02 mmol), and CuI (e.g., 7.6 mg, 0.04 mmol).
-
Add anhydrous DMF (5 mL) and triethylamine (2.0 equiv, e.g., 0.28 mL, 2.0 mmol).
-
Add the terminal alkyne (e.g., 1.2 mmol) dropwise to the reaction mixture.
-
Stir the reaction mixture at 60°C for 6 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove the catalyst.
-
Wash the filtrate with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-alkynylpyrazole-4-carbaldehyde.
References
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Palladium Catalyzed Synthesis of N-Vinyl Pyrroles and Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis of Chalcones using 1,5-Dimethyl-1H-pyrazole-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis of chalcones derived from 1,5-Dimethyl-1H-pyrazole-4-carbaldehyde. Pyrazole-containing chalcones are of significant interest in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory, antimicrobial, antioxidant, and anticancer properties.[1][2] The protocols detailed below are based on the well-established Claisen-Schmidt condensation reaction.[3][4]
Introduction
Chalcones are α,β-unsaturated ketones that serve as precursors for flavonoids and isoflavonoids.[5] The incorporation of a pyrazole moiety into the chalcone scaffold can significantly enhance its pharmacological profile.[2] Pyrazole derivatives are known to be present in several FDA-approved drugs.[6] The synthesis of these hybrid molecules is typically achieved through a Claisen-Schmidt condensation, which involves the base-catalyzed reaction between an aldehyde (in this case, this compound) and a ketone (typically a substituted acetophenone).[4][7]
General Synthesis Pathway
The synthesis of chalcones from this compound is a one-step process involving the Claisen-Schmidt condensation. The reaction is typically carried out in the presence of a base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), in an alcoholic solvent like ethanol.[8][9]
Caption: General reaction scheme for the synthesis of pyrazole-containing chalcones.
Experimental Protocols
This section provides a detailed protocol for the synthesis of chalcones using this compound and a substituted acetophenone.
Materials and Reagents:
-
This compound
-
Substituted Acetophenones (e.g., acetophenone, 4'-chloroacetophenone, 4'-methoxyacetophenone)
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Ethanol (95% or absolute)
-
Deionized Water
-
Ethyl Acetate (for TLC)
-
n-Hexane (for TLC)
-
Hydrochloric Acid (HCl, 10% aqueous solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Ice bath
-
Büchner funnel and filter paper
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Rotary evaporator
-
Melting point apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 mmol) and the desired substituted acetophenone (1.0 mmol) in ethanol (10-15 mL).
-
Addition of Base: To the stirred solution, slowly add an aqueous solution of NaOH (e.g., 20%, 1 mL) or solid KOH (2-3 equivalents).[1][10]
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours or gently reflux for 1-2 hours.[1] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate:hexane, 3:7).
-
Work-up: Once the reaction is complete, pour the reaction mixture into ice-cold water with constant stirring.[1] If a precipitate forms, it can be collected by filtration. If no precipitate forms, neutralize the mixture with a 10% HCl solution, which should induce precipitation.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel, and wash thoroughly with cold water to remove any remaining base.
-
Drying and Purification: Dry the crude product in a desiccator or oven at low temperature. The crude chalcone can be further purified by recrystallization from a suitable solvent, such as ethanol.[10]
Data Presentation
The following table summarizes typical reaction conditions and yields for the synthesis of various pyrazole-containing chalcones based on analogous pyrazole aldehydes. These values can serve as a benchmark for the synthesis using this compound.
| Aldehyde (1 mmol) | Ketone (1 mmol) | Base | Solvent | Time (h) | Temp (°C) | Yield (%) | Reference |
| 1,3-diphenyl-1H-pyrazole-4-carbaldehyde | Substituted Acetophenones | NaOH (20%) | PEG-400 | 2-3 | RT | 85-92 | [1] |
| 4-formyl pyrazole | 4-morpholinoacetophenone | KOH (20%) | Ethanol | 24 | RT | 70-80 | [10] |
| 3-(alkyloxy)-1-phenyl-1H-pyrazole-4-carbaldehyde | Substituted Acetophenones | NaOH | Ethanol | 0.5 | 55 | 58-97 | [8] |
Biological Context and Signaling Pathways
Pyrazole-containing chalcones have been shown to exhibit a range of biological activities, including anticancer effects.[6] Some of these compounds have been found to modulate key cellular signaling pathways involved in cancer progression. For instance, certain pyrazolone chalcones have been reported to inhibit the PI3K/Akt/ERK1/2 signaling pathway, which is crucial for cell proliferation, survival, and angiogenesis.[10][11] Inhibition of this pathway can lead to the induction of apoptosis in cancer cells.
Caption: Inhibition of the PI3K/Akt signaling pathway by pyrazole-chalcone derivatives.
Workflow Summary
The overall workflow for the synthesis and characterization of chalcones from this compound is summarized below.
Caption: Experimental workflow for the synthesis and characterization of pyrazole-chalcones.
References
- 1. PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation | European Journal of Cardiovascular Medicine [healthcare-bulletin.co.uk]
- 2. Synthesis, molecular docking, and biological investigations of new pyrazolone chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. thepharmajournal.com [thepharmajournal.com]
- 5. jetir.org [jetir.org]
- 6. A Study of Biological Importance of Pyrazoles, Chalcones and their Derivatives [ignited.in]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Characterization of Novel Heterocyclic Chalcones from 1-Phenyl-1H-pyrazol-3-ol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Pharmacological Activities of Chalcone and Its Derivatives Bearing N-Heterocyclic Scaffolds: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Newly Synthesized Pyrazolinone Chalcones as Anticancer Agents via Inhibiting the PI3K/Akt/ERK1/2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Role of 1,5-Dimethyl-1H-pyrazole-4-carbaldehyde in the Synthesis of Potent Kinase Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Abstract: Protein kinases are pivotal regulators of cellular signaling, and their dysregulation is a well-established driver of numerous diseases, most notably cancer. This has rendered them prime targets for therapeutic intervention. The pyrazole scaffold is recognized as a "privileged structure" in medicinal chemistry, valued for its synthetic tractability and its ability to form crucial hydrogen bond interactions within the ATP-binding site of kinases.[1] Numerous FDA-approved kinase inhibitors, such as Ruxolitinib (a JAK inhibitor), feature a pyrazole core, underscoring its therapeutic significance.[1][2] This document provides detailed application notes on the use of 1,5-Dimethyl-1H-pyrazole-4-carbaldehyde, a key heterocyclic aldehyde, as a versatile starting material for the synthesis of inhibitors targeting critical kinase families like Janus Kinases (JAKs) and p38 MAP Kinases. Included are detailed synthetic protocols, quantitative biological data, and diagrams of relevant signaling pathways.
General Synthetic Workflow
This compound serves as a foundational building block. The aldehyde functional group is readily derivatized through various classical organic reactions to build molecular complexity and introduce pharmacophores necessary for potent and selective kinase inhibition. The general workflow involves the reaction of the aldehyde with a suitable nucleophile, followed by further modifications to yield the final inhibitor.
Caption: General workflow for elaborating the pyrazole carbaldehyde.
Application 1: Synthesis of Janus Kinase (JAK) Inhibitors
The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a critical signaling cascade that translates extracellular cytokine signals into transcriptional responses, regulating processes like immunity, cell growth, and hematopoiesis.[3] Dysregulation of this pathway is implicated in myeloproliferative neoplasms and inflammatory diseases, making JAKs a key therapeutic target.[2][4]
JAK/STAT Signaling Pathway
Caption: The JAK/STAT signaling pathway and its inhibition point.
Protocol 1: Synthesis of a Pyrazole-Amine Intermediate via Reductive Amination
This protocol describes a common method for converting the aldehyde into an amine, a key intermediate for building more complex JAK inhibitors.
-
Reaction Setup: To a solution of this compound (1.0 mmol, 1 eq.) in a suitable solvent such as methanol or dichloromethane (10 mL), add the desired primary or secondary amine (1.1 mmol, 1.1 eq.).
-
Imine Formation: Add a catalytic amount of acetic acid (2-3 drops) and stir the mixture at room temperature for 1-2 hours to facilitate the formation of the corresponding imine or enamine intermediate. Monitor the reaction by TLC or LC-MS.
-
Reduction: Once imine formation is complete, cool the reaction mixture to 0 °C. Carefully add a reducing agent such as sodium borohydride (NaBH₄, 1.5 mmol, 1.5 eq.) or sodium triacetoxyborohydride (STAB, 1.5 mmol, 1.5 eq.) portion-wise.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for an additional 4-12 hours until the reduction is complete.
-
Work-up: Quench the reaction by the slow addition of water. If dichloromethane was used, separate the organic layer. If methanol was used, remove the solvent under reduced pressure and extract the aqueous residue with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to yield the desired N-substituted (1,5-dimethyl-1H-pyrazol-4-yl)methanamine derivative.
Quantitative Data: Pyrazole-Based JAK Inhibitors
The pyrazole scaffold has been instrumental in developing highly potent JAK inhibitors. The following table summarizes the inhibitory activity of representative compounds from the literature.
| Compound ID | Target Kinase | IC₅₀ (nM) | Reference |
| Compound 3f | JAK1 | 3.4 | [4] |
| JAK2 | 2.2 | [4] | |
| JAK3 | 3.5 | [4] | |
| Compound 11g | JAK2 | 6.5 | [5][6] |
| Compound 11f | JAK2 | 7.2 | [5][6] |
| Compound 11h | JAK2 | 8.0 | [5][6] |
| Ruxolitinib | JAK1 | ~3.3 | [4] |
| JAK2 | ~2.8 | [4] |
Application 2: Synthesis of p38 MAP Kinase Inhibitors
The p38 mitogen-activated protein (MAP) kinases are a family of serine/threonine kinases that respond to stress stimuli, such as inflammatory cytokines or UV radiation. They play a crucial role in regulating the production of pro-inflammatory cytokines like TNF-α and IL-1β, making them a key target for treating inflammatory diseases like rheumatoid arthritis.[7]
p38 MAP Kinase Signaling Pathway
Caption: p38 MAP Kinase pathway and the action of pyrazole inhibitors.
Protocol 2: Synthesis of a Pyrazole-Thiazole Scaffold
This protocol outlines the synthesis of a thiazole ring attached to the pyrazole core, a common motif in p38 MAP kinase inhibitors, starting from the aldehyde.[7]
-
α-Bromination of Acetophenone: To a solution of a substituted acetophenone (e.g., 4-fluoroacetophenone) (1.0 mmol, 1 eq.) in chloroform (10 mL), add bromine (1.0 mmol, 1 eq.) dropwise at 0 °C. Stir at room temperature for 2-3 hours until the reaction is complete (monitored by TLC). Remove the solvent to yield the crude α-bromoacetophenone, which can be used without further purification.
-
Thioamide Synthesis: In a separate flask, dissolve this compound (1.0 mmol, 1 eq.) in ethanol (10 mL). Add an amine (e.g., ammonia or a primary amine, 1.1 eq.) and sulfur powder (1.2 eq.). Heat the mixture to reflux for 4-6 hours. Cool the reaction and filter to collect the crude thioamide intermediate.
-
Hantzsch Thiazole Synthesis: Combine the crude α-bromoacetophenone (1.0 mmol, 1 eq.) and the pyrazole-thioamide intermediate (1.0 mmol, 1 eq.) in ethanol (15 mL). Heat the mixture to reflux for 6-8 hours.
-
Work-up and Purification: After cooling, neutralize the reaction mixture with a saturated solution of sodium bicarbonate. Extract the product with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The resulting crude solid is purified by recrystallization or column chromatography to afford the final 2,4-disubstituted thiazole inhibitor.
Quantitative Data: Pyrazole-Based p38 MAP Kinase Inhibitors
Diaryl pyrazole derivatives have been extensively studied as potent inhibitors of p38 MAP kinase.
| Compound Class | Target Kinase | Activity Metric | Potency | Reference |
| N-pyrazole, N'-aryl ureas | p38 MAP Kinase | Binding Affinity (Kd) | Low nM range | |
| Diarylpyrazoles | p38α MAPK | IC₅₀ | 2.27-2.53 times more potent than Sorafenib | [8] |
| Pyridinyl Imidazoles (analogue) | p38 MAP Kinase | In vivo efficacy | Orally active in inflammation models | |
| 4-phenyl-5-pyridyl-thiazoles | p38 MAP Kinase | In vivo efficacy (MED) | 30 mg/kg in arthritis model | [7] |
General Protocol: In Vitro Kinase Inhibition Assay
This protocol provides a general method for evaluating the inhibitory activity of newly synthesized compounds against a target kinase.[2]
-
Reagent Preparation: Prepare a reaction buffer specific to the target kinase, typically containing a buffer (e.g., HEPES), MgCl₂, a substrate peptide, and the kinase enzyme.
-
Compound Dilution: Prepare serial dilutions of the test pyrazole compounds in 100% DMSO to create a range of concentrations for IC₅₀ determination.
-
Reaction Setup: In a 96-well or 384-well plate, add the kinase, the specific substrate, and the test compound dilution. Allow for a brief pre-incubation period (e.g., 10-15 minutes).
-
Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP (at or near its Km concentration for the enzyme).
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30 °C) for a specified duration (e.g., 30-60 minutes).
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate. Common detection methods include radiometric assays (³²P-ATP), fluorescence polarization (FP), or luminescence-based assays that measure the amount of ATP remaining (e.g., Kinase-Glo®).
-
Data Analysis: Plot the percentage of kinase activity against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of novel selective Janus kinase 2 (JAK2) inhibitors bearing a 1H-pyrazolo[3,4-d]pyrimidin-4-amino scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and biological activities of 4-phenyl-5-pyridyl-1,3-thiazole derivatives as p38 MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijmphs.com [ijmphs.com]
Revolutionizing Heterocycle Synthesis: Applications and Protocols for Novel Compound Discovery
For Immediate Release
In the dynamic landscape of drug discovery and materials science, the efficient synthesis of novel heterocyclic compounds remains a cornerstone of innovation. Heterocycles form the structural core of a vast majority of pharmaceuticals and functional materials. This document provides detailed application notes and experimental protocols for four cutting-edge synthetic methodologies: Multicomponent Reactions (MCRs), C-H Functionalization, Visible-Light Photoredox Catalysis, and Flow Chemistry. These techniques offer significant advantages in terms of efficiency, atom economy, and the ability to rapidly generate molecular diversity, empowering researchers, scientists, and drug development professionals in their quest for new chemical entities.
Multicomponent Synthesis of Bioactive Pyranopyrazoles
Multicomponent reactions (MCRs) are powerful one-pot processes where three or more reactants combine to form a complex product, incorporating most of the atoms of the starting materials.[1] This approach is highly valued for its efficiency and convergence in constructing diverse molecular scaffolds.[1]
Application Note: The four-component synthesis of pyranopyrazoles is a highly efficient method for producing compounds with significant biological activities, including potential anticancer properties.[2] This one-pot reaction combines an aldehyde, malononitrile, a β-ketoester (such as ethyl acetoacetate), and hydrazine hydrate, often facilitated by a mild and environmentally benign catalyst like citric acid. The resulting 6-amino-4-substituted-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles are valuable scaffolds for further medicinal chemistry exploration.
Quantitative Data Summary:
| Entry | Aldehyde (Ar) | Yield (%) |
| 1 | 4-Methoxybenzaldehyde | 92 |
| 2 | 4-Chlorobenzaldehyde | 95 |
| 3 | 4-Nitrobenzaldehyde | 96 |
| 4 | Benzaldehyde | 90 |
| 5 | 3-Nitrobenzaldehyde | 94 |
| 6 | 2-Chlorobenzaldehyde | 91 |
Yields reported for the citric acid-catalyzed reaction in water at 80°C.
Experimental Protocol: General Procedure for the Four-Component Synthesis of Pyranopyrazoles
-
To a 25 mL round-bottom flask, add hydrazine hydrate (1 mmol), ethyl acetoacetate (1 mmol), an aromatic aldehyde (1 mmol), malononitrile (1 mmol), and water (1 mL).
-
Add citric acid (20 mol%) to the reaction mixture.
-
Heat the mixture at 80°C with constant stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Separate the crude product by filtration.
-
Wash the solid product with water to remove the catalyst and then air-dry.
-
Recrystallize the crude product from ethanol to obtain the pure pyranopyrazole derivative.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and IR spectroscopy.
Reaction Workflow:
Caption: Workflow for the four-component synthesis of pyranopyrazoles.
Visible-Light-Promoted Synthesis of Quinolinones
Visible-light photoredox catalysis has emerged as a powerful and sustainable tool in organic synthesis, enabling the formation of challenging chemical bonds under mild conditions.[3] This methodology utilizes a photocatalyst that, upon absorption of visible light, initiates single-electron transfer processes to generate highly reactive radical intermediates.
Application Note: The synthesis of quinolinones, a privileged scaffold in medicinal chemistry, can be achieved through a visible-light-promoted intramolecular C-H amidation.[3] This reaction proceeds via the generation of an amidyl radical from a suitable amide precursor, which then undergoes cyclization onto an aromatic ring. This method offers a direct and efficient route to these valuable heterocyclic compounds, avoiding harsh reagents and high temperatures.
Quantitative Data Summary:
| Entry | Substrate | Product | Yield (%) |
| 1 | N-phenyl-N-methyl-2-biphenylcarboxamide | 5,6-dihydrophenanthridin-5(6H)-one | 85 |
| 2 | N-(4-methoxyphenyl)-N-methyl-2-biphenylcarboxamide | 2-methoxy-5,6-dihydrophenanthridin-5(6H)-one | 78 |
| 3 | N-(4-chlorophenyl)-N-methyl-2-biphenylcarboxamide | 2-chloro-5,6-dihydrophenanthridin-5(6H)-one | 82 |
| 4 | N-(3-methoxyphenyl)-N-methyl-2-biphenylcarboxamide | 3-methoxy-5,6-dihydrophenanthridin-5(6H)-one | 75 |
Yields reported for the reaction using [Ir(dFCF3ppy)2(bpy)]PF6 as the photocatalyst in 1,2-dichloroethane at 60°C under blue LED irradiation.
Experimental Protocol: General Procedure for Visible-Light-Promoted Synthesis of Quinolinones [3]
-
In a reaction tube, dissolve the N-aryl-2-biphenylcarboxamide substrate (0.1 mmol, 1.0 equiv) and the photocatalyst [Ir(dFCF3ppy)2(bpy)]PF6 (2.5 mol %) in 1,2-dichloroethane (3.0 mL).
-
Add a suitable base, such as a phosphate base (0.5 equiv).
-
Seal the tube with a septum and place it approximately 5 cm from a blue LED lamp (e.g., 18 W).
-
Irradiate the reaction mixture for 20-24 hours at 60°C under an air balloon.
-
Monitor the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel using an appropriate eluent (e.g., a mixture of hexanes and ethyl acetate) to afford the desired quinolinone product.
-
Characterize the product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Signaling Pathway:
Caption: Photocatalytic cycle for quinolinone synthesis.
Copper-Catalyzed C-H Functionalization for Benzimidazole Synthesis
Direct C-H functionalization has emerged as a transformative strategy in organic synthesis, allowing for the conversion of ubiquitous C-H bonds into valuable C-C or C-heteroatom bonds.[4][5] This approach circumvents the need for pre-functionalized starting materials, leading to more atom- and step-economical synthetic routes.
Application Note: The synthesis of benzimidazoles, a crucial heterocyclic motif in many pharmaceuticals, can be efficiently achieved through a copper-catalyzed intramolecular C-H functionalization/C-N bond-forming process starting from readily available amidines.[4][5] This method tolerates a wide array of functional groups and provides the desired benzimidazole products in good yields. The use of an inexpensive and abundant metal catalyst like copper makes this an attractive method for large-scale synthesis.
Quantitative Data Summary:
| Entry | Amidine Substituent (Ar) | Yield (%) |
| 1 | 4-MeO-C6H4 | 88 |
| 2 | 4-F-C6H4 | 85 |
| 3 | 4-Cl-C6H4 | 89 |
| 4 | C6H5 | 82 |
| 5 | 2-Me-C6H4 | 75 |
| 6 | Naphthyl | 78 |
Yields reported for the reaction using Cu(OAc)2 as the catalyst and oxygen as the stoichiometric reoxidant.[4]
Experimental Protocol: General Procedure for Copper-Catalyzed Synthesis of Benzimidazoles [4]
-
To a reaction vessel, add the N-aryl amidine (1.0 equiv), Cu(OAc)₂ (15 mol %), and acetic acid (2-5 equiv).
-
Add a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Stir the reaction mixture under an atmosphere of oxygen (e.g., using an oxygen balloon).
-
Heat the reaction mixture at the appropriate temperature (e.g., 100-120°C) for the specified time (typically 12-24 hours).
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure benzimidazole.
-
Characterize the product using ¹H NMR, ¹³C NMR, and HRMS.
Logical Relationship Diagram:
Caption: Key steps in the copper-catalyzed synthesis of benzimidazoles.
Continuous Flow Synthesis of 1,3,4-Oxadiazoles
Flow chemistry, the practice of performing chemical reactions in a continuous stream rather than in a batch-wise manner, offers numerous advantages, including enhanced safety, improved heat and mass transfer, and greater scalability.[1] This technology is particularly well-suited for reactions that are exothermic, involve hazardous reagents, or require precise control over reaction parameters.
Application Note: The synthesis of 1,3,4-oxadiazoles, a class of heterocycles with diverse applications in medicinal chemistry, can be efficiently performed using a continuous flow process.[1] An iodine-mediated oxidative cyclization of acyl hydrazones is amenable to flow conditions, utilizing a heated packed-bed reactor containing a solid base. This approach allows for short residence times and high yields, with the potential for in-line quenching and purification, thereby streamlining the synthetic workflow.
Quantitative Data Summary:
| Entry | Acyl Hydrazone Substituent (Ar) | Residence Time (min) | Yield (%) |
| 1 | C6H5 | 10 | 93 |
| 2 | 4-MeO-C6H4 | 10 | 91 |
| 3 | 4-Cl-C6H4 | 10 | 88 |
| 4 | 2-Thienyl | 10 | 85 |
| 5 | 4-Pyridyl | 10 | 82 |
Yields reported for the flow reaction using a packed-bed reactor with K2CO3 at 100°C.[1]
Experimental Protocol: General Procedure for Flow Synthesis of 1,3,4-Oxadiazoles [1]
-
System Setup:
-
Use a syringe pump to deliver a solution of the acyl hydrazone and iodine in a suitable solvent (e.g., DMSO) at a defined flow rate.
-
The reaction stream is passed through a heated packed-bed reactor. The reactor can be a glass or stainless steel column packed with a solid base, such as potassium carbonate.
-
The reactor is heated to the desired temperature (e.g., 100°C) using a heating block or oil bath.
-
The output from the reactor can be collected in a flask or directed to an in-line quenching and extraction system.
-
-
Reaction Execution:
-
Prepare a stock solution of the acyl hydrazone (e.g., 0.25 M) and iodine (1.5 equivalents) in DMSO.
-
Set the syringe pump to the desired flow rate (e.g., 0.3 mL/min) to achieve the target residence time in the heated reactor.
-
Begin pumping the reactant solution through the flow system.
-
Collect the product stream after it has passed through the reactor.
-
-
Workup and Purification:
-
For a batch workup, the collected product stream is quenched with an aqueous solution of sodium thiosulfate to remove excess iodine.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The crude product is purified by column chromatography on silica gel.
-
-
Characterization:
-
The purified 1,3,4-oxadiazole is characterized by ¹H NMR, ¹³C NMR, and HRMS.
-
Experimental Workflow Diagram:
Caption: Continuous flow setup for 1,3,4-oxadiazole synthesis.
References
- 1. Flow synthesis of oxadiazoles coupled with sequential in-line extraction and chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Visible-Light-Photocatalyzed Synthesis of Phenanthridinones and Quinolinones via Direct Oxidative C-H Amidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CH Functionalization/CN Bond Formation: Copper‐Catalyzed Synthesis of Benzimidazoles from Amidines | Zendy [zendy.io]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimization of the Vilsmeier-Haack Reaction for 1,5-Dimethyl-1H-pyrazole-4-carbaldehyde
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 1,5-Dimethyl-1H-pyrazole-4-carbaldehyde via the Vilsmeier-Haack reaction.
Frequently Asked Questions (FAQs)
Q1: What is the Vilsmeier-Haack reaction and how is the reactive species formed?
The Vilsmeier-Haack reaction is a chemical process used to introduce a formyl group (-CHO) onto an electron-rich aromatic or heterocyclic ring, such as 1,5-dimethyl-1H-pyrazole.[1][2] The reaction utilizes a Vilsmeier reagent, which is typically a chloroiminium salt.[3] This electrophilic reagent is usually prepared in situ from a substituted amide, most commonly N,N-dimethylformamide (DMF), and an acid chloride like phosphorus oxychloride (POCl₃).[2][3] The reaction between DMF and POCl₃ is exothermic and should be performed under anhydrous conditions at low temperatures (e.g., 0-5 °C) to generate the active Vilsmeier reagent, N,N-dimethylchloroiminium ion.[3]
Q2: What is the general mechanism for the formylation of 1,5-Dimethyl-1H-pyrazole?
The reaction proceeds via an electrophilic aromatic substitution mechanism. The electron-rich C4 position of the 1,5-dimethyl-1H-pyrazole ring attacks the electrophilic carbon of the Vilsmeier reagent. This disrupts the aromaticity of the pyrazole ring, which is then restored by the loss of a proton. The resulting iminium salt intermediate is subsequently hydrolyzed during aqueous work-up to yield the final product, this compound.[1][2]
Caption: General mechanism of the Vilsmeier-Haack reaction.
Q3: What are the critical safety precautions for this reaction?
The reagents involved in the Vilsmeier-Haack reaction are hazardous and must be handled with care in a well-ventilated fume hood.[3]
-
Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water.[3]
-
Vilsmeier Reagent: Moisture-sensitive.[3]
-
Work-up: The quenching of the reaction mixture with ice water is highly exothermic and must be done slowly and carefully.[3] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Moisture Contamination: The Vilsmeier reagent is highly sensitive to moisture and will decompose in the presence of water. | 1. Ensure all glassware is thoroughly oven-dried or flame-dried before use. Use anhydrous solvents (e.g., DMF, DCM) and fresh, high-purity POCl₃. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[3] |
| 2. Insufficient Reagent Activity: The Vilsmeier reagent may not have formed properly or may have decomposed. | 2. Prepare the Vilsmeier reagent at a low temperature (0-5 °C) by adding POCl₃ dropwise to DMF and use it immediately.[3] For less reactive substrates, a larger excess of the Vilsmeier reagent may be necessary.[3] | |
| 3. Incomplete Reaction: The reaction may not have gone to completion. | 3. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.[3] If the reaction is sluggish, consider gradually increasing the temperature (e.g., to 70-80 °C).[3] | |
| Formation of Side Products / Dark Tarry Residue | 1. Excessive Heat: The reaction is exothermic, and overheating can lead to polymerization and decomposition of the starting material or product. | 1. Maintain strict temperature control, especially during the formation of the Vilsmeier reagent and the addition of the pyrazole substrate. Use an ice bath to manage the exotherm.[3] |
| 2. Incorrect Stoichiometry: Using a large excess of the Vilsmeier reagent can sometimes lead to the formation of side products. | 2. Optimize the molar ratio of the reagents. While an excess of the Vilsmeier reagent is often needed, a very large excess should be avoided. | |
| 3. Impurities: Impurities in the starting materials or solvents can catalyze side reactions. | 3. Use purified starting materials and high-purity anhydrous solvents. | |
| Difficult Product Isolation | 1. Product Solubility: The product may have some solubility in the aqueous layer during work-up. | 1. Perform the aqueous work-up at low temperatures by pouring the reaction mixture onto crushed ice.[3] Neutralize the mixture carefully with a mild base such as sodium bicarbonate or sodium acetate solution. Saturate the aqueous layer with NaCl to decrease the polarity and improve extraction efficiency. |
| 2. Emulsion Formation: Emulsions can form during the extraction process, making phase separation difficult. | 2. Add a small amount of a saturated brine solution to help break the emulsion. Alternatively, filter the mixture through a pad of Celite. |
Experimental Protocols
General Protocol for the Vilsmeier-Haack Formylation of 1,5-Dimethyl-1H-pyrazole
This protocol is a general guideline and may require optimization based on laboratory conditions and reagent purity.
1. Vilsmeier Reagent Preparation:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF) (2.0 to 5.0 equivalents).
-
Cool the flask to 0-5 °C in an ice-water bath.
-
Slowly add phosphorus oxychloride (POCl₃) (1.2 to 2.0 equivalents) dropwise to the stirred DMF, ensuring the internal temperature does not exceed 10 °C.[3]
-
After the addition is complete, stir the mixture at 0-5 °C for an additional 20-30 minutes. The formation of a white solid or a viscous liquid indicates the formation of the Vilsmeier reagent.[4]
2. Formylation Reaction:
-
Dissolve 1,5-Dimethyl-1H-pyrazole (1.0 equivalent) in a minimal amount of anhydrous DMF or dichloromethane (DCM).
-
Add the solution of the pyrazole dropwise to the pre-formed Vilsmeier reagent at 0-5 °C.[3]
-
After the addition, allow the reaction mixture to warm to room temperature and then heat to 60-90 °C.[4][5] The optimal temperature and time should be determined by monitoring the reaction.
-
Monitor the reaction progress by TLC until the starting material is no longer visible (typically 2-6 hours).[3]
3. Work-up and Purification:
-
Cool the reaction mixture to room temperature and then carefully and slowly pour it onto a vigorously stirred mixture of crushed ice and water.[3]
-
Neutralize the acidic solution to a pH of 7-8 by the slow addition of a saturated sodium bicarbonate or sodium hydroxide solution.
-
Extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane (3 x volume).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain this compound.
Caption: Experimental workflow for the Vilsmeier-Haack reaction.
Optimization Parameters
The yield and purity of this compound are highly dependent on the reaction conditions. The following table summarizes key parameters that can be optimized.
| Parameter | Range / Conditions | Effect on Reaction | Reference |
| Solvent | DMF, DCM, Acetonitrile | DMF often serves as both reagent and solvent. Using a co-solvent like DCM can sometimes improve results. Acetonitrile has been explored as a greener alternative to DMF. | [6] |
| Temperature | 0 °C to 120 °C | Reagent formation should be at low temperatures (0-5 °C). The formylation step may require heating (e.g., 70-120 °C) to proceed at a reasonable rate, depending on the substrate's reactivity. | [1][7] |
| Stoichiometry (POCl₃:DMF:Pyrazole) | 1.2:2:1 to 4:6:1 | An excess of the Vilsmeier reagent is generally required for good conversion. The optimal ratio should be determined experimentally. | [7] |
| Reaction Time | 2 to 12 hours | Should be monitored by TLC to avoid the formation of by-products from prolonged heating. | [3][5] |
| Work-up Base | NaHCO₃, Na₂CO₃, NaOH | A mild base like sodium bicarbonate is often preferred to avoid potential side reactions with the aldehyde product. | [3] |
The following flowchart provides a logical approach to troubleshooting and optimizing the reaction.
Caption: Troubleshooting and optimization flowchart.
References
- 1. jk-sci.com [jk-sci.com]
- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 3. benchchem.com [benchchem.com]
- 4. 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. degres.eu [degres.eu]
- 7. arkat-usa.org [arkat-usa.org]
Byproduct formation in the synthesis of 1,5-Dimethyl-1H-pyrazole-4-carbaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,5-Dimethyl-1H-pyrazole-4-carbaldehyde. The following sections address common issues related to byproduct formation and offer guidance on optimizing the reaction conditions and purification procedures.
Troubleshooting Guide: Byproduct Formation
This guide addresses specific challenges users might encounter during the synthesis of this compound, particularly focusing on the Vilsmeier-Haack formylation reaction.
Question 1: I am observing a significant amount of a dark, tarry residue in my reaction mixture. What is the likely cause and how can I prevent it?
Answer:
The formation of a dark, tarry residue is a common issue in Vilsmeier-Haack reactions and is often attributed to several factors:
-
Reaction Overheating: The formation of the Vilsmeier reagent (from DMF and POCl₃) is an exothermic process. Uncontrolled temperature increases can lead to the decomposition of the reagent and the starting material, resulting in polymerization and tar formation.
-
Presence of Moisture: The Vilsmeier reagent is highly sensitive to moisture. Any water present in the reagents (DMF, POCl₃) or glassware will decompose the reagent, reducing its efficiency and promoting side reactions that lead to tarry byproducts.
-
Impurities in Starting Materials: The purity of the starting 1,5-dimethylpyrazole is crucial. Impurities can act as catalysts for decomposition pathways under the reaction conditions.
Troubleshooting and Prevention Strategies:
| Parameter | Recommendation | Expected Outcome |
| Temperature Control | Maintain strict temperature control, especially during the addition of POCl₃ to DMF. Use an ice-salt bath to keep the temperature between 0-5 °C. | Minimizes decomposition of the Vilsmeier reagent and reduces the formation of polymeric byproducts. |
| Anhydrous Conditions | Use freshly distilled, anhydrous DMF and high-purity POCl₃. All glassware should be thoroughly dried (e.g., flame-dried or oven-dried) before use. | Ensures the stability and reactivity of the Vilsmeier reagent, leading to a cleaner reaction profile and higher yield of the desired product. |
| Purity of Starting Material | Use high-purity 1,5-dimethylpyrazole. If necessary, purify the starting material before use. | Reduces the likelihood of side reactions and decomposition, resulting in a cleaner crude product. |
Question 2: My TLC analysis shows multiple spots, indicating the presence of byproducts. What are the possible side reactions, and how can I minimize them?
Answer:
The observation of multiple products on a TLC plate suggests the occurrence of side reactions. In the Vilsmeier-Haack formylation of 1,5-dimethylpyrazole, the most common byproducts arise from:
-
Di-formylation: Although the C4 position is electronically favored for formylation, under forcing conditions (e.g., a large excess of the Vilsmeier reagent, high temperatures, or prolonged reaction times), a second formyl group can be introduced at another position on the pyrazole ring.
-
Unreacted Starting Material: Incomplete reaction can lead to the presence of the starting 1,5-dimethylpyrazole in the final product mixture.
-
Hydrolysis Intermediates: Incomplete hydrolysis of the iminium salt intermediate during the work-up can result in the formation of other related byproducts.
Strategies to Minimize Byproduct Formation:
| Parameter | Recommendation | Expected Outcome |
| Stoichiometry of Vilsmeier Reagent | Optimize the molar ratio of the Vilsmeier reagent to the pyrazole substrate. A slight excess (e.g., 1.1 to 1.5 equivalents) is often sufficient. Avoid using a large excess. | Minimizes the risk of di-formylation and other over-reactions, leading to a higher selectivity for the desired mono-formylated product. |
| Reaction Temperature and Time | Monitor the reaction progress by TLC. Once the starting material is consumed, proceed with the work-up. Avoid unnecessarily high temperatures or prolonged heating, as this can promote byproduct formation. Typically, the reaction is conducted at temperatures ranging from room temperature to 80°C. | Prevents the formation of di-formylated and other degradation products, resulting in a cleaner reaction. |
| Efficient Work-up | Ensure complete hydrolysis of the intermediate iminium salt by quenching the reaction mixture with a sufficient amount of ice-water and stirring until the hydrolysis is complete. Subsequent neutralization should be performed carefully. | Leads to the clean conversion of the intermediate to the final aldehyde product, minimizing the presence of hydrolysis-related byproducts. |
Frequently Asked Questions (FAQs)
Q1: What is the expected yield for the synthesis of this compound using the Vilsmeier-Haack reaction?
A1: The Vilsmeier-Haack reaction is generally an efficient method for the formylation of electron-rich heterocycles like 1,5-dimethylpyrazole. Reported yields for similar pyrazole formylations are typically in the range of 60-85%, depending on the specific reaction conditions and the scale of the synthesis. Optimization of temperature, reaction time, and stoichiometry of reagents is key to achieving high yields.
Q2: How can I effectively purify the crude this compound?
A2: The two most common and effective methods for purifying the crude product are column chromatography and recrystallization.
-
Column Chromatography: This is a highly effective method for separating the desired product from byproducts and unreacted starting material. A silica gel column is typically used with a gradient elution system of hexanes and ethyl acetate. The polarity of the eluent can be gradually increased to first elute the less polar impurities, followed by the product.
-
Recrystallization: If the crude product is a solid and the impurities have different solubility profiles, recrystallization can be a simple and efficient purification method. Common solvents for recrystallizing pyrazole derivatives include ethanol, methanol, or a mixture of solvents like ethanol/water or hexane/ethyl acetate.
Q3: Are there any specific analytical techniques to confirm the purity and identity of the final product and to characterize the byproducts?
A3: Yes, several analytical techniques are essential for this purpose:
-
Thin-Layer Chromatography (TLC): A quick and easy method to monitor the reaction progress and assess the purity of the crude and purified product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information to confirm the identity of the desired product and can help in the identification of byproducts by comparing the spectra with known compounds or through detailed analysis of chemical shifts and coupling constants.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique to separate the components of the crude reaction mixture and identify them based on their mass-to-charge ratio. This is particularly useful for identifying and quantifying byproducts.
-
Infrared (IR) Spectroscopy: Can confirm the presence of the aldehyde functional group (C=O stretch) in the product.
Experimental Protocols
Synthesis of this compound via Vilsmeier-Haack Reaction
This protocol is a general guideline and may require optimization based on laboratory conditions and reagent purity.
-
Preparation of the Vilsmeier Reagent:
-
In a three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 3 equivalents).
-
Cool the flask to 0-5 °C using an ice-salt bath.
-
Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise to the stirred DMF, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, stir the mixture at 0-5 °C for an additional 30 minutes. The formation of a white solid indicates the formation of the Vilsmeier reagent.
-
-
Formylation Reaction:
-
Dissolve 1,5-dimethylpyrazole (1 equivalent) in a minimal amount of anhydrous DMF.
-
Add the solution of 1,5-dimethylpyrazole dropwise to the pre-formed Vilsmeier reagent at 0-5 °C.
-
After the addition, allow the reaction mixture to slowly warm to room temperature and then heat to 60-80 °C.
-
Monitor the reaction progress by TLC until the starting material is consumed (typically 2-4 hours).
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature and then carefully pour it onto a vigorously stirred mixture of crushed ice and water.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or other suitable base until the pH is neutral.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent.
-
Alternatively, if the crude product is a solid, it can be purified by recrystallization from a suitable solvent system.
-
Visualizations
Caption: Reaction pathway for the synthesis of this compound and potential byproduct formation.
Purification of 1,5-Dimethyl-1H-pyrazole-4-carbaldehyde by recrystallization or chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 1,5-Dimethyl-1H-pyrazole-4-carbaldehyde by recrystallization and chromatography. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of this compound relevant to its purification?
A1: Understanding the physical properties is crucial for selecting the appropriate purification method. Key properties include:
-
Melting Point: 60°C[1]
-
Boiling Point: 110-112°C at 760 Torr[1]
-
Appearance: The related compound, 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde, is a colorless crystal.[3]
Q2: Which purification technique is more suitable for this compound: recrystallization or chromatography?
A2: Both methods are viable, and the choice depends on the nature and quantity of impurities, as well as the desired final purity. Recrystallization is effective for removing impurities with different solubility profiles and is a good final "polishing" step.[4] Column chromatography is excellent for separating isomers and closely related impurities.[4]
Q3: What are the most common impurities encountered during the synthesis of this compound?
A3: Impurities often arise from side reactions or unreacted starting materials. Common synthesis methods like the Vilsmeier-Haack reaction may result in byproducts from incomplete reactions or side reactions involving the reactive reagents.[1][5] The stability of hydrazine reagents can also be a factor, as their decomposition can introduce colored byproducts.[6]
Q4: Can the basicity of the pyrazole ring affect purification by column chromatography?
A4: Yes, the basic nature of the pyrazole ring can lead to poor separation or loss of the compound on acidic silica gel.[4] To address this, it is recommended to either deactivate the silica gel with a base like triethylamine or use a neutral stationary phase such as alumina.[4][7]
Troubleshooting Guides
Recrystallization
| Issue | Potential Cause | Troubleshooting Steps |
| Oiling Out | The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated. | - Use a lower boiling point solvent or a mixed solvent system. - Ensure a slower cooling rate. - Add a seed crystal to induce crystallization. - Vigorously stir the solution during cooling. |
| Poor Crystal Yield | The compound is too soluble in the chosen solvent at low temperatures, or too much solvent was used. | - Add an anti-solvent (a solvent in which the compound is less soluble) to the solution. - Concentrate the solution by evaporating some of the solvent before cooling. - Cool the solution to a lower temperature (e.g., in an ice bath). |
| Colored Crystals | Colored impurities are co-crystallizing with the product. | - Add a small amount of activated charcoal to the hot solution to adsorb colored impurities before filtration. - Perform a second recrystallization. |
| No Crystals Form | The solution is not sufficiently saturated, or crystallization is slow to initiate. | - Scratch the inside of the flask with a glass rod to create nucleation sites. - Add a seed crystal of the pure compound. - Allow the solution to stand for a longer period. - Reduce the volume of the solvent. |
Column Chromatography
| Issue | Potential Cause | Troubleshooting Steps |
| Poor Separation | The polarity of the eluent is too high or too low. | - Optimize the eluent system using thin-layer chromatography (TLC) first. Aim for an Rf value of 0.2-0.3 for the desired compound. - Use a gradient elution, starting with a non-polar solvent and gradually increasing the polarity. |
| Compound Stuck on the Column | The compound is strongly interacting with the stationary phase (e.g., acidic silica gel). | - Deactivate the silica gel by adding a small amount of triethylamine (e.g., 1%) to the eluent.[4][7] - Use a different stationary phase, such as neutral alumina.[4][7] |
| Tailing of Spots on TLC/Bands on Column | The compound is interacting with active sites on the silica gel. | - Add a small amount of a polar solvent like methanol or an acid/base modifier (e.g., acetic acid or triethylamine) to the eluent to block active sites. |
| Cracked or Channeled Column Bed | Improper packing of the column. | - Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry. - Add a layer of sand on top of the silica to prevent disturbance of the bed during solvent addition. |
Data Presentation
Comparison of Purification Methods
| Method | Typical Stationary/Mobile Phase or Solvent | Advantages | Disadvantages |
| Recrystallization | Ethyl acetate/Petroleum ether[3][8], Ethanol/Water[7][9], Hexane/Ethyl acetate[9], Hexane/Acetone[9] | - Cost-effective for large quantities. - Can yield very pure crystalline material. | - May not be effective for all types of impurities. - Potential for product loss in the mother liquor. |
| Column Chromatography | Silica gel with Hexane/Ethyl acetate eluent.[4][10] | - Highly effective for separating complex mixtures and closely related compounds. | - Can be time-consuming and requires larger volumes of solvent. - Potential for product loss on the column, especially for basic compounds on acidic silica. |
| Acid Addition Salt Crystallization | Acetone, Ethanol, or Isopropanol with an inorganic/organic acid (e.g., HCl, H₂SO₄).[4][11] | - Effective for purifying basic compounds that are difficult to crystallize directly. | - Requires an additional step to neutralize the salt and recover the free base. |
Experimental Protocols
Protocol 1: Purification by Recrystallization (Ethyl Acetate/Petroleum Ether System)
This protocol is adapted from the purification of the structurally similar 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde.[3]
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethyl acetate to dissolve the solid completely with gentle heating and stirring.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Addition of Anti-solvent: While the solution is still hot, slowly add petroleum ether dropwise until the solution becomes slightly turbid.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. To promote further crystallization, you can then place the flask in an ice bath.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold petroleum ether to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the melting point (60°C).
Protocol 2: Purification by Silica Gel Column Chromatography
This is a general protocol for the purification of pyrazole derivatives.
-
TLC Analysis: Determine the optimal eluent system by running thin-layer chromatography (TLC) with different ratios of hexane and ethyl acetate. A good starting point is a 9:1 or 4:1 hexane:ethyl acetate mixture. The target Rf for the product should be around 0.2-0.3.
-
Column Packing:
-
Prepare a slurry of silica gel in the chosen eluent. For basic compounds, consider pre-treating the silica with a 1% triethylamine solution in the eluent.
-
Pour the slurry into a chromatography column and allow it to pack evenly.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent like dichloromethane.
-
Carefully load the sample onto the top of the silica gel bed.
-
-
Elution:
-
Begin eluting the column with the chosen solvent system, collecting fractions.
-
If necessary, gradually increase the polarity of the eluent (gradient elution) to elute the product.
-
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Mandatory Visualization
Caption: Workflow for the purification of this compound by recrystallization.
References
- 1. This compound (25711-30-2) for sale [vulcanchem.com]
- 2. chemeo.com [chemeo.com]
- 3. 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. 1,3-Dimethyl-5-(3-methylphenoxy)-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. epubl.ktu.edu [epubl.ktu.edu]
- 11. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
Scale-up challenges in the production of 1,5-Dimethyl-1H-pyrazole-4-carbaldehyde
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to overcoming common scale-up challenges in the synthesis of 1,5-Dimethyl-1H-pyrazole-4-carbaldehyde. The following troubleshooting guides and FAQs address specific issues that may be encountered during production.
Frequently Asked Questions (FAQs)
Q1: What is the most prevalent and scalable synthetic method for this compound?
A1: The most common and efficient method for synthesizing this compound is the Vilsmeier-Haack reaction.[1][2] This reaction involves the formylation of an electron-rich heterocyclic compound, in this case, 1,5-dimethylpyrazole, using a "Vilsmeier reagent."[3][4] The reagent is typically prepared in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[3][5] The dimethyl substituents on the pyrazole ring direct the formylation to the 4-position.[1]
Q2: My reaction yield is consistently low during scale-up. What are the potential causes and how can I improve it?
A2: Low yields during scale-up can stem from several factors. Key areas to investigate include:
-
Incomplete Reaction: Ensure sufficient reaction time and optimal temperature. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Reagent Stoichiometry and Quality: The molar ratio of the Vilsmeier reagent to the pyrazole substrate is critical. Ensure all reagents, especially POCl₃ and DMF, are of high purity and anhydrous, as moisture can decompose the Vilsmeier reagent.
-
Temperature Control: The formation of the Vilsmeier reagent is exothermic and should be performed at low temperatures (e.g., below 10°C) to prevent degradation.[6] The subsequent formylation reaction may require heating, and maintaining the optimal temperature is crucial for maximizing yield.[7]
-
Product Loss During Workup: Significant amounts of the product can be lost during the aqueous workup and extraction phases. Optimize the extraction solvent and perform multiple extractions to ensure complete recovery.
Q3: I'm observing significant impurities in my crude product. What are these byproducts and how can they be minimized?
A3: Common impurities include unreacted starting materials and byproducts from side reactions.[8] While the 1,5-dimethyl substitution strongly directs formylation to the 4-position, improper reaction conditions can lead to issues.
-
Minimizing Impurities: Precise control over temperature and the rate of reagent addition is vital. Adding the pyrazole substrate slowly to the pre-formed Vilsmeier reagent can help prevent side reactions.
-
Purification: Effective purification is essential. For large-scale batches, recrystallization is often preferred over column chromatography.[8] Selecting an appropriate solvent system for recrystallization is key to obtaining a high-purity product. Column chromatography can be employed for smaller scales or when isomers are present.[9]
Q4: The Vilsmeier-Haack reaction is highly exothermic. What are the best practices for thermal management during scale-up?
A4: Managing the exothermic nature of the reaction is a primary safety concern during scale-up.[8]
-
Efficient Cooling: The reactor must have adequate cooling capacity to dissipate the heat generated, particularly during the formation of the Vilsmeier reagent and the addition of the pyrazole.
-
Controlled Reagent Addition: Add reagents, especially POCl₃ to DMF, slowly and sub-surface to prevent localized overheating.
-
Adequate Dilution: Using a sufficient volume of a suitable solvent helps to absorb and dissipate the heat of the reaction.[8]
-
Emergency Planning: Have a plan in place for cooling failure, including quenching protocols.
Q5: What are the recommended workup and purification procedures for isolating the final product at scale?
A5: The workup for a Vilsmeier-Haack reaction typically involves quenching the reaction mixture into a cold aqueous solution or an ice/water mixture.
-
Quenching: The quench should be done cautiously in a controlled manner to manage the exothermic decomposition of any remaining Vilsmeier reagent.
-
Neutralization: The acidic mixture is then neutralized, often with a base like sodium hydroxide or sodium bicarbonate, to a neutral or slightly basic pH before extraction.[7]
-
Extraction: The product is extracted into a suitable organic solvent, such as ethyl acetate.
-
Purification: While column chromatography is effective for purification, recrystallization is often more practical and economical for large quantities. The choice of recrystallization solvent is critical and should be determined at the lab scale.[9]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Incomplete reaction.[8]2. Degradation of Vilsmeier reagent.3. Suboptimal reaction temperature.4. Product loss during workup/extraction.[8] | 1. Increase reaction time and monitor via TLC.2. Use anhydrous reagents; prepare reagent at low temperature.3. Optimize temperature for both reagent formation and formylation steps.4. Select a more effective extraction solvent; perform multiple extractions. |
| Impure Product (e.g., multiple spots on TLC) | 1. Unreacted starting materials.2. Side reactions due to poor temperature control.3. Presence of regioisomers (less common for this substrate).[8] | 1. Ensure reaction goes to completion.2. Maintain strict temperature control during reagent addition.3. Optimize purification method (e.g., recrystallization solvent screen, column chromatography).[9] |
| Exothermic Runaway / Poor Temperature Control | 1. Reagent addition is too fast.2. Inadequate cooling capacity of the reactor.3. Insufficient solvent to act as a heat sink.[8] | 1. Reduce the rate of addition for all reagents.2. Ensure the cooling system is appropriately sized for the batch.3. Increase the solvent volume. |
| Product is an Oil or Low-Melting Solid | 1. Residual solvent in the final product.2. Presence of impurities depressing the melting point.[9] | 1. Dry the product thoroughly under high vacuum.[9]2. Re-purify the product, for instance, by performing another recrystallization with a different solvent system or using column chromatography. |
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 25711-30-2 | [1] |
| Molecular Formula | C₆H₈N₂O | [1] |
| Molecular Weight | 124.14 g/mol | [1] |
| Melting Point | 60°C | [1] |
| Boiling Point | 110-112°C (at 760 Torr) | [1] |
| Appearance | Typically a solid at room temperature |
Table 2: Summary of Typical Vilsmeier-Haack Reaction Parameters for Pyrazole Derivatives
| Parameter | Typical Condition | Notes |
| Substrate | 1,5-Dimethylpyrazole | Electron-rich heterocycle. |
| Reagents | POCl₃, DMF | Typically used in molar excess relative to the substrate. |
| Reagent Formation Temp. | -10°C to 10°C | Exothermic process requiring efficient cooling.[6] |
| Reaction Temperature | 70°C to 100°C | Varies depending on substrate reactivity; requires heating after substrate addition.[6][7] |
| Reaction Time | 1 to 24 hours | Monitored by TLC for completion.[6][7] |
| Workup | Quench in ice water, neutralize (e.g., NaOH, NaHCO₃), extract with organic solvent. | A critical step for safety and yield. |
| Typical Yield | 48% - 69% | Based on related pyrazole-4-carbaldehyde syntheses.[6][10] |
Experimental Protocols
Protocol 1: Lab-Scale Synthesis via Vilsmeier-Haack Reaction
This protocol is a general guideline adapted from procedures for similar pyrazole derivatives.[6][7]
-
Vilsmeier Reagent Preparation:
-
To a three-necked, oven-dried flask equipped with a magnetic stirrer, thermometer, and dropping funnel under an inert atmosphere (e.g., nitrogen), add anhydrous N,N-dimethylformamide (DMF, 4 eq.).
-
Cool the flask to 0°C in an ice-salt bath.
-
Slowly add phosphorus oxychloride (POCl₃, 1.5 - 2 eq.) dropwise to the stirred DMF, ensuring the internal temperature does not exceed 10°C.
-
After the addition is complete, stir the resulting viscous, white mixture at 0-5°C for an additional 30 minutes.
-
-
Formylation Reaction:
-
Dissolve 1,5-dimethylpyrazole (1 eq.) in a minimal amount of anhydrous DMF.
-
Add the pyrazole solution dropwise to the pre-formed Vilsmeier reagent.
-
After addition, slowly raise the temperature of the reaction mixture to 80-90°C and maintain for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
-
-
Workup and Isolation:
-
Cool the reaction mixture to room temperature.
-
Carefully and slowly pour the reaction mixture into a beaker containing crushed ice with vigorous stirring.
-
Neutralize the acidic solution to a pH of ~7-8 using a cold 10-20% aqueous sodium hydroxide (NaOH) solution.
-
Extract the product from the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Determine a suitable solvent or solvent pair for recrystallization. Ideal solvents are those in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common choices for similar compounds include ethyl acetate/hexane, ethanol/water, or isopropanol.
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the hot recrystallization solvent until the solid just dissolves.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.[9] Filter the hot solution through a fluted filter paper or a celite plug to remove the charcoal.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven to remove any residual solvent.
Visualizations
Caption: Vilsmeier-Haack reaction pathway.
Caption: A logical workflow for troubleshooting common scale-up issues.
References
- 1. This compound (25711-30-2) for sale [vulcanchem.com]
- 2. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jk-sci.com [jk-sci.com]
- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 5. ijpcbs.com [ijpcbs.com]
- 6. mdpi.com [mdpi.com]
- 7. 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Formylation of 1,5-Dimethylpyrazole
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the formylation of 1,5-dimethylpyrazole to yield 1,5-dimethylpyrazole-4-carbaldehyde. The primary focus is on the Vilsmeier-Haack reaction, a widely used and effective method for this transformation.
Troubleshooting Guide
This guide addresses common issues encountered during the formylation of 1,5-dimethylpyrazole in a question-and-answer format.
Issue: Low or No Product Yield
Question: Why am I observing a low yield or no formation of 1,5-dimethylpyrazole-4-carbaldehyde in my reaction?
Answer: Low or no yield is a frequent issue that can stem from several factors related to reagents, reaction conditions, and substrate reactivity.
-
Reagent Quality and Stoichiometry: The Vilsmeier-Haack reaction is highly sensitive to moisture.[1] Ensure that all glassware is thoroughly dried and the reaction is conducted under anhydrous conditions. Use fresh, high-purity phosphorus oxychloride (POCl₃) and anhydrous N,N-dimethylformamide (DMF).[1] The stoichiometry of the reagents is also critical. An excess of the Vilsmeier reagent (formed from POCl₃ and DMF) is often necessary to drive the reaction to completion. For less reactive pyrazole derivatives, a larger excess of the Vilsmeier reagent may be required.[1]
-
Reaction Temperature: Temperature plays a crucial role in the success of the formylation. The formation of the Vilsmeier reagent is an exothermic reaction and should be performed at low temperatures (0-5 °C) to prevent its decomposition.[1] However, the subsequent formylation of the pyrazole may require heating. If the reaction is sluggish at room temperature, gradually increasing the temperature (e.g., to 70-80 °C or even higher) can significantly improve the yield.[1][2] One study noted that for a similar pyrazole, no product was observed at 70°C, with the optimal temperature being 120°C.[2]
-
Reaction Time: The reaction should be monitored until the starting material is consumed, which can be tracked using thin-layer chromatography (TLC).[1] Insufficient reaction time will lead to incomplete conversion and a lower yield.
Issue: Formation of Byproducts and Multiple Spots on TLC
Question: My TLC plate shows multiple spots in addition to my starting material and desired product. What are these byproducts and how can I minimize their formation?
Answer: The presence of multiple spots on a TLC plate indicates the formation of side products, which can complicate purification and reduce the overall yield.
-
Reaction Conditions: Overly harsh reaction conditions, such as excessively high temperatures or prolonged reaction times, can lead to the decomposition of the starting material or the product, resulting in the formation of a dark, tarry residue.[1] Strict temperature control is essential.[1]
-
Side Reactions: While formylation of pyrazoles is generally regioselective for the C4 position due to the electronic properties of the ring, other side reactions can occur.[3][4] The use of a large excess of the Vilsmeier reagent might lead to unforeseen side products.[1]
-
Purification: If byproduct formation is unavoidable, purification of the crude product is necessary. Column chromatography on silica gel or recrystallization are common methods for isolating the desired 1,5-dimethylpyrazole-4-carbaldehyde.[1]
Issue: Difficulties in Product Isolation and Work-up
Question: I am facing challenges during the work-up and isolation of my product. What are some common issues and their solutions?
Answer: The work-up procedure for the Vilsmeier-Haack reaction requires careful execution to ensure efficient product isolation.
-
Quenching the Reaction: The reaction mixture must be carefully quenched by pouring it onto crushed ice or into a cold basic solution (like sodium hydroxide or sodium carbonate solution) to neutralize the acidic components and hydrolyze the intermediate iminium salt to the final aldehyde.[1][5] This process is highly exothermic and should be done slowly with vigorous stirring.
-
Product Solubility: The desired product, 1,5-dimethylpyrazole-4-carbaldehyde, may have some solubility in water. To minimize losses during aqueous work-up, it is advisable to perform multiple extractions with a suitable organic solvent (e.g., chloroform, dichloromethane, or ethyl acetate).[1][5]
-
Emulsion Formation: Emulsions can form during the extraction process, making phase separation difficult. Adding a saturated brine solution can help to break up emulsions.
Frequently Asked Questions (FAQs)
Q1: What is the Vilsmeier-Haack reaction and what is the active electrophile?
The Vilsmeier-Haack reaction is a chemical process used to introduce a formyl group (-CHO) onto an electron-rich aromatic or heterocyclic ring.[1] The reaction utilizes a Vilsmeier reagent, which is a chloroiminium salt, as the electrophile.[1] This reagent is typically prepared in situ from the reaction of a substituted amide, most commonly DMF, and an acid chloride like POCl₃.[1][3]
Q2: Why is the formylation of 1,5-dimethylpyrazole regioselective for the 4-position?
The regioselectivity of the formylation at the C4 position of the pyrazole ring is due to the electronic properties of the heterocyclic system. The two nitrogen atoms in the pyrazole ring reduce the electron density at the C3 and C5 positions, making the C4 position the most electron-rich and thus most susceptible to electrophilic attack.[3][6]
Q3: What are the primary safety concerns associated with the Vilsmeier-Haack reaction?
The reagents used in this reaction are hazardous. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water.[1] The Vilsmeier reagent is also moisture-sensitive.[1] The reaction should always be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn.[1] The quenching step is highly exothermic and requires careful, slow addition to ice to control the reaction.[1]
Q4: How can I effectively monitor the progress of the reaction?
The progress of the formylation can be effectively monitored by thin-layer chromatography (TLC).[1] To do this, a small aliquot of the reaction mixture is carefully withdrawn, quenched with a basic solution (e.g., aqueous sodium bicarbonate), and extracted with an organic solvent. The organic layer is then spotted on a TLC plate and eluted with an appropriate solvent system to separate the starting material, product, and any byproducts.
Data Presentation: Optimizing Reaction Conditions
The following table summarizes the impact of varying reagent ratios on the yield of a formylated pyrazole, based on a study of a similar substrate. This data can serve as a starting point for optimizing the formylation of 1,5-dimethylpyrazole.
| Entry | Molar Ratio (Pyrazole:DMF:POCl₃) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 1:2:2 | 120 | 2 | 32 |
| 2 | 1:5:2 | 120 | 2 | 55 |
| 3 | 1:6:4 | 120 | 1 | 67 |
| 4 | 1:6:4 | 120 | 2 | 67 |
Data adapted from a study on a substituted 5-chloro-1H-pyrazole.[2]
Experimental Protocol: Vilsmeier-Haack Formylation of 1,5-Dimethylpyrazole
This protocol is a general guideline and may require optimization for specific laboratory conditions and scales.
Materials:
-
1,5-Dimethylpyrazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM, anhydrous, optional solvent)
-
Crushed ice
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Organic solvent for extraction (e.g., Chloroform or Ethyl Acetate)
Procedure:
-
Preparation of the Vilsmeier Reagent: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous DMF (e.g., 6 equivalents). Cool the flask in an ice-water bath to 0-5 °C.[1] Slowly add POCl₃ (e.g., 2-4 equivalents) dropwise to the stirred DMF via the dropping funnel, ensuring the temperature does not exceed 10 °C.[1] Stir the mixture at this temperature for 30 minutes to an hour to allow for the complete formation of the Vilsmeier reagent.
-
Formylation Reaction: Dissolve 1,5-dimethylpyrazole (1 equivalent) in a minimal amount of anhydrous DMF or DCM. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0-5 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature. Then, heat the mixture to an optimized temperature (e.g., 90-120 °C) and maintain it for the required time (e.g., 1-4 hours).[2][5] Monitor the reaction's progress by TLC.[1]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture onto a vigorously stirred mixture of crushed ice and saturated sodium bicarbonate solution.[1][5]
-
Extraction: Transfer the quenched mixture to a separatory funnel and extract the product with an organic solvent (e.g., 3 x 50 mL of chloroform).
-
Washing and Drying: Combine the organic layers and wash them with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure 1,5-dimethylpyrazole-4-carbaldehyde.
Visualizations
Caption: Vilsmeier-Haack reaction mechanism for pyrazole formylation.
References
- 1. benchchem.com [benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
Vilsmeier Reagent in Pyrazole Synthesis: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides detailed guidance on the handling, stability, and application of the Vilsmeier reagent for pyrazole synthesis. It includes frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the Vilsmeier reagent and how is it prepared for pyrazole synthesis?
The Vilsmeier reagent is a chloroiminium salt that acts as the electrophile in the Vilsmeier-Haack reaction to introduce a formyl group (-CHO) onto an electron-rich ring, such as pyrazole.[1][2] It is typically prepared in situ (in the reaction mixture) by the slow, dropwise addition of an acid chloride, most commonly phosphorus oxychloride (POCl₃), to an ice-cold solution of a substituted amide, like N,N-dimethylformamide (DMF).[1] This reaction is exothermic and must be performed under anhydrous conditions to prevent the reagent's decomposition.[1] The active species is the N,N-dimethylchloroiminium ion.[3]
Q2: How stable is the Vilsmeier reagent? Can it be prepared in advance and stored?
The Vilsmeier reagent is highly moisture-sensitive and thermally unstable.[1][4] It is strongly recommended to prepare the reagent in situ and use it immediately for the best results.[1][5] Studies on its thermal hazards show that decomposition can begin at temperatures as low as 48-60°C, which can lead to a runaway reaction.[4] While some protocols mention storing solutions of the reagent at -20°C, the general practice is immediate use to avoid decomposition and ensure reactivity.[5]
Q3: What are the primary safety concerns when working with the Vilsmeier reagent?
The reagents used are hazardous. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water.[1] The Vilsmeier reagent itself is moisture-sensitive and can decompose exothermically.[1][4][6] The reaction should always be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1] The work-up, which often involves quenching with ice or water, must be done slowly and carefully to control the exothermic reaction.[1]
Q4: What solvents are suitable for the Vilsmeier-Haack reaction on pyrazoles?
Often, an excess of the amide (e.g., DMF) can be used as the solvent.[7] Other anhydrous solvents such as dichloromethane (DCM), chloroform, benzene, and dioxane have also been successfully used.[1][7] The choice of solvent can depend on the specific pyrazole substrate and reaction conditions.
Experimental Protocols
Representative Protocol: Formylation of 3-Methylpyrazole
This protocol details the synthesis of 3-methyl-1H-pyrazole-4-carbaldehyde, a common building block.
1. Vilsmeier Reagent Preparation:
-
In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 4.0 equivalents).
-
Cool the flask in an ice-salt bath to 0-5 °C.[1]
-
Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise to the stirred DMF, ensuring the internal temperature does not exceed 10 °C.[1]
-
Stir the resulting mixture at 0-5 °C for 30-60 minutes until a viscous, white salt forms. This is the Vilsmeier reagent.[8]
2. Formylation Reaction:
-
Dissolve 3-methylpyrazole (1.0 equivalent) in a minimal amount of anhydrous DMF or DCM.[1]
-
Add the pyrazole solution dropwise to the pre-formed Vilsmeier reagent at 0-5 °C.[1]
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-80 °C.[9]
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed (typically 2-6 hours).[1]
3. Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Carefully and slowly pour the reaction mixture onto a vigorously stirred mixture of crushed ice and water.[1]
-
Neutralize the solution by the slow addition of a saturated sodium bicarbonate or sodium hydroxide solution until the pH is approximately 7-8.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to obtain the pure 3-methyl-1H-pyrazole-4-carbaldehyde.[1]
Data Presentation
Table 1: Effect of Reagent Stoichiometry and Temperature on Yield This table summarizes findings from a study on the formylation of 1-methyl-3-propyl-5-chloro-1H-pyrazole.
| Entry | Molar Ratio (Pyrazole:DMF:POCl₃) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 1 : 2 : 2 | 70 | 2 | 0 |
| 2 | 1 : 2 : 2 | 120 | 2 | 32 |
| 3 | 1 : 5 : 2 | 120 | 2 | 55 |
| Data adapted from a study by Popov, A. V., et al. (2019).[10] |
The data indicates that for this specific substrate, higher temperatures and an excess of DMF were crucial for achieving a good yield.[10]
Troubleshooting Guide
This section addresses common problems encountered during the synthesis of pyrazoles using the Vilsmeier-Haack reaction.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Decomposition of Vilsmeier Reagent: Presence of moisture in reagents or glassware.[1] 2. Low Substrate Reactivity: The pyrazole ring is deactivated by electron-withdrawing groups.[10] 3. Insufficient Reaction Temperature/Time: The reaction may be sluggish under mild conditions.[1][10] | 1. Ensure all glassware is flame- or oven-dried. Use anhydrous grade DMF and fresh POCl₃. Prepare the reagent at 0-5 °C and use immediately.[1] 2. Increase the excess of the Vilsmeier reagent. Consider using higher reaction temperatures (e.g., 70-120 °C).[10] 3. Monitor the reaction by TLC. If it is sluggish, gradually increase the temperature and/or extend the reaction time.[1] |
| Formation of Dark, Tarry Residue | 1. Reaction Overheating: The exothermic reaction was not properly controlled, leading to polymerization or decomposition.[1] 2. Impurities: Impurities in starting materials or solvents can catalyze side reactions. | 1. Maintain strict temperature control, especially during reagent preparation. Use an ice bath to manage exotherms.[1] 2. Use high-purity, anhydrous starting materials and solvents. |
| Multiple Products on TLC | 1. Side Reactions: An excess of the Vilsmeier reagent or high temperatures can lead to side products. 2. Substrate-Specific Reactivity: Some substrates can undergo secondary reactions like chlorination or elimination.[8][10] | 1. Optimize the stoichiometry of the Vilsmeier reagent; a large excess may not be beneficial.[1] Ensure the reaction temperature is not excessively high. 2. Carefully characterize byproducts to understand the reaction pathway. Modify the substrate or reaction conditions (e.g., lower temperature) if possible. |
| Difficulty in Product Isolation | 1. Product is Water-Soluble: The formylated pyrazole may have significant solubility in the aqueous layer during work-up. 2. Emulsion Formation: Difficult phase separation during extraction. | 1. After initial extraction, saturate the aqueous layer with NaCl (brine) and perform additional extractions. 2. Add a small amount of brine to the separatory funnel to help break the emulsion. If necessary, filter the entire mixture through a pad of Celite. |
Visual Guides
Workflow for Vilsmeier-Haack Pyrazole Synthesis
This diagram outlines the general experimental sequence from reagent preparation to product purification.
References
- 1. benchchem.com [benchchem.com]
- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 3. Vilsmeier reagent - Wikipedia [en.wikipedia.org]
- 4. mt.com [mt.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ijpcbs.com [ijpcbs.com]
- 8. mdpi.com [mdpi.com]
- 9. jk-sci.com [jk-sci.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Side reactions of 1,5-Dimethyl-1H-pyrazole-4-carbaldehyde under acidic/basic conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,5-Dimethyl-1H-pyrazole-4-carbaldehyde. The information focuses on potential side reactions and degradation pathways under acidic and basic experimental conditions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am running a reaction with this compound under acidic conditions and observing an unexpected, more polar byproduct. What could it be?
A1: Under acidic conditions, particularly in the presence of an oxidizing agent or atmospheric oxygen, the aldehyde group of this compound is susceptible to oxidation. The most likely byproduct is the corresponding carboxylic acid, 1,5-Dimethyl-1H-pyrazole-4-carboxylic acid.[1] This oxidation can be facilitated by certain strong acids or impurities.
Troubleshooting Steps:
-
Inert Atmosphere: Perform your reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation from atmospheric oxygen.
-
Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.
-
Purification of Starting Material: Ensure the purity of your starting aldehyde to eliminate any acidic impurities that might catalyze oxidation.
-
Characterization: Isolate the byproduct and characterize it by techniques such as NMR, IR, and mass spectrometry to confirm its identity. The carboxylic acid will show a characteristic broad O-H stretch in the IR spectrum and a downfield shift for the carboxylic proton in the ¹H NMR spectrum.
Q2: My reaction in a strong basic medium (e.g., concentrated NaOH or KOH) is giving poor yields of the desired product and forming two other major products. What is the likely side reaction?
A2: this compound is a non-enolizable aldehyde, meaning it lacks α-hydrogens. In the presence of a strong base, such aldehydes can undergo a disproportionation reaction known as the Cannizzaro reaction.[2] In this reaction, two molecules of the aldehyde react to produce one molecule of the corresponding primary alcohol, (1,5-Dimethyl-1H-pyrazol-4-yl)methanol, and one molecule of the carboxylic acid, 1,5-Dimethyl-1H-pyrazole-4-carboxylic acid.[2]
Troubleshooting Steps:
-
Use a Milder Base: If your desired reaction can proceed with a weaker base (e.g., K₂CO₃, Et₃N), this will suppress the Cannizzaro reaction.
-
Lower Reaction Temperature: The Cannizzaro reaction is often favored by higher temperatures. Running your reaction at a lower temperature may reduce the rate of this side reaction.
-
Shorter Reaction Time: Minimize the reaction time to reduce the extent of the Cannizzaro reaction.
-
Stoichiometry of Base: Use a catalytic amount of base if possible, as high concentrations of strong base promote the Cannizzaro reaction.
Q3: I am performing a condensation reaction under basic conditions and observing a deeply colored, high-molecular-weight byproduct. What could be the cause?
A3: This is likely due to a Knoevenagel or a related aldol-type condensation reaction.[3][4] While this compound itself cannot self-condense via an aldol pathway, it can react with any enolizable carbonyl compounds present in the reaction mixture (e.g., acetone, ethyl acetate as a solvent, or impurities in starting materials). These condensation products are often conjugated systems, which can appear colored.
Troubleshooting Steps:
-
Purify Solvents and Reagents: Ensure all solvents and reagents are free from other carbonyl-containing impurities.
-
Protecting Groups: If your substrate contains other carbonyl groups that you do not want to react, consider using a suitable protecting group strategy.
-
Controlled Addition: Add the base slowly to the reaction mixture to maintain a low instantaneous concentration, which can help to minimize side reactions.
Summary of Potential Side Reactions
| Condition | Potential Side Reaction | Products | Factors Favoring the Side Reaction |
| Acidic | Oxidation | 1,5-Dimethyl-1H-pyrazole-4-carboxylic acid | Presence of oxidizing agents, atmospheric oxygen, strong acidic conditions, elevated temperatures. |
| Basic (Strong) | Cannizzaro Reaction | (1,5-Dimethyl-1H-pyrazol-4-yl)methanol and 1,5-Dimethyl-1H-pyrazole-4-carboxylic acid | High concentration of strong base (e.g., NaOH, KOH), elevated temperatures, non-enolizable aldehyde. |
| Basic | Knoevenagel/Aldol-type Condensation | α,β-Unsaturated carbonyl compounds (often colored and polymeric) | Presence of other enolizable carbonyl compounds (ketones or aldehydes) as reactants or impurities. |
Experimental Protocols
Protocol 1: General Procedure for a Reaction Under Inert Atmosphere (to Minimize Oxidation)
-
Glassware Preparation: Dry all glassware in an oven at 120 °C overnight and allow to cool in a desiccator.
-
Assembly: Assemble the glassware (e.g., a three-neck round-bottom flask with a condenser, dropping funnel, and nitrogen inlet) while hot and immediately place it under a positive pressure of dry nitrogen or argon.
-
Reagent Addition: Add this compound and any other solid reagents to the flask against a counterflow of inert gas.
-
Solvent Addition: Add degassed solvent via a cannula or syringe.
-
Reaction: Carry out the reaction as planned (e.g., heating, addition of other reagents).
-
Work-up: After the reaction is complete, cool the mixture to room temperature before exposing it to air.
Protocol 2: Synthesis of Potential Cannizzaro Reaction Products for Analytical Standards
-
Synthesis of 1,5-Dimethyl-1H-pyrazole-4-carboxylic acid (Oxidation Product):
-
Dissolve this compound (1.0 eq) in a mixture of pyridine and water.
-
Slowly add potassium permanganate (KMnO₄) (approx. 1.5 eq) portion-wise, maintaining the temperature below 30 °C.
-
Stir the mixture at room temperature until the purple color disappears.
-
Filter the mixture to remove manganese dioxide (MnO₂).
-
Acidify the filtrate with HCl to precipitate the carboxylic acid.
-
Filter, wash with cold water, and dry to obtain the product.[1]
-
-
Synthesis of (1,5-Dimethyl-1H-pyrazol-4-yl)methanol (Reduction Product):
-
Suspend sodium borohydride (NaBH₄) (approx. 1.5 eq) in ethanol at 0 °C.
-
Slowly add a solution of this compound (1.0 eq) in ethanol.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Quench the reaction by the slow addition of water.
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the alcohol.
-
Visualizations
Caption: Troubleshooting workflow for identifying side reactions.
Caption: The Cannizzaro reaction of this compound.
References
Removal of residual DMF and POCl₃ from Vilsmeier-Haack reaction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the workup and purification stages of the Vilsmeier-Haack reaction, with a specific focus on the removal of residual N,N-dimethylformamide (DMF) and phosphoryl chloride (POCl₃).
Frequently Asked Questions (FAQs)
Q1: What is the Vilsmeier reagent and how are residual DMF and POCl₃ problematic?
A1: The Vilsmeier reagent is an electrophilic iminium salt, typically formed from the reaction of a substituted amide like DMF and an acid chloride like POCl₃.[1][2][3] It is the active formylating agent in the Vilsmeier-Haack reaction.[4][5][6] Residual DMF, a high-boiling point solvent (153 °C), is difficult to remove and can interfere with subsequent reactions or purification steps, as well as compromise the purity of the final product.[7] Excess POCl₃ is highly reactive and corrosive; its incomplete removal can lead to the formation of undesirable byproducts during workup and storage.
Q2: How is the Vilsmeier-Haack reaction typically quenched?
A2: The standard procedure involves carefully pouring the reaction mixture onto crushed ice or into ice-cold water.[8][9] This process hydrolyzes the intermediate iminium salt to the desired aldehyde and also quenches any unreacted POCl₃.[1] For safety, especially on a larger scale, a "reverse quench" is often recommended, where the reaction mixture is added slowly to a basic aqueous solution, such as aqueous sodium acetate, to better control the exothermic hydrolysis of POCl₃.[9]
Q3: What are the primary methods for removing residual DMF?
A3: The most common methods for removing residual DMF include:
-
Aqueous Extraction: Washing the organic layer multiple times with water, brine, or dilute aqueous solutions of LiCl or HCl.[10][11][12][13]
-
Azeotropic Distillation: Adding a solvent like toluene or heptane and removing the azeotrope under reduced pressure.[13][14][15]
-
High-Vacuum Distillation: Removing DMF under high vacuum, often at elevated temperatures.[13]
Q4: How can I confirm that all the DMF has been removed?
A4: The most common method for confirming the absence of residual DMF is through ¹H NMR spectroscopy. The characteristic signals for DMF protons (a singlet at ~8.0 ppm and two singlets around 2.9 and 2.7 ppm) should be absent in the spectrum of the purified product. For quantitative analysis, gas chromatography-mass spectrometry (GC-MS) can also be employed.
Troubleshooting Guide
This guide addresses specific issues that may arise during the workup of a Vilsmeier-Haack reaction.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Persistent Emulsion during Aqueous Extraction | High concentration of DMF acting as a phase-transfer agent. The presence of fine particulate matter. | - Add saturated brine or solid NaCl to increase the ionic strength of the aqueous phase. - Filter the entire mixture through a pad of Celite. - Centrifuge the mixture to break the emulsion. - If the problem persists in future reactions, consider reducing the initial concentration of DMF or removing the bulk of it by distillation before extraction. |
| Product is Partially Soluble in the Aqueous Layer | The product has some polarity, and DMF increases its solubility in the aqueous phase. | - Saturate the aqueous layer with NaCl before extraction to decrease the polarity of the aqueous phase. - Use a less polar extraction solvent like diethyl ether instead of ethyl acetate or dichloromethane. - Perform multiple extractions with smaller volumes of the organic solvent. |
| Incomplete Removal of DMF after Multiple Washes | Insufficient volume or number of aqueous washes. The organic solvent used for extraction has high miscibility with DMF (e.g., dichloromethane). | - Increase the volume of the aqueous wash (a general rule of thumb is to use at least 5-10 times the volume of water relative to the volume of DMF). - Increase the number of washes (5-6 times). - Use a 5-10% aqueous LiCl solution for one or two of the washes, as this is often more effective than water alone. - Switch to a less polar extraction solvent like diethyl ether. |
| Low Product Yield After Workup | Product decomposition due to acidic conditions from the hydrolysis of POCl₃. Product loss during aqueous washes due to some water solubility. | - Ensure the quenching is done efficiently and the mixture is neutralized promptly with a base like sodium bicarbonate or sodium hydroxide. - If the product is acid-sensitive, consider a reverse quench into a cold, buffered aqueous solution. - Minimize the contact time of the product with the aqueous phase. |
| Formation of Chlorinated Byproducts | Incomplete hydrolysis of the Vilsmeier reagent or reaction of the substrate with residual POCl₃. | - Ensure a thorough aqueous workup to completely hydrolyze all reactive intermediates. - Consider using alternative reagents for the Vilsmeier-Haack reaction, such as oxalyl chloride and DMF, which may reduce the likelihood of chlorination.[8] |
| Multiple Formylation Products | The substrate is highly activated, leading to di- or tri-formylation. An excess of the Vilsmeier reagent was used. | - Carefully control the stoichiometry of the Vilsmeier reagent to be as close to 1:1 with the substrate as possible.[8] - Add the Vilsmeier reagent to the substrate solution slowly at a low temperature to control the reaction. |
Data Presentation
Illustrative Comparison of DMF Removal Methods
The following table provides an illustrative comparison of the efficiency of common DMF removal techniques. The values are representative and can vary based on the specific substrate, scale, and experimental conditions.
| Removal Method | Procedure | Illustrative Residual DMF (%) | Advantages | Disadvantages |
| Aqueous Wash (Water) | 3 x washes with equal volume of water | 5-10% | Simple, widely applicable. | Can be inefficient for large amounts of DMF, may lead to product loss if the product has some water solubility. |
| Aqueous Wash (Brine) | 3 x washes with equal volume of saturated NaCl solution | 2-5% | More effective than water alone in "salting out" the organic layer. | Can increase the salt content in the aqueous waste. |
| Aqueous Wash (5% LiCl) | 2 x washes with equal volume of 5% aqueous LiCl solution | <2% | Highly effective due to the coordination of Li⁺ with DMF.[10][13] | LiCl is a reagent that needs to be purchased and disposed of. |
| Azeotropic Distillation (Toluene) | Addition of toluene and rotary evaporation | <1% | Very effective for removing trace amounts of DMF. | Requires a rotary evaporator and suitable vacuum; the product must be stable to the distillation conditions. |
| High Vacuum Distillation | Distillation under high vacuum (<1 mmHg) | <1% | Effective for complete removal. | Requires high vacuum equipment and the product must be non-volatile and thermally stable. |
Experimental Protocols
Protocol 1: Standard Quenching and Aqueous Workup for a Vilsmeier-Haack Reaction
-
Quenching: Slowly and carefully pour the reaction mixture into a beaker containing crushed ice with vigorous stirring.
-
Neutralization: Once the ice has melted, slowly add a saturated aqueous solution of sodium bicarbonate or 1M sodium hydroxide until the pH of the aqueous solution is neutral to slightly basic (pH 7-8).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., ethyl acetate, diethyl ether). Perform at least three extractions.
-
Washing: Combine the organic layers and wash successively with:
-
Water (2 x volume of the organic layer)
-
5% aqueous LiCl solution (1 x volume of the organic layer)
-
Saturated aqueous NaCl (brine) (1 x volume of the organic layer)
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Safe Reverse Quenching Protocol for POCl₃
This protocol is recommended for larger-scale reactions to control the exotherm from POCl₃ hydrolysis.[9]
-
Preparation of Quenching Solution: Prepare a solution of aqueous sodium acetate (e.g., 2-3 equivalents relative to POCl₃) in water in a separate flask equipped with a stirrer and a thermometer. Cool the solution in an ice bath.
-
Reverse Quench: Slowly add the Vilsmeier-Haack reaction mixture dropwise to the stirred, cold sodium acetate solution, ensuring the internal temperature does not rise significantly.
-
Workup: After the addition is complete, allow the mixture to stir for an additional 30 minutes. Proceed with the extraction and washing steps as described in Protocol 1.
Visualizations
Vilsmeier-Haack Reaction and Workup Workflow```dot
Caption: Decision tree for troubleshooting the removal of residual DMF.
References
- 1. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 2. name-reaction.com [name-reaction.com]
- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 5. jk-sci.com [jk-sci.com]
- 6. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 7. Extremely simple method of DMF removal by rotary evaporation [haofeichem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. reddit.com [reddit.com]
- 14. researchgate.net [researchgate.net]
- 15. reddit.com [reddit.com]
Technical Support Center: Troubleshooting Pyrazolo[3,4-d]pyrimidine Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of pyrazolo[3,4-d]pyrimidines. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during synthesis, helping you optimize your reaction yields and purity.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low Yield in the Final Cyclization Step
Question: We are experiencing low yields in the final cyclization step to form the pyrazolo[3,4-d]pyrimidine core. What are the common causes and potential solutions?
Answer: Low yields in the cyclization step are a frequent challenge. Several factors can contribute to this issue. A systematic approach to troubleshooting is recommended.
Troubleshooting Workflow for Low Cyclization Yield
Microwave-assisted synthesis to improve yield and reduce reaction time
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing microwave-assisted synthesis to improve yields and reduce reaction times.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during microwave-assisted synthesis experiments.
Q1: My reaction is not going to completion, or the yield is very low.
A1: An incomplete reaction or low yield can be due to several factors. Consider the following troubleshooting steps:
-
Increase Reaction Time: If you see some product formation, incrementally increase the reaction time. For instance, if the initial run was for 10 minutes, try extending it in 5-10 minute intervals.
-
Increase Reaction Temperature: Higher temperatures often lead to faster reaction rates. A general rule of thumb is that the reaction rate can double for every 10°C increase in temperature. However, ensure you do not surpass the pressure and temperature limits of your reaction vessel.
-
Increase Microwave Power: If the target temperature is not being reached, a gradual increase in microwave power may be necessary.
-
Check Solvent Choice: The solvent plays a crucial role in microwave absorption. Polar solvents like DMF, ethanol, and acetonitrile are generally good microwave absorbers. If you are using a non-polar solvent, it may not be heating the reaction mixture effectively.
-
Add a Microwave Absorber: For reactions in non-polar solvents, adding a small amount of a strong microwave absorber, such as graphite or an ionic liquid, can facilitate heating.
-
Re-evaluate Reagent Stoichiometry: Consider increasing the equivalents of one of the starting materials or the catalyst.
Q2: My starting materials or products are decomposing.
A2: Decomposition is typically caused by excessive heat. To address this, you can:
-
Lower the Reaction Temperature: Reduce the set temperature to a point where the reaction proceeds at a reasonable rate without causing degradation of your compounds.
-
Reduce the Reaction Time: Shorter exposure to high temperatures can prevent the decomposition of sensitive molecules.
-
Use Pulsed Heating: If your microwave reactor has a pulsed heating mode, utilize it to maintain the desired temperature without continuous irradiation, which can create localized hot spots.
-
Ensure Proper Stirring: Inefficient stirring can lead to uneven heating and localized overheating. Check that your stir bar is functioning correctly and is of an appropriate size for the reaction vessel.
Q3: The pressure inside the reaction vessel is too high.
A3: High pressure can be a significant safety concern. Here’s how to manage it:
-
Reduce the Reaction Temperature: Lowering the temperature will decrease the vapor pressure of the solvent.
-
Decrease the Amount of Solvent: Overfilling the reaction vessel can lead to excessive pressure buildup. Ensure you are following the manufacturer's guidelines for vessel filling volumes.
-
Choose a Different Solvent: Solvents with higher boiling points will generate less pressure at a given temperature.
-
Check for Gas-Evolving Reactions: Be cautious with reactions that produce gaseous byproducts, as this can rapidly increase pressure in a sealed vessel.
Q4: I am seeing inconsistent results between runs.
A4: Inconsistent results can stem from several sources:
-
Ensure Homogeneity: For heterogeneous mixtures, ensure the solid is fully suspended in the liquid and that stirring is adequate to prevent settling.
-
Accurate Temperature Monitoring: Use an internal fiber optic temperature probe for the most accurate temperature reading, as IR sensors can sometimes be misled by factors like vessel wall thickness or exothermic reactions.
-
Proper Vessel Sealing: Ensure that the reaction vessels are sealed correctly to prevent solvent evaporation, which would change the concentration of reactants.
-
Reproducible Sample Preparation: Precisely measure all reagents and solvents for each reaction.
Frequently Asked Questions (FAQs)
Q1: How do I convert a conventional heating protocol to a microwave-assisted method?
A1: To adapt a conventional method, start by using the same solvent and reagent concentrations. A good starting point for the temperature is 10-20°C above the conventional method's reflux temperature. Since microwave heating is much more efficient, the reaction time will be significantly shorter. A reaction that takes hours under conventional reflux may only require minutes in a microwave synthesizer.
Q2: What is the main advantage of using microwave synthesis?
A2: The primary advantages are significantly reduced reaction times, often from hours to minutes, and improved reaction yields with higher product purity due to reduced side product formation.[1]
Q3: Can I use any solvent in a microwave reactor?
A3: While a wide range of solvents can be used, polar solvents are more efficient at absorbing microwave energy and heating the reaction mixture. Non-polar solvents can be used, but they may require the addition of a microwave absorber to heat effectively.
Q4: Is microwave synthesis safe?
A4: Modern microwave reactors are equipped with numerous safety features, including pressure and temperature sensors that will automatically shut down the instrument if preset limits are exceeded. However, it is crucial to follow all safety guidelines, including using the correct reaction vessels and not overfilling them. Never attempt reactions that are known to be explosive or produce large amounts of gas in a sealed vessel.
Q5: What maintenance is required for a microwave reactor?
A5: Regular maintenance includes cleaning the microwave cavity and the reaction vessels. The cavity should be kept clean from any spills or residue. Digestion tanks and vessels should be thoroughly cleaned after each use to prevent cross-contamination and damage.
Data Presentation
The following tables summarize the improvement in reaction time and yield for various reactions when using microwave-assisted synthesis compared to conventional heating methods.
Table 1: Comparison of Suzuki Cross-Coupling Reaction
| Catalyst/Conditions | Method | Temperature (°C) | Time | Yield (%) |
| Pd EnCat™ 30 | Microwave | 120 | 20 min | >98 |
| Pd EnCat™ 30 | Conventional | 100 | 8 h | 97 |
Data sourced from Baxendale, et al. (2006).
Table 2: Comparison of Hantzsch Dihydropyridine Synthesis
| Aldehyde | Method | Temperature (°C) | Time | Yield (%) |
| Benzaldehyde | Microwave | 140 | 10 min | 89 |
| Benzaldehyde | Conventional | Reflux | 12 h | Lower Yields |
Data sourced from Öhberg and Westman (2001).[1]
Table 3: Comparison of Diels-Alder Reaction
| Dienophile/Diene | Method | Temperature (°C) | Time | Yield (%) |
| N-phenylmaleimide/1,3-cyclohexadiene | Microwave | 130 | 10 min | 84-90 |
| N-phenylmaleimide/1,3-cyclohexadiene | Conventional | Reflux (1.5 h) | 90 min | 77-83 |
Data sourced from Werner, et al. (2009).[2]
Table 4: Comparison of Peptide Synthesis (10-amino acid peptide)
| Parameter | Microwave-Assisted | Conventional |
| Time per amino acid addition | < 4 minutes | 2 hours |
| Total Synthesis Time | ~40 minutes | 20 hours |
| Crude Purity | 85% - 91% | Lower |
| Waste Generation | < 50 mL | 1 L |
Data sourced from "Microwave-Assisted Peptide Synthesis: A Faster Approach".[3]
Experimental Protocols
1. Microwave-Assisted Hantzsch Dihydropyridine Synthesis
-
Reagents: Benzaldehyde (2.5 mmol), ethyl acetoacetate (12.5 mmol), and 25% aqueous ammonium hydroxide (10.0 mmol).
-
Procedure:
-
Place all reagents in a glass reaction vial.
-
Seal the vial with a Teflon septum.
-
Place the vial in the microwave cavity.
-
Irradiate the stirred reaction mixture at 140°C for 10 minutes.
-
After the reaction, allow the vial to cool to a safe temperature before opening.
-
The product can then be isolated and purified using standard laboratory techniques.[1]
-
2. Microwave-Assisted Suzuki Cross-Coupling Reaction
-
Reagents: 4-Bromoanisole (1 equiv), phenylboronic acid (1.05 equiv), Pd EnCat™ 40 (5 mol%), K₂CO₃ (3 equiv).
-
Solvent: Toluene/water/ethanol (4:2:1).
-
Procedure:
-
Combine all reagents and the solvent in a microwave process vial.
-
Seal the vial and place it in the microwave reactor.
-
Heat the mixture to 120°C and hold for 10 minutes with stirring.
-
After cooling, the catalyst can be filtered off, and the product can be extracted and purified.
-
3. Microwave-Assisted Diels-Alder Reaction
-
Reagents: N-phenylmaleimide and 1,3-cyclohexadiene.
-
Solvent: Absolute ethanol.
-
Procedure:
-
Dissolve the reactants in absolute ethanol in a sealed vessel.
-
Heat the mixture to 130°C for 10 minutes in the microwave reactor.
-
After cooling, the product can be isolated by filtration or evaporation of the solvent.[2]
-
Visualizations
Caption: General experimental workflow for microwave-assisted synthesis.
Caption: Troubleshooting decision tree for common microwave synthesis issues.
Caption: Relationship between key parameters in microwave-assisted synthesis.
References
Validation & Comparative
Comparative analysis of Vilsmeier-Haack reagents for pyrazole formylation
For Researchers, Scientists, and Drug Development Professionals
The formylation of pyrazoles is a critical step in the synthesis of numerous biologically active compounds and functional materials. The Vilsmeier-Haack reaction stands out as a powerful and versatile method for introducing a formyl group onto the pyrazole ring, typically at the C4 position. This guide provides a comparative analysis of different Vilsmeier-Haack reagents used for this transformation, supported by experimental data and detailed protocols to aid in reagent selection and reaction optimization.
Performance Comparison of Vilsmeier-Haack Reagents
The classical Vilsmeier-Haack reagent, generated from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), is the most widely employed system for pyrazole formylation.[1][2][3][4] However, variations in the amide component and the activating agent can be considered for specific applications. The following table summarizes the performance of common Vilsmeier-Haack systems in the formylation of various pyrazole substrates.
| Vilsmeier-Haack System | Substrate | Reaction Conditions | Yield (%) | Reference |
| DMF / POCl₃ | 1,3-Disubstituted-5-chloro-1H-pyrazoles | 120 °C, 2 h | Good | [1] |
| DMF / POCl₃ | Hydrazones | 0 °C to 70 °C, 5-7 h | Excellent | [1] |
| DMF / POCl₃ | Substituted Hydrazones | Room temperature, 8 h | Good to Excellent | [1] |
| DMF / POCl₃ | N-alkyl-3,5-dimethyl-1H-pyrazoles | Not specified | - | [5] |
| DMF / POCl₃ | 1-Phenylpyrazole | 100 °C | - | [6] |
| DMF / POCl₃ | 1-Methyl-3-propyl-5-chloro-1H-pyrazole | 120 °C, 2 h | 55% | [7][8] |
| Phthaloyl dichloride / DMF | Pyrazole | 60 °C, 2 h (conventional) | - | [1] |
| Phthaloyl dichloride / DMF | Pyrazole | 60 °C, 10 min (microwave) | - | [1] |
| Acetamide / POCl₃ | Steroidal thiosemicarbazones | Cold conditions | 60-65% (yields pyrazole with methyl group) | [9] |
Note: The efficiency of the Vilsmeier-Haack reaction is highly dependent on the electronic nature of the pyrazole substrate. Electron-rich pyrazoles are more reactive towards electrophilic substitution.[6][10] For N-unsubstituted pyrazoles, formylation at the 4-position can be challenging under standard conditions.[5][6]
Experimental Protocols
General Protocol for Pyrazole Formylation using DMF/POCl₃
This protocol is a representative procedure and may require optimization for specific substrates.
1. Reagent Preparation (Vilsmeier Reagent Formation):
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), place anhydrous N,N-dimethylformamide (DMF, 3-5 equivalents).
-
Cool the flask to 0 °C using an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃, 1.5-2 equivalents) dropwise to the DMF with constant stirring. The Vilsmeier reagent, a chloromethyleneiminium salt, forms as a crystalline solid or a viscous liquid.[2][4]
-
Allow the mixture to stir at 0 °C for 30-60 minutes.
2. Formylation Reaction:
-
Dissolve the pyrazole substrate (1 equivalent) in a minimal amount of anhydrous DMF or a suitable inert solvent (e.g., dichloromethane, 1,2-dichloroethane).
-
Add the solution of the pyrazole substrate dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
After the addition is complete, the reaction mixture is typically stirred at room temperature or heated to a specific temperature (e.g., 60-120 °C) for a period ranging from a few hours to overnight, depending on the reactivity of the substrate.[1][7][8]
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
3. Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is neutral or slightly basic. This step hydrolyzes the intermediate iminium salt to the aldehyde.
-
The product may precipitate out of the solution and can be collected by filtration.
-
Alternatively, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure 4-formylpyrazole.
Reaction Mechanisms and Workflow
The Vilsmeier-Haack reaction proceeds through the formation of a highly electrophilic chloromethyleneiminium salt (the Vilsmeier reagent), which then undergoes electrophilic aromatic substitution with the electron-rich pyrazole ring.
Caption: General mechanism of pyrazole formylation via the Vilsmeier-Haack reaction.
A typical experimental workflow for the Vilsmeier-Haack formylation of pyrazoles is outlined below, from reagent preparation to product purification.
Caption: A typical experimental workflow for pyrazole formylation.
Concluding Remarks
The choice of the Vilsmeier-Haack reagent and reaction conditions is crucial for the successful formylation of pyrazoles. While the DMF/POCl₃ system is the most common and versatile, exploring alternative reagents like those derived from other amides or activating agents may be beneficial for specific substrates or for achieving different functionalizations. Careful optimization of stoichiometry, temperature, and reaction time is essential to maximize yields and minimize side product formation. This guide provides a foundational understanding and practical protocols to assist researchers in navigating the Vilsmeier-Haack formylation of pyrazoles.
References
- 1. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. growingscience.com [growingscience.com]
- 3. ijpcbs.com [ijpcbs.com]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. arkat-usa.org [arkat-usa.org]
- 9. BiblioMed.org - Fulltext article Viewer [mail.bibliomed.org]
- 10. Vilsmeier-Haack Reaction [organic-chemistry.org]
Cytotoxicity of 1,5-Dimethyl-1H-pyrazole-4-carbaldehyde Derivatives: A Comparative Guide
The quest for novel anticancer agents has led researchers to explore a diverse range of synthetic compounds. Among these, pyrazole derivatives have emerged as a promising class of molecules due to their significant biological activities. This guide provides a comparative analysis of the cytotoxicity of various derivatives of 1,5-Dimethyl-1H-pyrazole-4-carbaldehyde, offering a valuable resource for researchers, scientists, and professionals in drug development. The cytotoxic effects of these compounds have been evaluated against several human cancer cell lines, with many exhibiting potent anticancer properties.
Comparative Cytotoxicity Data
The following table summarizes the in vitro cytotoxic activity of various pyrazole derivatives against different cancer cell lines. The data, presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro), has been compiled from multiple studies to facilitate a clear comparison of the compounds' efficacy.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference Drug | IC50 (µM) of Ref. Drug |
| Thiazolyl pyrazole carbaldehyde hybrid (181) | HeLa | 9.05 ± 0.04 | - | - |
| MCF-7 | 7.12 ± 0.04 | - | - | |
| A549 | 6.34 ± 0.06 | - | - | |
| Polysubstituted pyrazole derivative (59) | HepG2 | 2 | Cisplatin | 5.5 |
| Pyrazole carbaldehyde derivative (43) | MCF-7 | 0.25 | Doxorubicin | 0.95 |
| Pyrazole-based hybrid heteroaromatic (31) | A549 | 42.79 | - | - |
| Pyrazole-based hybrid heteroaromatic (32) | A549 | 55.73 | - | - |
| Indole-pyrazole derivative (33) | HCT116, MCF7, HepG2, A549 | < 23.7 | Doxorubicin | 24.7–64.8 |
| Indole-pyrazole derivative (34) | HCT116, MCF7, HepG2, A549 | < 23.7 | Doxorubicin | 24.7–64.8 |
| Ferrocene-pyrazole hybrid (47c) | HCT-116 | 3.12 | - | - |
| PC-3 | 124.40 | - | - | |
| HL60 | 6.81 | - | - | |
| SNB19 | 60.44 | - | - | |
| Pyrazolo[1,5-a]pyrimidine (50h) | 786-0 (Renal) | 9.9 ± 1.33 µg/mL | Doxorubicin | - |
| MCF-7 | 31.87 ± 8.22 µg/mL | Doxorubicin | - | |
| 3,5-diphenyl-1H-pyrazole (L2) | CFPAC-1 | 61.7 ± 4.9 | - | - |
| 3-(trifluoromethyl)-5-phenyl-1H-pyrazole (L3) | MCF-7 | 81.48 ± 0.89 | - | - |
Experimental Protocols
The evaluation of the cytotoxic activity of the this compound derivatives was predominantly conducted using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard method for assessing cell metabolic activity and, by extension, cell viability.
MTT Assay Protocol
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 × 10³ cells/well) and allowed to adhere and grow for 24 hours in a suitable culture medium supplemented with fetal bovine serum and antibiotics.
-
Compound Treatment: The cells are then treated with various concentrations of the pyrazole derivatives, typically dissolved in a solvent like DMSO. A negative control (vehicle-treated cells) and a positive control (a known anticancer drug like doxorubicin or cisplatin) are included.
-
Incubation: The plates are incubated for a specified period, usually 48 or 72 hours, at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing MTT solution (e.g., 0.5 mg/mL). The plates are then incubated for another 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: The medium containing MTT is removed, and a solubilizing agent, such as DMSO or acidic isopropanol, is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically between 540 and 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.
Visualizing Experimental and Logical Frameworks
To better understand the processes involved in this research, the following diagrams illustrate the experimental workflow and a potential signaling pathway targeted by these compounds.
Some pyrazole derivatives have been suggested to exert their anticancer effects by inhibiting key enzymes in cellular signaling pathways, such as Cyclin-Dependent Kinase 2 (CDK2), which is crucial for cell cycle progression.
A Comparative Guide to the Synthesis of Pyrazole Aldehydes: Conventional vs. Microwave-Assisted Methods
For researchers, scientists, and drug development professionals, the efficient synthesis of pyrazole aldehydes is a critical step in the development of new therapeutic agents. This guide provides a detailed comparison of conventional and microwave-assisted synthesis methods, supported by experimental data, to inform the selection of the most appropriate technique.
The pyrazole scaffold is a privileged structure in medicinal chemistry, and its aldehyde derivatives are key intermediates for the synthesis of a wide range of biologically active compounds.[1] Traditional synthesis of pyrazole aldehydes often involves lengthy reaction times and harsh conditions. In contrast, microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool, offering significant reductions in reaction time and often leading to improved yields and purer products.[2][3] This guide will delve into a comparative analysis of these two approaches, focusing on the widely used Vilsmeier-Haack reaction for the synthesis of pyrazole-4-carbaldehydes.
Data Presentation: A Head-to-Head Comparison
The following tables summarize quantitative data from various studies, highlighting the efficiencies gained by employing microwave-assisted techniques over conventional heating methods for the synthesis of pyrazole aldehydes and related pyrazole derivatives.
Table 1: Synthesis of Phenyl-1H-pyrazoles
| Product | Method | Temperature (°C) | Time | Yield (%) |
| Phenyl-1H-pyrazoles | Microwave-Assisted | 60 | 5 min | 91-98 |
| Phenyl-1H-pyrazoles | Conventional Heating | 75 | 2 hours | 72-90 |
Table 2: Synthesis of 1-phenyl-3-(p-substituted phenyl)-1H-pyrazole-4-carbaldehydes via Vilsmeier-Haack Reaction
| R-group | Conventional Method (Time, Yield %) | Microwave-Assisted Method (Time, Yield %) |
| H | 4.5 h, 75% | 45 sec, 92% |
| CH3 | 5.0 h, 72% | 60 sec, 90% |
| OCH3 | 5.5 h, 70% | 75 sec, 88% |
| Cl | 4.0 h, 78% | 45 sec, 95% |
| Br | 4.0 h, 77% | 45 sec, 94% |
| NO2 | 6.0 h, 65% | 120 sec, 85% |
Source:
Table 3: Synthesis of Pyrazole-Oxadiazole Hybrids
| Product | Method | Time | Yield (%) |
| Pyrazole-Oxadiazole Hybrids | Microwave-Assisted | 9-10 min | 79-92 |
| Pyrazole-Oxadiazole Hybrids | Conventional Heating | 7-9 hours | Not specified |
Experimental Protocols
Detailed methodologies for both conventional and microwave-assisted synthesis of pyrazole-4-carbaldehydes via the Vilsmeier-Haack reaction are provided below. These protocols are based on established literature procedures.
Conventional Synthesis of 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde
This protocol is adapted from a procedure for the Vilsmeier-Haack cyclization of a hydrazone.[6]
Step 1: Preparation of the Vilsmeier-Haack Reagent In a flask, 10 ml of dimethylformamide (DMF) is cooled to 0°C. To this, 1.1 ml (0.012 mole) of phosphorus oxychloride (POCl₃) is added dropwise while maintaining the temperature at 0°C. The mixture is stirred for 30 minutes to form the Vilsmeier-Haack reagent.[7]
Step 2: Cyclization Reaction To the prepared Vilsmeier-Haack reagent, N'-(1-phenylethylidene)benzohydrazide (0.004 mol) is added in small portions. The reaction mixture is then stirred at 60–65°C for 4 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).[6]
Step 3: Work-up and Purification After completion, the reaction mixture is carefully poured into crushed ice with constant stirring. The solution is then neutralized with solid sodium bicarbonate. The resulting precipitate is collected by filtration, dried, and purified by recrystallization from methanol to yield the final product.[6]
Microwave-Assisted Synthesis of 1,3,4-Trisubstituted Pyrazoles
This protocol describes a rapid microwave-assisted Vilsmeier-Haack reaction of a hydrazone.
Step 1: Preparation of the Vilsmeier-Haack Reagent The Vilsmeier-Haack reagent is prepared by the dropwise addition of 1.2 mL of POCl₃ to 10 mL of ice-cooled DMF.
Step 2: Microwave-Assisted Cyclization The corresponding hydrazone (0.004 mole) is added to the prepared Vilsmeier-Haack reagent in an open Erlenmeyer flask. The flask is then placed in a microwave oven and irradiated for 45-120 seconds. The reaction progress can be monitored by TLC after short irradiation intervals.
Step 3: Work-up and Purification After the reaction is complete, the mixture is poured into ice-cold water and neutralized with sodium bicarbonate. The precipitate that forms is filtered off and recrystallized from a suitable solvent such as a DMF/ethanol mixture to afford the pure pyrazole-4-carbaldehyde.
Mandatory Visualization
The following diagrams illustrate the general workflows for the conventional and microwave-assisted synthesis of pyrazole aldehydes.
Caption: General workflow for conventional vs. microwave-assisted synthesis.
The Vilsmeier-Haack reaction is a common method for the formylation of pyrazoles. The logical relationship of this reaction is depicted below.
Caption: Logical flow of the Vilsmeier-Haack reaction for pyrazole aldehyde synthesis.
References
- 1. Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles and Phenyl-1H-pyrazoles-4-carboxylic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MICROWAVE-ASSISTED SYNTHESIS OF SOME PYRAZOLE DERIVATIVES VIA VILSMEIER-HAACK FORMYLATION AND THEIR BIOLOGICAL ACTIVITY | Semantic Scholar [semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Conventional and Microwave-Assisted Synthesis, Antitubercular Activity, and Molecular Docking Studies of Pyrazole and Oxadiazole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. degres.eu [degres.eu]
Spectroscopic comparison of 1,5- and 1,3-dimethyl-1H-pyrazole-4-carbaldehyde
For Immediate Release
A detailed spectroscopic comparison of two isomeric dimethyl-1H-pyrazole-4-carbaldehydes provides critical data for researchers in drug discovery and organic synthesis. This guide offers a side-by-side analysis of their ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data, supported by detailed experimental protocols.
The subtle shift of a methyl group from the 1,3- to the 1,5-position in the pyrazole ring of dimethyl-1H-pyrazole-4-carbaldehyde results in distinct spectroscopic signatures. Understanding these differences is crucial for the unambiguous identification and characterization of these versatile building blocks in pharmaceutical and materials science research. This guide presents a comprehensive comparison of the spectroscopic properties of 1,5-dimethyl-1H-pyrazole-4-carbaldehyde and 1,3-dimethyl-1H-pyrazole-4-carbaldehyde.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for the two isomers, highlighting the differences in their chemical shifts, vibrational frequencies, and fragmentation patterns.
¹H NMR Spectroscopy Data
Table 1: Comparative ¹H NMR Data (ppm)
| Proton Assignment | This compound | 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde |
| Aldehyde-H (CHO) | ~9.8-10.0 | 9.9-10.1 |
| Pyrazole-H (C3-H) | ~7.5-8.0 | - |
| Pyrazole-H (C5-H) | - | 7.5-8.6 |
| N-CH₃ | ~3.8 | 3.8-4.0 |
| C-CH₃ | ~2.5 | 2.4-2.5 |
Note: Data for the 1,5-isomer is based on general expectations for similar structures, while data for the 1,3-isomer is from published ranges.
¹³C NMR Spectroscopy Data
Table 2: Comparative ¹³C NMR Data (ppm) in DMSO-d₆
| Carbon Assignment | This compound | 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde |
| C=O (Aldehyde) | 186.3 | 185-190 |
| C3 | 151.0 | 110-160 |
| C4 | 122.9 | 110-160 |
| C5 | 139.5 | 110-160 |
| N-CH₃ | 35.0 (approx.) | 10-40 |
| C-CH₃ | 13.8 | 10-40 |
Note: Specific peak data for the 1,5-isomer is available, while the data for the 1,3-isomer is presented as a range.[1]
Infrared (IR) Spectroscopy Data
Table 3: Comparative IR Spectroscopy Data (cm⁻¹)
| Vibrational Mode | This compound | 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde |
| C=O Stretch (Aldehyde) | ~1700 | 1720-1740 |
| C-H Stretch (Aliphatic) | ~2850-3000 | 2850-3000 |
| C=N/C=C Stretch (Aromatic Ring) | ~1475-1600 | 1475-1600 |
Note: The data represents typical ranges for the indicated functional groups.
Mass Spectrometry Data
Table 4: Comparative Mass Spectrometry Data
| Parameter | This compound | 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde |
| Molecular Formula | C₆H₈N₂O | C₆H₈N₂O |
| Molecular Weight | 124.14 g/mol | 124.14 g/mol |
| Molecular Ion (M⁺) | m/z 124 | m/z 124 |
| Key Fragments | M-29 (loss of CHO) | M-29 (loss of CHO), M-15 (loss of CH₃) |
Experimental Protocols
The following are generalized experimental protocols for the acquisition of the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum using a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum on the same instrument. A proton-decoupled pulse sequence is typically used. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary to achieve an adequate signal-to-noise ratio.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. A background spectrum of the clean, empty ATR crystal should be recorded prior to the sample measurement and automatically subtracted.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) system.
-
Ionization: Utilize Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS to generate molecular ions and fragment ions.
-
Mass Analysis: Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight (e.g., m/z 50-300) to detect the molecular ion and its characteristic fragments.
Synthesis Workflow: Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich heterocyclic compounds, including N-methylpyrazoles, to produce the corresponding aldehydes. The reaction involves the formation of a Vilsmeier reagent, typically from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), which then acts as the formylating agent.
References
In Vitro Anticancer Efficacy of 1,5-Dimethyl-1H-pyrazole-4-carbaldehyde Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro anticancer activity of derivatives based on the 1,5-Dimethyl-1H-pyrazole-4-carbaldehyde scaffold. The information presented herein is curated from recent scientific literature to aid in the evaluation of their therapeutic potential and to guide future drug discovery efforts. This document summarizes key experimental data, details common experimental methodologies, and visualizes relevant biological pathways.
Comparative Analysis of Anticancer Activity
The anticancer potential of various pyrazole derivatives has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key parameter in this assessment. The following tables summarize the IC50 values for several series of pyrazole derivatives, including those structurally related to this compound.
Table 1: Cytotoxic Activity of Pyrazole-Based Thiazolyl Hydrazone Derivatives
This series was synthesized from 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde, a close structural analog of the target scaffold.
| Compound ID | R-group (Substitution on phenyl ring) | A549 (Lung Carcinoma) IC50 (µM) | NIH3T3 (Normal Fibroblasts) IC50 (µM) |
| 2a | H | >100 | >100 |
| 2b | 4-CH3 | 52.3 | >100 |
| 2c | 4-F | 41.5 | >100 |
| 2d | 4-Cl | 38.8 | 89.7 |
| 2e | 4-Br | 35.2 | 78.4 |
| 2f | 4-NO2 | 68.9 | >100 |
| 2g | 2-Cl | 45.6 | 92.1 |
| 2h | 2,4-diCl | 33.7 | 71.5 |
| 2i | 4-CF3 | 31.6 | 65.3 |
| Cisplatin | - | 10.0 | - |
Table 2: Cytotoxic Activity of Pyrazole-Based Schiff Base Derivatives
These derivatives were synthesized from 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carbaldehyde.
| Compound ID | A549 (Lung Carcinoma) IC50 (µM) | Caco-2 (Colon Carcinoma) IC50 (µM) |
| 5d | 48.61 ± 0.14 | >50 |
| 5e | 47.74 ± 0.20 | 40.99 ± 0.20 |
| 7a | 49.40 ± 0.18 | 42.42 ± 0.18 |
| Doxorubicin | - | 54.94 ± 0.16 |
Experimental Protocols
Standardized protocols are crucial for the reproducibility and comparison of in vitro anticancer activity data. Below are detailed methodologies for key assays commonly employed in the evaluation of these pyrazole derivatives.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment and Harvesting: Treat cells with the test compounds for a specified period. Harvest the cells by trypsinization and wash with cold PBS.
-
Cell Staining: Resuspend the cells in 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X binding buffer to each sample and analyze immediately by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis: Propidium Iodide (PI) Staining
This method determines the distribution of cells in different phases of the cell cycle based on their DNA content.
-
Cell Treatment and Fixation: After treatment with the test compounds, harvest the cells and fix them in cold 70% ethanol overnight at -20°C.
-
Cell Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL).
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry. The fluorescence intensity of PI is proportional to the amount of DNA. This allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizing Experimental and Biological Pathways
To better understand the experimental process and the potential mechanisms of action of these pyrazole derivatives, the following diagrams are provided.
Caption: General workflow for in vitro anticancer screening.
Many anticancer agents exert their effects by modulating key signaling pathways that control cell growth, proliferation, and survival. Pyrazole derivatives have been reported to interfere with several of these pathways, including the PI3K/Akt and MAPK pathways.
Caption: The PI3K/Akt signaling pathway and potential inhibition.
Comparative Analysis of 1,5-Dimethyl-1H-pyrazole-4-carbaldehyde Analogs: A Guide to Structure-Activity Relationships
A detailed examination of the biological activities of Schiff base derivatives of a 1,5-dimethyl-1H-pyrazole-4-carbaldehyde analog reveals key structural insights for the development of novel therapeutic agents. This guide provides a comparative analysis of their cytotoxic, anti-diabetic, and anti-inflammatory properties, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
While direct, comprehensive structure-activity relationship (SAR) studies on a wide array of this compound analogs are not extensively documented in single publications, a detailed analysis of closely related derivatives offers valuable insights. This guide focuses on the Schiff base derivatives of 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carbaldehyde, which serve as a pertinent case study. The core structure of these compounds is analogous to the target molecule, with the primary difference being the presence of a 3-oxo and a 2-phenyl substituent on the pyrazole ring. The derivatization at the 4-carbaldehyde position allows for a systematic investigation of how different functionalities impact biological activity.
Data Presentation: Biological Activity of Pyrazole-Based Schiff Bases
The following tables summarize the in vitro biological activities of a series of pyrazole-based Schiff base analogs (compounds 7a-f ). These compounds were synthesized from 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carbaldehyde and various 5-aminopyrazoles. The data presented includes cytotoxic activity against human cancer cell lines, as well as anti-diabetic and anti-inflammatory activities.
Table 1: Cytotoxic Activity (IC50 µM) of Pyrazole-Based Schiff Bases [1]
| Compound | R | A549 (Lung Cancer) IC50 (µM) | Caco-2 (Colon Cancer) IC50 (µM) |
| 7a | N-phenyl-3-(phenylamino) | 48.61 ± 0.14 | 42.42 ± 0.18 |
| 7b | N-(p-tolyl)-3-(phenylamino) | > 50 | > 50 |
| 7c | N-(4-chlorophenyl)-3-(phenylamino) | > 50 | > 50 |
| 7d | N-phenyl-3-(p-tolylamino) | 47.74 ± 0.20 | > 50 |
| 7e | N-(p-tolyl)-3-(p-tolylamino) | 49.40 ± 0.18 | 40.99 ± 0.20 |
| 7f | N-(4-chlorophenyl)-3-(p-tolylamino) | > 50 | > 50 |
| Doxorubicin | (Reference Drug) | Not Reported | 54.94 ± 0.16 |
Table 2: Anti-diabetic and Anti-inflammatory Activity of Pyrazole-Based Schiff Bases (% Inhibition) [1]
| Compound | R | α-amylase Inhibition (%) | α-glucosidase Inhibition (%) | Protein Denaturation Inhibition (%) | Proteinase Inhibition (%) |
| 7a | N-phenyl-3-(phenylamino) | 31.30 ± 0.05 | 26.91 ± 0.05 | 26.87 ± 0.03 | 23.37 ± 0.03 |
| 7b | N-(p-tolyl)-3-(phenylamino) | 26.21 ± 0.05 | 21.43 ± 0.05 | 21.57 ± 0.03 | 18.07 ± 0.03 |
| 7c | N-(4-chlorophenyl)-3-(phenylamino) | 21.15 ± 0.05 | 16.37 ± 0.05 | 16.32 ± 0.03 | 12.82 ± 0.03 |
| 7d | N-phenyl-3-(p-tolylamino) | 26.71 ± 0.05 | 21.93 ± 0.05 | 22.07 ± 0.03 | 18.57 ± 0.03 |
| 7e | N-(p-tolyl)-3-(p-tolylamino) | 26.65 ± 0.05 | 21.87 ± 0.05 | 21.92 ± 0.03 | 18.42 ± 0.03 |
| 7f | N-(4-chlorophenyl)-3-(p-tolylamino) | 32.31 ± 0.05 | 27.79 ± 0.05 | 27.75 ± 0.03 | 24.13 ± 0.03 |
| Acarbose | (Reference for Anti-diabetic) | 76.58 ± 0.01 | 53.94 ± 0.01 | - | - |
| Diclofenac Sodium | (Reference for Anti-inflammatory) | - | - | 49.08 ± 0.01 | 46.11 ± 0.02 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below for reproducibility and comparative analysis.
Synthesis of Pyrazole-Based Schiff Bases (General Procedure) The Schiff bases were synthesized by reacting 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carbaldehyde with various 5-aminopyrazole derivatives. The reaction is typically carried out in an appropriate solvent, such as ethanol, often with a catalytic amount of acid (e.g., acetic acid), and heated under reflux. The resulting Schiff base product is then isolated and purified.
In Vitro Cytotoxicity Assay (MTT Assay) [1]
-
Human cancer cell lines (A549 and Caco-2) were seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours.
-
The cells were then treated with various concentrations of the synthesized compounds and incubated for another 48 hours.
-
After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for an additional 4 hours.
-
The medium was then discarded, and 100 µL of dimethyl sulfoxide (DMSO) was added to dissolve the formazan crystals.
-
The absorbance was measured at 570 nm using a microplate reader.
-
The percentage of cell viability was calculated, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) was determined.
In Vitro Anti-diabetic Activity (α-amylase and α-glucosidase Inhibition Assays) [1]
-
α-amylase Inhibition Assay: The assay was performed by pre-incubating the test compounds with α-amylase solution, followed by the addition of a starch solution. The reaction was stopped, and the amount of reducing sugar produced was measured. Acarbose was used as a positive control.
-
α-glucosidase Inhibition Assay: The test compounds were pre-incubated with α-glucosidase, and the reaction was initiated by the addition of p-nitrophenyl-α-D-glucopyranoside (pNPG). The absorbance of the released p-nitrophenol was measured to determine the enzyme inhibition. Acarbose served as the reference drug.
In Vitro Anti-inflammatory Activity (Protein Denaturation and Proteinase Inhibition Assays) [1]
-
Inhibition of Protein Denaturation: The reaction mixture consisted of the test compounds and bovine serum albumin. The mixture was heated to induce denaturation and then cooled. The turbidity was measured to determine the extent of protein denaturation inhibition. Diclofenac sodium was used as the standard.
-
Proteinase Inhibitory Activity: The reaction mixture contained trypsin, the test compounds, and a buffer. After incubation, casein was added as a substrate. The reaction was terminated, and the undigested casein was measured. The percentage of proteinase inhibition was calculated, with diclofenac sodium as the reference.
Mandatory Visualization
The following diagrams illustrate the general synthesis workflow and a simplified representation of the structure-activity relationship observed in the cytotoxic activity of the studied analogs.
Caption: General workflow for the synthesis and biological evaluation of pyrazole-based Schiff bases.
Caption: Simplified SAR for cytotoxic activity of the pyrazole-based Schiff bases.
References
Comparative Antimicrobial Activity of Pyrazole-4-Carbaldehyde Derivatives
A Guide for Researchers and Drug Development Professionals
The emergence of multidrug-resistant microbial strains presents a significant global health challenge, necessitating the urgent development of novel antimicrobial agents. Pyrazole-4-carbaldehyde derivatives have garnered considerable attention within the scientific community as a promising class of heterocyclic compounds exhibiting a broad spectrum of biological activities, including potent antimicrobial effects. This guide provides a comparative analysis of the antimicrobial efficacy of various pyrazole-4-carbaldehyde derivatives, supported by experimental data, to aid researchers and professionals in the field of drug discovery and development.
Performance Comparison of Pyrazole-4-Carbaldehyde Derivatives
The antimicrobial potential of pyrazole-4-carbaldehyde derivatives is typically evaluated through in vitro assays that measure the minimum inhibitory concentration (MIC) and the zone of inhibition against a panel of pathogenic bacteria and fungi. The following tables summarize the quantitative data from various studies, offering a comparative overview of the activity of different substituted pyrazole-4-carbaldehyde compounds.
Antibacterial Activity
Table 1: Minimum Inhibitory Concentration (MIC) of Pyrazole-4-Carbaldehyde Derivatives against Bacterial Strains
| Compound/Derivative | Gram-Positive Bacteria | Gram-Negative Bacteria | Reference |
| Staphylococcus aureus (µg/mL) | Bacillus subtilis (µg/mL) | Escherichia coli (µg/mL) | |
| Series 1: 3-(2,4-dichlorophenyl)-1-(2-(substituted phenoxy)acetyl)-1H-pyrazole-4-carbaldehyde | |||
| 4c (bromo-substituted) | Moderate Activity | Significant Activity | Moderate Activity |
| 4f (2,4,6-trichloro-substituted) | Significant Activity | Significant Activity | Significant Activity |
| Series 2: Pyrano[2,3-c]pyrazole derivatives | |||
| 5b | 125 | - | 62.5 |
| 5c | 62.5 | - | 125 |
| Series 3: Hydrazone derivatives of pyrazole-1-carbothiohydrazide | |||
| 21a | 62.5 | 62.5 | 125 |
| Ciprofloxacin (Standard) | 3.12-6.25 | - | 3.12 |
Table 2: Zone of Inhibition of Pyrazole-4-Carbaldehyde Derivatives against Bacterial Strains
| Compound/Derivative | Gram-Positive Bacteria | Gram-Negative Bacteria | Reference |
| Staphylococcus aureus (mm) | Bacillus subtilis (mm) | Escherichia coli (mm) | |
| Series 4: Pyrano[2,3-c]pyrazole derivatives | |||
| 12d | 15-27 | 15-27 | 15-27 |
| 12f | 16-31 | 16-31 | 16-31 |
| Ciprofloxacin (Standard) | 21-23 | 21-23 | 31-32 |
Antifungal Activity
Table 3: Minimum Inhibitory Concentration (MIC) of Pyrazole-4-Carbaldehyde Derivatives against Fungal Strains
| Compound/Derivative | Candida albicans (µg/mL) | Aspergillus niger (µg/mL) | Reference |
| Series 1: 3-(2,4-dichlorophenyl)-1-(2-(substituted phenoxy)acetyl)-1H-pyrazole-4-carbaldehyde | |||
| 4c (bromo-substituted) | Significant Activity | Significant Activity | |
| 4f (2,4,6-trichloro-substituted) | Significant Activity | Significant Activity | |
| Series 3: Hydrazone derivatives of pyrazole-1-carbothiohydrazide | |||
| 21a | 7.8 | 2.9 | [1] |
| Amphotericin B (Standard) | - | - | |
| Clotrimazole (Standard) | - | - |
Mechanism of Action: Targeting Bacterial DNA Gyrase
While the precise mechanisms of action for all pyrazole-4-carbaldehyde derivatives are not fully elucidated, a significant body of evidence suggests that many pyrazole-based compounds exert their antimicrobial effects by inhibiting essential bacterial enzymes.[2][3] One of the key targets identified is DNA gyrase, a type II topoisomerase crucial for bacterial DNA replication, transcription, and repair.[2][4] By binding to the active site of DNA gyrase, these compounds can disrupt its function, leading to the accumulation of DNA strand breaks and ultimately, bacterial cell death.[5][4] Computational docking studies have further supported this hypothesis, revealing favorable binding interactions between pyrazole derivatives and the active site residues of bacterial DNA gyrase.[5][3][4]
Caption: Inhibition of bacterial DNA gyrase by pyrazole-4-carbaldehyde derivatives.
Experimental Protocols
The synthesis and antimicrobial evaluation of pyrazole-4-carbaldehyde derivatives involve standardized chemical and microbiological procedures. The following sections provide a detailed overview of these methodologies.
Synthesis of Pyrazole-4-Carbaldehyde Derivatives
A common and effective method for the synthesis of pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction.[6] This reaction typically involves the formylation of a suitable hydrazone precursor.
General Procedure:
-
Hydrazone Formation: An appropriately substituted acetophenone is reacted with a substituted hydrazine (e.g., a phenoxyacetohydrazide) in a suitable solvent like ethanol, often with a catalytic amount of acid. The mixture is refluxed for several hours to yield the corresponding hydrazone.
-
Vilsmeier-Haack Reaction: The synthesized hydrazone is then treated with the Vilsmeier reagent, which is prepared in situ from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). The reaction mixture is stirred at room temperature for an extended period.
-
Work-up and Purification: The reaction mixture is poured onto crushed ice and neutralized with a base such as sodium bicarbonate. The resulting solid product, the pyrazole-4-carbaldehyde derivative, is collected by filtration, washed with water, and purified by recrystallization from an appropriate solvent (e.g., DMF or ethanol).
The structure of the synthesized compounds is confirmed using various spectroscopic techniques, including FT-IR, ¹H-NMR, and mass spectrometry.[6]
Caption: Experimental workflow for synthesis and antimicrobial evaluation.
Antimicrobial Screening
The in vitro antimicrobial activity of the synthesized pyrazole-4-carbaldehyde derivatives is determined against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungal strains.
1. Agar Well/Disk Diffusion Method:
This method is used for the initial screening of antimicrobial activity.
-
Preparation of Inoculum: Bacterial or fungal cultures are grown in a suitable broth medium to a specific turbidity, corresponding to a known cell density.
-
Plate Preparation: A sterile cotton swab is dipped into the inoculum and evenly streaked over the entire surface of an agar plate (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi).
-
Application of Compounds: Wells are punched into the agar, or sterile filter paper disks impregnated with the test compounds at a specific concentration (e.g., 40-100 µg/mL in DMSO) are placed on the agar surface.[6]
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 24-48 hours.
-
Measurement: The diameter of the zone of inhibition (the clear area around the well or disk where microbial growth is inhibited) is measured in millimeters.[6] Standard antibiotics (e.g., Ciprofloxacin, Amphotericin B) are used as positive controls.
2. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination:
This method is used to quantify the antimicrobial activity.
-
Serial Dilutions: The test compounds are serially diluted in a liquid growth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.
-
Incubation: The microtiter plates are incubated under the same conditions as the agar diffusion method.
-
Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[1][7]
Conclusion
Pyrazole-4-carbaldehyde derivatives represent a versatile and promising scaffold for the development of new antimicrobial agents. The data presented in this guide highlight the significant antibacterial and antifungal activities of various substituted analogs. The proposed mechanism of action, involving the inhibition of essential bacterial enzymes like DNA gyrase, provides a solid foundation for further optimization of these compounds. The detailed experimental protocols offer a practical framework for researchers to synthesize and evaluate novel pyrazole-4-carbaldehyde derivatives in the ongoing search for effective solutions to combat antimicrobial resistance.
References
- 1. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. longdom.org [longdom.org]
- 4. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. chemmethod.com [chemmethod.com]
- 7. Synthesis, Antibacterial and Antifungal Activity of Some New Pyrazoline and Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 1,5-Dimethyl-1H-pyrazole-4-carbaldehyde: A Cost-Benefit Analysis
For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. This guide provides a detailed cost-benefit analysis of two primary synthetic routes to 1,5-Dimethyl-1H-pyrazole-4-carbaldehyde, a valuable building block in medicinal chemistry.
This report outlines the Vilsmeier-Haack formylation of 1,5-dimethyl-1H-pyrazole and a two-step alternative involving the synthesis and subsequent oxidation of (1,5-dimethyl-1H-pyrazol-4-yl)methanol. The analysis focuses on key metrics including product yield, cost of materials, and safety and environmental considerations to provide a comprehensive comparison for informed decision-making in a laboratory and process development setting.
At a Glance: Comparison of Synthetic Routes
| Metric | Vilsmeier-Haack Reaction | Oxidation of Pyrazole Methanol |
| Starting Materials | 1,5-Dimethyl-1H-pyrazole, Phosphorus oxychloride (POCl₃), Dimethylformamide (DMF) | (1,5-dimethyl-1H-pyrazol-4-yl)methanol, Activated Manganese Dioxide (MnO₂) |
| Number of Steps | 1 | 2 (including synthesis of the alcohol) |
| Reported Yield | ~50-75% | Yield data not readily available |
| Estimated Cost per Gram of Product * | Moderate | High |
| Key Safety Hazards | POCl₃ is highly corrosive and reacts violently with water. DMF is a reproductive toxin. | MnO₂ is a strong oxidizing agent. |
| Environmental Impact | Use of chlorinated reagents and organic solvents. | Use of a heavy metal reagent and organic solvents. |
Note: Cost estimations are based on currently available retail prices of reagents and may vary depending on supplier, purity, and scale.
Logical Flow of Cost-Benefit Analysis
Figure 1. This diagram illustrates the decision-making process for selecting the optimal synthetic route based on a comparative analysis of yield, cost, and safety/environmental factors.
Synthetic Route 1: Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a widely used and efficient method for the formylation of electron-rich heterocyclic compounds like pyrazoles.[1] The reaction typically involves the use of a Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide, most commonly dimethylformamide (DMF).[2] The dimethyl substituents on the pyrazole ring direct the formylation to the 4-position.[3]
Experimental Protocol:
-
Vilsmeier Reagent Formation: To a cooled solution of anhydrous dimethylformamide (DMF), add phosphorus oxychloride (POCl₃) dropwise with stirring under an inert atmosphere. The molar ratio of DMF to POCl₃ is typically 1:1.
-
Formylation: To the pre-formed Vilsmeier reagent, add a solution of 1,5-dimethyl-1H-pyrazole in anhydrous DMF dropwise at a controlled temperature (often 0-10 °C).
-
Reaction: The reaction mixture is then typically heated to a temperature ranging from 60-120°C for several hours.[4] Reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, the reaction mixture is carefully poured onto crushed ice and neutralized with a base such as sodium bicarbonate or sodium hydroxide solution. The resulting precipitate is collected by filtration, washed with water, and dried.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography.
Synthetic Route 2: Oxidation of (1,5-dimethyl-1H-pyrazol-4-yl)methanol
An alternative route to this compound involves the oxidation of the corresponding primary alcohol, (1,5-dimethyl-1H-pyrazol-4-yl)methanol.[3] This method requires the synthesis of the alcohol precursor, typically through the reduction of a corresponding carboxylic acid or ester.
Experimental Protocol:
Step 1: Synthesis of (1,5-dimethyl-1H-pyrazol-4-yl)methanol
A general procedure for the synthesis of (1H-pyrazol-4-yl)methanol involves the reduction of ethyl 1H-pyrazole-4-carboxylate with a reducing agent like lithium aluminum hydride (LAH). A similar approach can be envisioned for the 1,5-dimethylated analogue, starting from the corresponding ester.
Step 2: Oxidation to this compound
A common and effective method for the oxidation of primary alcohols to aldehydes is the use of activated manganese dioxide (MnO₂).
-
Reaction Setup: A solution of (1,5-dimethyl-1H-pyrazol-4-yl)methanol in a suitable solvent (e.g., acetone, dichloromethane) is treated with an excess of activated manganese dioxide.
-
Reaction: The heterogeneous mixture is stirred vigorously at room temperature or with gentle heating (e.g., 60°C) for several hours.[3] The progress of the reaction should be monitored by TLC.
-
Work-up: Upon completion, the MnO₂ is removed by filtration through a pad of celite. The filtrate is concentrated under reduced pressure.
-
Purification: The crude aldehyde can be purified by column chromatography.
Cost-Benefit Analysis
Reagent and Material Costs
| Reagent | Route | Supplier Example & Price | Cost per Mole/Gram |
| 1,5-Dimethyl-1H-pyrazole | Vilsmeier-Haack | Ambeed: $16 / 5g | $3.20 / g |
| Phosphorus oxychloride (POCl₃) | Vilsmeier-Haack | Sigma-Aldrich: $155.80 / 10g | ~$238.85 / mol |
| Dimethylformamide (DMF), anhydrous | Vilsmeier-Haack | Sigma-Aldrich: $148 / 1L | ~$0.16 / mL |
| (1,5-dimethyl-1H-pyrazol-4-yl)methanol | Oxidation | Aladdin: ¥1909.9 / 1g | ~$262.00 / g |
| Activated Manganese Dioxide (MnO₂) | Oxidation | GFS Chemicals: $728.99 / 500g | ~$1.46 / g |
Note: Prices are for research-grade chemicals and are subject to change. Bulk pricing will be significantly lower.
The Vilsmeier-Haack reaction utilizes relatively inexpensive starting materials. In contrast, the oxidation route requires the pyrazole methanol precursor, which is significantly more expensive if purchased directly. Synthesizing this alcohol in-house would add an extra step and associated costs for reagents and labor.
Yield and Throughput
Safety and Environmental Considerations
Both synthetic routes involve hazardous materials and require appropriate safety precautions.
-
Vilsmeier-Haack Reaction: Phosphorus oxychloride is highly corrosive, toxic, and reacts violently with water, releasing toxic fumes.[5][6] DMF is a reproductive toxin and requires careful handling. The reaction also generates chlorinated waste.
-
Oxidation Route: Activated manganese dioxide is a strong oxidizing agent and can pose a fire risk if it comes into contact with combustible materials. The use of a heavy metal reagent like manganese dioxide also presents environmental concerns regarding waste disposal.
Conclusion and Recommendation
Based on the available data, the Vilsmeier-Haack reaction appears to be the more cost-effective and efficient method for the synthesis of this compound, particularly for larger-scale production. Its advantages include:
-
Fewer synthetic steps: A one-pot reaction from a readily available starting material.
-
Lower starting material cost: 1,5-dimethyl-1H-pyrazole is significantly cheaper than the corresponding alcohol.
-
Established methodology: The Vilsmeier-Haack reaction is a well-documented and reliable method for pyrazole formylation.
The primary drawback of the Vilsmeier-Haack route is the use of hazardous reagents like POCl₃. However, with proper engineering controls and safety protocols, these risks can be effectively managed.
The oxidation route may be a viable alternative for small-scale synthesis if the starting alcohol is readily available or if the use of POCl₃ is to be strictly avoided. However, the high cost of the starting alcohol and the lack of detailed yield information make it a less attractive option from a cost-benefit perspective.
For researchers and drug development professionals, optimizing the Vilsmeier-Haack reaction conditions for 1,5-dimethyl-1H-pyrazole would be a prudent investment of time to establish a robust and economical synthesis of this important intermediate.
References
- 1. N,N-Dimethylformamide, anhydrous, amine free, 99.9% 4 L | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. ijpcbs.com [ijpcbs.com]
- 3. N,N-Dimethylformamide, anhydrous, amine free, 99.9% 500 mL | Request for Quote [thermofisher.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. N,N-Dimethylformamide, anhydrous, 99.8%, packaged under Argon in resealable ChemSeal™ bottles 4 x 1 L [thermofisher.com]
- 6. 1,5-Dimethylpyrazole price,buy 1,5-Dimethylpyrazole - chemicalbook [m.chemicalbook.com]
Comparative Docking Analysis of Pyrazole Derivatives Across Key Protein Targets
A comprehensive review of recent in silico studies showcasing the binding affinities and interaction patterns of pyrazole-based compounds with prominent drug targets. This guide provides researchers, scientists, and drug development professionals with comparative data and detailed methodologies to inform future drug discovery efforts.
Pyrazole and its derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] Molecular docking studies are a crucial in silico tool to predict the binding conformations and affinities of these derivatives with various protein targets, thereby guiding the rational design of more potent and selective inhibitors.[3] This guide synthesizes findings from multiple studies to offer a comparative perspective on the docking of pyrazole derivatives against several key protein classes.
Kinase Inhibition: A Primary Focus for Anticancer Drug Design
Protein kinases are pivotal regulators of cellular processes, and their dysregulation is a hallmark of cancer.[4] Consequently, they are major targets for anticancer drug development. Pyrazole derivatives have been extensively investigated as kinase inhibitors, with docking studies revealing their potential to bind to the ATP-binding sites of various kinases.[1][4]
A study on a series of 1,3,4-triarylpyrazoles demonstrated their potential to inhibit multiple protein kinases, including AKT1, AKT2, BRAF V600E, EGFR, p38α, and PDGFRβ.[4] Similarly, other research has focused on the docking of pyrazole derivatives against VEGFR-2, Aurora A, and CDK2, which are crucial in cancer cell proliferation and angiogenesis.[1][5] For instance, certain pyrazole-thiadiazole derivatives exhibited strong binding affinities, with minimum binding energies of -10.09 kJ/mol for VEGFR-2, -8.57 kJ/mol for Aurora A, and -10.35 kJ/mol for CDK2.[1] Further investigations into 1,3,5-trisubstituted-1H-pyrazole derivatives have identified promising modulators of ERK and RIPK3 kinases.[6] Docking simulations have also been employed to scrutinize the potential of pyrazole derivatives as inhibitors of the RET protein tyrosine kinase, which is implicated in various cancers.[7]
Cyclooxygenase-2 (COX-2) Inhibition for Anti-inflammatory Applications
Selective inhibition of cyclooxygenase-2 (COX-2) is a well-established strategy for treating inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[8] Molecular docking has been instrumental in the design of novel pyrazole-based COX-2 inhibitors.[8][9][10] Studies have shown that pyrazole-containing amides can exhibit lower binding energies than their acid counterparts when docked into the COX-2 active site, making them attractive candidates for synthesis and further investigation.[8] For example, newly synthesized pyrazole-pyridazine hybrids have demonstrated potent and selective COX-2 inhibition, with some compounds showing higher inhibitory action than the established drug, celecoxib.[11]
Antimicrobial Potential through Tyrosyl-tRNA Synthetase Inhibition
The emergence of antibiotic resistance necessitates the discovery of novel antimicrobial agents. Tyrosyl-tRNA synthetase is an essential enzyme in bacterial protein synthesis and a validated target for antimicrobial drugs. Docking studies of novel pyran, pyrazole, and pyranopyrazole derivatives have shown that these compounds can fit well into the binding site of tyrosyl-tRNA synthetase from Staphylococcus aureus, suggesting their potential as a new class of antimicrobial agents.[12]
Data Presentation: Comparative Docking Scores
The following tables summarize the binding affinities of various pyrazole derivatives against different protein targets as reported in the cited literature.
Table 1: Binding Energies of Pyrazole Derivatives against Cancer-Related Kinases
| Pyrazole Derivative Class/Compound | Target Protein (PDB ID) | Docking Software | Binding Energy (kcal/mol) | Reference |
| Pyrazole-thiadiazole derivatives | VEGFR-2 (2QU5) | AutoDock 4.2 | -10.09 (kJ/mol) | [1] |
| Pyrazole-thiadiazole derivatives | Aurora A (2W1G) | AutoDock 4.2 | -8.57 (kJ/mol) | [1] |
| Pyrazole-carboxamide derivatives | CDK2 (2VTO) | AutoDock 4.2 | -10.35 (kJ/mol) | [1] |
| 1,3,5-trisubstituted-1H-pyrazole (10d) | ERK | Not Specified | Not Specified | [6] |
| 1,3,5-trisubstituted-1H-pyrazole (10d) | RIPK3 | Not Specified | Not Specified | [6] |
| Pyrazole Benzothiazole Hybrids | Not Specified | Not Specified | Not Specified | [13] |
| Pyrazolo[1,5-a]pyrimidine derivatives | CDK2 | Not Specified | Not Specified | [13] |
| 3-phenyl-4-(2-substituted phenylhydrazono)-1H-pyrazol-5(4H)-ones (3i) | VEGFR2 | Not Specified | Not Specified | [14][15] |
| Pyrazole linked Pyrazoline derivatives (6h, 6j) | EGFR Tyrosine Kinase | Not Specified | Not Specified | [16] |
Table 2: Binding Energies and IC50 Values of Pyrazole Derivatives against COX-2
| Pyrazole Derivative Class/Compound | Docking Software | Binding Energy (kcal/mol) | In Vitro IC50 (µM) | Reference |
| β-hydroxy-β-arylpropanoic acid amides with pyrazole | AutoDock Vina 1.2.0 | As low as -9.7 | Not Reported | [8] |
| Pyrazole-pyridazine hybrid (5f) | MOE 2015.10 | Not Reported | 1.50 | [11][17] |
| Pyrazole-pyridazine hybrid (6e) | MOE 2015.10 | Not Reported | 2.51 | [11][17] |
| Pyrazole-pyridazine hybrid (6f) | MOE 2015.10 | Not Reported | 1.15 | [11][17] |
| Pyrazolo[3,4-d]pyrimidinone derivative (5k) | Not Specified | -10.57 | Not Reported | [18] |
Experimental Protocols: Molecular Docking Methodology
The general workflow for the molecular docking studies cited in this guide involves several key steps, from protein and ligand preparation to the analysis of the docking results.
Protein Preparation:
-
The three-dimensional crystal structure of the target protein is retrieved from the Protein Data Bank (PDB).
-
Water molecules and co-crystallized ligands are typically removed from the protein structure.
-
Polar hydrogen atoms are added to the protein, and non-polar hydrogens are merged.
-
Partial atomic charges (e.g., Kollman charges) are assigned to the protein atoms.
Ligand Preparation:
-
The two-dimensional structures of the pyrazole derivatives are drawn using chemical drawing software (e.g., ChemDraw).
-
These 2D structures are converted to 3D structures and energetically minimized using a suitable force field (e.g., MMFF94).
-
Gasteiger partial charges are computed for the ligand atoms, and non-polar hydrogens are merged.
-
The rotatable bonds in the ligand are defined to allow for conformational flexibility during docking.
Docking Simulation:
-
The docking software (e.g., AutoDock, AutoDock Vina, MOE) is used to perform the docking calculations.
-
A grid box is defined around the active site of the target protein to specify the search space for the ligand.
-
A genetic algorithm or other search algorithm is employed to explore different conformations and orientations of the ligand within the active site.
-
The binding energy of each conformation is calculated using a scoring function.
Analysis of Results:
-
The docked conformations are clustered based on their root-mean-square deviation (RMSD).
-
The conformation with the lowest binding energy is typically selected as the most probable binding mode.
-
The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are analyzed to understand the binding mechanism.
Visualizations
Caption: A generalized workflow for molecular docking studies.
Caption: Simplified signaling pathway showing kinase inhibition.
References
- 1. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijrpr.com [ijrpr.com]
- 4. Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis, molecular docking and biological evaluation of 1,3,5-trisubstituted-1H-pyrazole derivatives as anticancer agents with cell cycle arrest, ERK and RIPK3- kinase activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [PDF] Synthesis, Antimicrobial Studies, and Molecular Docking Simulation of Novel Pyran, Pyrazole, and Pyranopyrazole Derivatives | Semantic Scholar [semanticscholar.org]
- 13. mdpi.com [mdpi.com]
- 14. Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02579A [pubs.rsc.org]
- 16. Design, Synthesis, Molecular Docking, and Anticancer Evaluation of Pyrazole Linked Pyrazoline Derivatives with Carbothioamide Tail as EGFR Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. New pyrazole-pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of 1,5-Dimethyl-1H-pyrazole-4-carbaldehyde: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents like 1,5-Dimethyl-1H-pyrazole-4-carbaldehyde are paramount for ensuring laboratory safety and environmental protection. While a specific Safety Data Sheet (SDS) for this compound (CAS No. 25711-30-2) was not located, this guide synthesizes safety and disposal information from structurally similar pyrazole-based aldehydes to provide essential operational and disposal protocols.
Disclaimer: The following procedures are based on data for analogous chemical compounds. It is imperative to consult the specific Safety Data Sheet provided by the supplier for this compound and to contact a licensed waste disposal company for definitive guidance.
Immediate Safety and Handling Protocols
Before commencing any procedure, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). Adherence to these safety measures is critical to mitigate risks of exposure and chemical-related incidents.
| Personal Protective Equipment (PPE) | Specification and Use |
| Eye Protection | Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] |
| Hand Protection | Use chemically resistant gloves (e.g., nitrile, neoprene) that have been inspected prior to use. Dispose of contaminated gloves after use in accordance with good laboratory practices and applicable laws.[2] |
| Skin and Body Protection | Wear appropriate protective clothing to prevent skin exposure, such as a lab coat, and closed-toe shoes.[1][3] |
| Respiratory Protection | If working in a poorly ventilated area or if dust or aerosols may be generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1][3] |
| Work Environment | Handle the compound in a well-ventilated area, preferably within a chemical fume hood.[3][4] Ensure that eyewash stations and safety showers are readily accessible.[1] |
Spill Management and Emergency Procedures
In the event of a spill, immediate and appropriate action is crucial to contain the situation and prevent harm to personnel and the environment.
Experimental Protocol for Small Spill Cleanup:
-
Evacuate and Alert: Immediately alert others in the vicinity of the spill. If the spill is large or in a poorly ventilated area, evacuate the laboratory and contact your institution's environmental health and safety (EHS) department.
-
Don PPE: Before addressing the spill, don the appropriate PPE as outlined in the table above.
-
Contain the Spill: For solid materials, carefully sweep or shovel the spilled substance into a suitable, labeled container for disposal.[3][5] Avoid generating dust.[3] For liquid spills, use an inert absorbent material like sand, vermiculite, or commercial sorbent pads to contain and absorb the liquid.
-
Collect Waste: Place all contaminated materials, including absorbent pads, contaminated clothing, and cleaning materials, into a sealed, labeled hazardous waste container.[3]
-
Decontaminate Area: Clean the spill area with a suitable solvent or detergent and water. Be mindful to collect the cleaning materials for proper disposal as hazardous waste.
-
Report: Report the incident to your laboratory supervisor and EHS department in accordance with your institution's policies.
Proper Disposal Procedures
The disposal of this compound and its containers must be handled as hazardous waste. Improper disposal can lead to environmental contamination and legal repercussions.
Core Principles of Disposal:
-
Do Not Dispose Down the Drain: This compound may be harmful to aquatic life, and disposal into the sewer system is prohibited.[2][4]
-
Use a Licensed Waste Disposal Contractor: All waste containing this chemical, including empty containers, must be disposed of through an approved and licensed hazardous waste disposal company.[1][2][3]
-
Proper Labeling: Ensure all waste containers are clearly and accurately labeled with the contents, including the full chemical name and any associated hazards.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal Workflow for this compound.
By adhering to these guidelines, laboratory personnel can significantly enhance safety, minimize environmental impact, and ensure compliance with regulatory standards when handling and disposing of this compound.
References
Personal protective equipment for handling 1,5-Dimethyl-1H-pyrazole-4-carbaldehyde
This guide provides immediate, essential safety and logistical information for handling 1,5-Dimethyl-1H-pyrazole-4-carbaldehyde in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development.
Chemical Profile:
-
IUPAC Name: this compound
-
CAS Number: 25711-30-2[1]
-
Molecular Formula: C₆H₈N₂O[1]
-
Hazards: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3][4] Harmful if swallowed or in contact with skin.[1]
Personal Protective Equipment (PPE)
The following table summarizes the required personal protective equipment for handling this compound.
| Protection Type | Required PPE | Specifications & Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield | Must be worn where there is a potential for splashing.[5] Standard safety glasses do not provide adequate protection. |
| Skin Protection | Chemical-resistant gloves (Nitrile, Neoprene, or Butyl rubber) | Inspect gloves for degradation before use.[6] Wash hands thoroughly after handling.[2][6] |
| Lab coat or chemical-resistant coveralls | Provides a barrier against skin contact.[6][7] Contaminated clothing should be removed immediately and laundered separately before reuse.[2][6] | |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95 for dust) | Required when engineering controls are insufficient, when handling the powder outside of a ventilated enclosure, or if dust is generated.[6] |
Operational and Disposal Plan
Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a cool, dry, and well-ventilated area away from incompatible substances and sources of ignition.[3]
Handling and Experimental Use:
-
Engineering Controls: All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[4] An eyewash station and safety shower must be readily accessible.[3][8]
-
Personal Protective Equipment: Don the appropriate PPE as outlined in the table above before handling the chemical.
-
Dispensing: Carefully weigh and dispense the solid material, avoiding the generation of dust.[6]
-
Reactions: When used in reactions, ensure the setup is secure and properly ventilated.
-
Post-Handling: After handling, wash hands and any exposed skin thoroughly with soap and water.[2][9] Decontaminate all work surfaces and equipment.
Spill Management:
-
Minor Spills: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it into a sealed, labeled container for disposal.[6] Clean the spill area with an appropriate solvent and then wash with soap and water.
-
Major Spills: Evacuate the area and alert emergency personnel.
Disposal Plan:
-
Waste Collection: All waste containing this compound, including contaminated PPE and empty containers, must be collected in a designated, labeled hazardous waste container.
-
Disposal: Dispose of the chemical waste through an approved hazardous waste disposal facility, in accordance with all local, state, and federal regulations.[2][6][9] Do not dispose of it down the drain or in the regular trash.
Experimental Workflow Diagram
Caption: Workflow for the safe handling of this compound.
References
- 1. This compound | C6H8N2O | CID 579643 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. aksci.com [aksci.com]
- 3. aksci.com [aksci.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. americanchemistry.com [americanchemistry.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. osha.oregon.gov [osha.oregon.gov]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
